Product packaging for 2-Amino-5,6-diethylindane(Cat. No.:CAS No. 312753-70-1)

2-Amino-5,6-diethylindane

Cat. No.: B1589318
CAS No.: 312753-70-1
M. Wt: 189.3 g/mol
InChI Key: KGVIJLMNQNSQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5,6-diethylindane (CAS 312753-70-1) is a significant organic compound serving as a critical intermediate in pharmaceutical research and development. Its primary research application is in the synthesis of Indacaterol, a long-acting β2-adrenergic receptor agonist . Indacaterol, marketed under trade names such as Arcapta Neohaler® and Onbrez®, is a maintenance bronchodilator for chronic obstructive pulmonary disease (COPD) and is distinguished by its once-daily dosing regimen . The compound's role is foundational, as the this compound moiety constitutes an essential part of the Indacaterol molecule, contributing to its pharmacological activity . In synthetic chemistry, this amine is used in key bond-forming reactions. A prominent method involves its reaction with an epoxide derivative of a quinolinone to construct the core structure of Indacaterol . Research efforts are consistently dedicated to optimizing this synthetic process to achieve higher yields and enantiopurity while minimizing the formation of regioisomeric and dimeric side-products . The value of this compound extends to the development of novel synthetic pathways and protected intermediates, which aim to streamline the production of the active pharmaceutical ingredient (API) on a commercial scale . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B1589318 2-Amino-5,6-diethylindane CAS No. 312753-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diethyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2/h5-6,13H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVIJLMNQNSQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436533
Record name 2-amino-5,6-diethylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312753-70-1
Record name 1H-Inden-2-amine, 5,6-diethyl-2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-5,6-diethylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-INDEN-2-AMINE, 5,6-DIETHYL-2,3-DIHYDRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35AK6D2XZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5,6-diethylindane: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5,6-diethylindane is a substituted indane derivative with a primary amine functional group. It belongs to a class of compounds that are structurally related to amphetamines and other psychoactive substances.[1] While the parent compound, 2-aminoindane, has been studied for its stimulant and monoamine-releasing properties, this compound is primarily recognized as a key intermediate in the synthesis of the long-acting beta-adrenoceptor agonist (LABA) Indacaterol, a drug used in the management of chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, offering valuable insights for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

Structural and Molecular Data
PropertyValueSource
IUPAC Name 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[2][3]
Synonyms 2-Amino-(5,6-diethyl)-indane, 5,6-Diethylindan-2-ylamine[2][4]
CAS Number 312753-70-1[2][3]
Molecular Formula C13H19N[2][3]
Molecular Weight 189.30 g/mol [2][3]
Appearance White solid (for the free base)[4]
Melting Point (HCl salt) >250 °C[5]
Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Boiling Point ~280-300 °CEstimated based on the increased molecular weight compared to 2-aminoindane.
Density ~0.95-1.05 g/cm³Typical range for similar aromatic amines.
pKa (of the amine) ~9.5-10.5The amino group is expected to be basic, similar to other primary amines.
Solubility Soluble in organic solvents like ethanol, methanol, and DMSO. The hydrochloride salt is expected to be soluble in water.[5]

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process. A common route involves the formation of the indane core followed by the introduction of the amino group. The hydrochloride salt is often the isolated product due to its greater stability and ease of handling.

Synthesis of this compound Hydrochloride

A documented method for the synthesis of the hydrochloride salt proceeds from 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione.[5][6]

Diagram: Synthesis Workflow

Synthesis_Workflow start 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione step1 Hydrogenation (Pd/C, H2, Acetic Acid, H2SO4) start->step1 step2 Work-up (Filtration, Basification with NaOH, Chloroform Extraction) step1->step2 step3 Salt Formation (Dissolution in Ether, Addition of HCl in Ether) step2->step3 product This compound HCl (White Precipitate) step3->product

Caption: A representative workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol
  • Hydrogenation:

    • To a mixture of acetic acid (150 mL) and concentrated sulfuric acid (4.5 mL), add 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione (4.5 g).[5][6]

    • Add 5% Palladium on carbon (1.5 g) to the mixture.[5][6]

    • Degas the reaction mixture with nitrogen and then hydrogenate for 5 hours.[5][6]

  • Work-up:

    • Remove the catalyst by filtration.[5][6]

    • Adjust the pH of the filtrate to 10 with 4M NaOH.[5][6]

    • Extract the aqueous solution with chloroform.[5][6]

    • Dry the organic phase with magnesium sulfate and remove the solvent in vacuo.[5][6]

  • Salt Formation and Purification:

    • Dissolve the residue in a minimum amount of ether.[5][6]

    • Add HCl-saturated ether to the solution.[5][6]

    • Filter the resulting white precipitate and dry to yield this compound hydrochloride.[5][6]

Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable.[6]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point.[6]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 220-280 nm).

  • Expected Retention Time: The diethyl substitution will increase the hydrophobicity compared to 2-aminoindane, leading to a longer retention time under the same conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis, providing structural information from the mass spectrum. Derivatization is often employed to improve the chromatographic properties of amines.[7][8]

  • Column: A non-polar or medium-polarity column (e.g., Rxi®-1Sil MS or Rxi®-5Sil MS) is suitable.[7][8]

  • Derivatization: Acylation with reagents like N-Methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can improve peak shape and resolution.[7][8]

  • Mass Spectrometry: Electron ionization (EI) will produce a characteristic fragmentation pattern. The molecular ion peak (m/z 189 for the free base) should be observable, along with fragments corresponding to the loss of the amino group and cleavage of the indane ring.

Diagram: Analytical Workflow

Analytical_Workflow cluster_0 Purity and Identity Confirmation Sample This compound Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC GCMS GC-MS Analysis (Identity Confirmation and Impurity Profiling) Sample->GCMS Spectroscopy Spectroscopic Analysis (NMR, IR) Sample->Spectroscopy Result Confirmed Identity and Purity HPLC->Result GCMS->Result Spectroscopy->Result

Caption: A typical analytical workflow for the characterization of this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the benzylic protons of the indane ring, the proton on the carbon bearing the amino group, the protons of the ethyl groups, and the amine protons. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the indane ring, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups.

  • N-H stretch: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ is expected for the primary amine.

  • C-H stretch: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be below 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹ will indicate the presence of the benzene ring.

Mass Spectrometry (MS): As mentioned under GC-MS, the mass spectrum provides information about the molecular weight and fragmentation pattern.

Pharmacology and Toxicology (of the Aminoindane Class)

While this compound itself is primarily an intermediate, the broader class of 2-aminoindanes has been investigated for its pharmacological and toxicological properties. Many substituted 2-aminoindanes act as monoamine releasing agents, affecting the levels of serotonin, norepinephrine, and dopamine in the central nervous system.[1] This activity profile is similar to that of amphetamines, though with some notable differences.

  • Mechanism of Action: 2-aminoindanes are generally more selective for serotonin and norepinephrine release compared to dopamine.[1] This may result in entactogenic effects with reduced stimulant and euphoric properties compared to amphetamines.[1]

  • Toxicity: Some studies suggest that certain serotonin-releasing 2-aminoindanes exhibit less serotonergic neurotoxicity compared to MDMA.[1] However, co-administration with a potent dopamine releaser can potentiate neurotoxic effects.[1] Animal studies have indicated that at recreational doses, some aminoindanes may be relatively benign, but high doses can lead to toxicity.[9]

It is crucial to note that the specific pharmacological and toxicological profile of this compound has not been extensively studied, and its primary relevance remains as a precursor to Indacaterol.

Applications in Drug Development

The principal application of this compound is as a starting material for the synthesis of Indacaterol. This underscores its importance in the pharmaceutical industry for the production of medications for respiratory diseases. Its rigid bicyclic structure provides a scaffold that can be further functionalized to create compounds with specific biological activities. Researchers may also explore its use as a building block for the synthesis of other novel compounds with potential therapeutic applications.

Conclusion

This compound is a chemically significant molecule, primarily due to its role as a key intermediate in the synthesis of the important bronchodilator, Indacaterol. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While some of the detailed experimental data for this specific compound are not widely published, a strong understanding of its properties and behavior can be derived from the extensive knowledge of the broader class of 2-aminoindanes. For researchers and professionals in drug development, a thorough understanding of this compound is essential for the efficient and safe production of life-saving medications.

References

Introduction: The Significance of the 2-Aminoindane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-5,6-diethylindane

For Researchers, Scientists, and Drug Development Professionals

The indane framework, a bicyclic structure fusing a benzene ring with a cyclopentane ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid conformation provides a stable anchor for pharmacophoric groups, enabling precise interactions with biological targets.[2] Derivatives of 2-aminoindane, in particular, have garnered significant attention as they are cyclized analogues of phenethylamines and share structural similarities with potent neuromodulators like amphetamine and MDMA.[3] These compounds often act as monoamine releasing agents or receptor modulators, with applications ranging from potential treatments for psychiatric and neurological disorders to their use as research tools.[3][4][5]

Unlike their more flexible phenethylamine counterparts, 2-aminoindanes can offer enhanced selectivity, particularly for serotonin and norepinephrine transporters over dopamine, which can fine-tune their pharmacological profile to reduce unwanted stimulant effects.[3] this compound is a specific derivative that serves as a key pharmaceutical intermediate.[6][7] Notably, it is a building block in the synthesis of advanced quinolinone compounds developed for the treatment of respiratory ailments.[7] The synthesis of this specific isomer, however, presents a significant regiochemical challenge: how to selectively introduce two ethyl groups onto the 5- and 6-positions of the indane ring without generating unwanted isomers. This guide provides a detailed exploration of a robust and high-yield synthetic pathway, grounded in established and patented methodologies, to address this challenge.

Retrosynthetic Analysis: A Strategic Overview

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule, this compound, can be disconnected at the ethyl groups, suggesting a Friedel-Crafts-type reaction on a pre-existing 2-aminoindane core. To ensure reaction compatibility and regiochemical control, the amine must first be protected. This leads to a key intermediate: a protected 2-aminoindane. This precursor itself can be synthesized from a commercially available or readily prepared ketone, 2-indanone, via reductive amination or through the reduction of its oxime.

retrosynthesis target This compound deprotection Deprotection target->deprotection Functional Group Interconversion protected_diethyl N-Protected This compound deprotection->protected_diethyl reductions Dual Reductions protected_diethyl->reductions Carbonyl Reduction (x2) diacetyl N-Protected 2-Amino-5,6-diacetylindane reductions->diacetyl friedel_crafts Sequential Friedel-Crafts Acetylations diacetyl->friedel_crafts C-C Bond Formation (x2) protected_core N-Protected 2-Aminoindane friedel_crafts->protected_core protection Amine Protection protected_core->protection Functional Group Protection aminoindane_core 2-Aminoindane protection->aminoindane_core reductive_amination Reductive Amination (e.g., Oxime Hydrogenation) aminoindane_core->reductive_amination C-N Bond Formation indanone 2-Indanone reductive_amination->indanone

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the 2-Aminoindane Precursor

The most common and efficient starting point for the target molecule is 2-aminoindane. This precursor can be synthesized from 2-indanone through several reliable methods, with the catalytic hydrogenation of the corresponding oxime being a particularly effective choice due to its high yields and operational simplicity.

Pathway: Catalytic Hydrogenation of 2-Indanone Oxime

This two-step process first involves the conversion of 2-indanone to 2-indanone oxime, followed by the catalytic reduction of the C=N bond to the desired primary amine. The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield.

  • Oximation of 2-Indanone: This is a standard condensation reaction with hydroxylamine.

  • Hydrogenation of the Oxime: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, providing excellent yields of the primary amine when conducted in an acidic medium.[8][9] The acid protonates the oxime, facilitating the reduction of the C=N bond over the N-O bond, which can be a competing pathway with other catalysts like Platinum.[8][9][10] Raney Nickel is also effective but typically requires basic conditions.[9]

oxime_reduction cluster_step1 Step 1: Oximation cluster_step2 Step 2: Hydrogenation Indanone 2-Indanone Reagents1 NH2OH·HCl Pyridine, Ethanol Indanone->Reagents1 Oxime 2-Indanone Oxime Reagents1->Oxime Oxime_copy 2-Indanone Oxime Reagents2 H2 (3 atm) 5% Pd/C AcOH, H2SO4 Aminoindane 2-Aminoindane Reagents2->Aminoindane Oxime_copy->Reagents2

Caption: Synthesis of 2-aminoindane via oxime formation and hydrogenation.

Experimental Protocol: Synthesis of 2-Aminoindane from 2-Indanone

Step A: Preparation of 2-Indanone Oxime

  • To a solution of 2-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the residue into cold water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-indanone oxime.

Step B: Catalytic Hydrogenation to 2-Aminoindane [8][9]

  • In a hydrogenation vessel, dissolve the 2-indanone oxime (1.0 eq) in glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the oxime).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 3 atm.

  • Stir the mixture vigorously at room temperature (20–25 °C) for 2-4 hours or until hydrogen uptake ceases.

  • Depressurize the vessel and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Basify the filtrate to pH >10 with a cold aqueous solution of NaOH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-aminoindane.

ParameterValue/ConditionReference
Catalyst 5% Pd/C[8][9]
Pressure 3 atm H₂[8][9]
Solvent Glacial Acetic Acid[8][9]
Temperature 20–25 °C[8][9]
Typical Yield >90%[8][9]

Part 2: Core Pathway for 5,6-Diethyl-2-aminoindane Synthesis

The following multi-step synthesis is a robust, high-yield process adapted from patented industrial methods.[11] It leverages a protecting group strategy to control the reactivity of the amino group and direct the sequential, regioselective ethylation of the aromatic ring.

patented_pathway cluster_1 Step 1: Protection cluster_2 Step 2: First Acetylation cluster_3 Step 3: First Reduction cluster_4 Step 4: Second Acetylation cluster_5 Step 5: Second Reduction cluster_6 Step 6: Deprotection start 2-Aminoindane prot_reagents Ethyl trifluoroacetate Solvent (e.g., Ethyl Acetate) start->prot_reagents protected N-(2,3-dihydro-1H-inden-2-yl) -2,2,2-trifluoroacetamide prot_reagents->protected protected_copy1 Protected Intermediate ac_reagents1 Acetyl Halide Lewis Acid (e.g., AlCl3) protected_copy1->ac_reagents1 acetylated1 N-(5-acetyl-2,3-dihydro-1H -inden-2-yl)-trifluoroacetamide ac_reagents1->acetylated1 acetylated1_copy Mono-acetylated Intermediate red_reagents1 H2, Catalyst (e.g., Pd/C) acetylated1_copy->red_reagents1 ethylated1 N-(5-ethyl-2,3-dihydro-1H -inden-2-yl)-trifluoroacetamide red_reagents1->ethylated1 ethylated1_copy Mono-ethylated Intermediate ac_reagents2 Acetyl Halide Lewis Acid (e.g., AlCl3) ethylated1_copy->ac_reagents2 acetylated2 N-(5-acetyl-6-ethyl-2,3-dihydro -1H-inden-2-yl)-trifluoroacetamide ac_reagents2->acetylated2 acetylated2_copy Di-functionalized Intermediate red_reagents2 H2, Catalyst (e.g., Pd/C) acetylated2_copy->red_reagents2 ethylated2 N-(5,6-diethyl-2,3-dihydro-1H -inden-2-yl)-trifluoroacetamide red_reagents2->ethylated2 ethylated2_copy Protected Final Product deprot_reagents Base (e.g., NaOH) Hydrolysis ethylated2_copy->deprot_reagents final_product 5,6-Diethyl-2-aminoindane deprot_reagents->final_product

Caption: Regioselective synthesis of this compound from 2-aminoindane.[11]

Detailed Experimental Protocols

Step 1: Protection of the Amino Group [11]

  • Causality: The trifluoroacetamide group is an excellent choice. It is robust enough to withstand the strongly acidic conditions of the Friedel-Crafts reactions but can be cleanly removed under basic conditions without affecting the rest of the molecule.

  • Protocol:

    • Dissolve 2-aminoindane (1.0 eq) in a suitable organic solvent such as ethyl acetate.

    • Add ethyl trifluoroacetate (1.0-1.2 eq).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the product can often be crystallized directly from the reaction mixture by adding an anti-solvent like heptane.

    • Filter the solid product, wash with the anti-solvent, and dry under vacuum.

Step 2 & 4: Sequential Friedel-Crafts Acetylation [11]

  • Causality: The first acetylation occurs at the 5-position, which is the most electronically activated and sterically accessible position on the aromatic ring. After reduction of this first acetyl group to an ethyl group, the ethyl group acts as an ortho-, para-director. The 6-position is now activated and sterically favored for the second acetylation, leading to excellent regioselectivity. Using the acetyl halide as both reactant and solvent can drive the reaction to completion.

  • Protocol (General):

    • To a cooled (0-5 °C) suspension of a Lewis acid like aluminum chloride (AlCl₃, >2.0 eq) in acetyl halide (e.g., acetyl chloride), add the N-protected indane substrate (1.0 eq) portion-wise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with an organic solvent, wash the organic layer with water and brine, then dry and concentrate to yield the acetylated product.

Step 3 & 5: Reduction of Acetyl Groups [11]

  • Causality: Catalytic hydrogenation is a clean and efficient method for reducing the aryl ketone to an alkyl group without affecting the protecting group or the indane core.

  • Protocol (General):

    • Dissolve the acetylated substrate (1.0 eq) in a suitable solvent (e.g., an ester of acetic acid).

    • Add a catalyst, such as Pd/C, and place the mixture in a hydrogenation apparatus.

    • Pressurize the system with hydrogen gas and stir vigorously until hydrogen uptake is complete.

    • Filter off the catalyst and concentrate the solvent to obtain the ethylated product.

Step 6: Deprotection [11]

  • Causality: The trifluoroacetyl group is readily cleaved by base-catalyzed hydrolysis.

  • Protocol:

    • Dissolve the protected N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide in a suitable solvent like methanol or ethanol.

    • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

    • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.

    • Cool the mixture, remove the organic solvent under vacuum, and extract the aqueous residue with an organic solvent.

    • Dry the combined organic extracts and concentrate to yield the free base of this compound. The product can be converted to a salt (e.g., hydrochloride) for improved stability and handling.[7][12]

StepReactionKey ReagentsTypical YieldReference
1 ProtectionEthyl trifluoroacetate>95%[11]
2 1st AcetylationAcetyl chloride, AlCl₃High[11]
3 1st ReductionH₂, Pd/C~91%[11]
4 2nd AcetylationAcetyl chloride, AlCl₃High[11]
5 2nd ReductionH₂, Pd/CHigh[11]
6 DeprotectionNaOH (aq)High[11]

Conclusion

The synthesis of this compound is most effectively achieved through a regiocontrolled, multi-step pathway starting from 2-aminoindane. The key to this strategy is the use of a robust N-protecting group that directs the sequential Friedel-Crafts acetylations to the desired 5- and 6-positions, followed by clean reductions and final deprotection. The necessary 2-aminoindane precursor is itself readily accessible in high yield from 2-indanone via the catalytic hydrogenation of its oxime. This comprehensive pathway, built upon validated and scalable methods, provides a reliable route for researchers and drug development professionals to access this valuable pharmaceutical intermediate.

References

An In-depth Technical Guide to 2-Amino-5,6-diethylindane (CAS: 312753-70-1): A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the precise synthesis of active pharmaceutical ingredients (APIs) relies on the availability of high-purity, well-characterized intermediates. 2-Amino-5,6-diethylindane, registered under CAS number 312753-70-1, represents a critical building block in the synthesis of potent therapeutic agents.[1] This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its synthesis and manufacturing processes with a focus on the underlying chemical principles, and detail its pivotal role in the production of Indacaterol, a significant advancement in the treatment of chronic obstructive pulmonary disease (COPD).[2] Furthermore, this guide will present robust analytical methodologies for the purity assessment and characterization of this important intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process optimization, safety, and quality control. This compound is an organic compound characterized by an indane skeleton, which is a fused benzene and cyclopentane ring system, substituted with two ethyl groups on the benzene ring and an amino group on the cyclopentane ring.[3] The hydrochloride salt is the common form in which this intermediate is handled and utilized in subsequent synthetic steps.

PropertyValueSource
CAS Number 312753-70-1 (Free Base)--INVALID-LINK--
312753-53-0 (Hydrochloride)--INVALID-LINK--
Molecular Formula C₁₃H₁₉N (Free Base)--INVALID-LINK--
C₁₃H₂₀ClN (Hydrochloride)--INVALID-LINK--
Molecular Weight 189.30 g/mol (Free Base)--INVALID-LINK--
225.76 g/mol (Hydrochloride)--INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Melting Point >250 °C (Hydrochloride)--INVALID-LINK--
Boiling Point 285.2 °C at 760 mmHg--INVALID-LINK--
Solubility Slightly soluble in DMSO and Methanol--INVALID-LINK--
LogP (Computed) 2.9--INVALID-LINK--

Synthesis and Manufacturing Process

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient route starts from the readily available 2-aminoindan. The rationale behind this synthetic strategy is to first protect the reactive amino group, then introduce the two ethyl groups onto the aromatic ring through sequential electrophilic aromatic substitution and reduction, and finally deprotect the amino group.

Synthesis_of_2_Amino_5_6_diethylindane A 2-Aminoindan B N-(2,3-dihydro-1H-inden-2-yl) -2,2,2-trifluoroacetamide A->B Protection (e.g., (CF3CO)2O) C N-(5-acetyl-2,3-dihydro-1H-inden-2-yl) -2,2,2-trifluoroacetamide B->C Friedel-Crafts Acylation (1) D N-(5-ethyl-2,3-dihydro-1H-inden-2-yl) -2,2,2-trifluoroacetamide C->D Reduction (1) E N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl) -2,2,2-trifluoroacetamide D->E Friedel-Crafts Acylation (2) F N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl) -2,2,2-trifluoroacetamide E->F Reduction (2) G This compound F->G Deprotection (Hydrolysis) H This compound Hydrochloride G->H Salt Formation (HCl)

Caption: Synthetic pathway for this compound Hydrochloride.

Step-by-Step Synthesis Protocol:
  • Protection of the Amino Group: The synthesis commences with the protection of the primary amine of 2-aminoindan. A common and effective protecting group is the trifluoroacetyl group, introduced by reacting 2-aminoindan with trifluoroacetic anhydride. This step is crucial as it deactivates the amino group, preventing it from interfering with the subsequent Friedel-Crafts acylation reactions. The trifluoroacetamide formed is stable under the acidic conditions of the acylation steps.

  • First Friedel-Crafts Acylation: The N-protected 2-aminoindan undergoes a regioselective Friedel-Crafts acylation. Using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride), an acetyl group is introduced onto the aromatic ring, predominantly at the 5-position. The choice of a non-polar solvent is typical for this reaction to facilitate the electrophilic substitution.

  • First Reduction: The newly introduced acetyl group is then reduced to an ethyl group. This can be achieved through a variety of reduction methods, such as a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or catalytic hydrogenation. Catalytic hydrogenation is often preferred in industrial settings due to milder reaction conditions and higher yields.

  • Second Friedel-Crafts Acylation: A second Friedel-Crafts acylation is performed on the 5-ethyl-N-protected-2-aminoindan. This introduces a second acetyl group, which is directed to the 6-position due to the activating effect of the existing ethyl group.

  • Second Reduction: The second acetyl group is subsequently reduced to an ethyl group, yielding N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

  • Deprotection: The trifluoroacetyl protecting group is removed by hydrolysis under basic conditions (e.g., using sodium hydroxide in methanol) to yield the free base, this compound.

  • Salt Formation: Finally, the free base is converted to its more stable hydrochloride salt by treatment with hydrochloric acid. The salt is then typically isolated by filtration and dried.

Application in Pharmaceutical Synthesis: The Gateway to Indacaterol

The primary and most significant application of this compound is as a key intermediate in the synthesis of Indacaterol. Indacaterol is a long-acting beta-adrenoceptor agonist (LABA) used in the management of COPD. The synthesis of Indacaterol involves the coupling of this compound with a protected quinolinone epoxide derivative.

Indacaterol_Synthesis cluster_reactants Reactants A This compound C Protected Indacaterol Intermediate A->C Nucleophilic Ring Opening B 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one B->C D Indacaterol C->D Deprotection

Caption: Role of this compound in Indacaterol synthesis.

In this key reaction, the primary amine of this compound acts as a nucleophile, attacking the epoxide ring of the quinolinone derivative. This reaction opens the epoxide ring and forms a new carbon-nitrogen bond, creating the core structure of the Indacaterol molecule. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (ACN) at an elevated temperature. Subsequent deprotection of the hydroxyl group on the quinolinone ring yields the final Indacaterol molecule.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for determining the purity of this compound and for quantifying any process-related impurities.

Representative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B is employed to ensure the elution of both the polar starting materials and the less polar product and impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, typically a mixture of the mobile phases.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the identity of the main component. Due to the polar nature of the primary amine, derivatization is often necessary to improve chromatographic peak shape and thermal stability.

Representative GC-MS Method:

  • Derivatization: The sample is derivatized with a suitable agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) to convert the primary amine into a less polar and more volatile derivative.[4]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi®-5Sil MS), is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used, starting at a lower temperature to separate volatile components and ramping up to a higher temperature to elute the derivatized analyte.

  • Injector and Transfer Line Temperature: Maintained at a high enough temperature to prevent condensation of the analytes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for mass analysis.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the identity of this compound. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the aliphatic protons of the indane ring, and the ethyl groups. The ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be observed when handling this compound and its hydrochloride salt. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A material safety data sheet (MSDS) specific to the compound should be consulted for detailed information on hazards, handling, storage, and emergency procedures.

Conclusion

This compound is a fine chemical of significant importance in the pharmaceutical industry, primarily serving as a non-negotiable precursor in the synthesis of the bronchodilator Indacaterol. Its multi-step synthesis requires a deep understanding of organic chemistry principles, particularly in electrophilic aromatic substitution and reduction reactions. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this intermediate, which is a critical aspect of modern drug development and manufacturing. As the demand for effective treatments for respiratory diseases continues to grow, the role of well-characterized intermediates like this compound will remain indispensable.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5,6-diethylindane, a substituted aminoindane, is a molecule of significant interest within the scientific community, particularly in the fields of pharmacology and medicinal chemistry. As a rigid analogue of phenethylamine, it belongs to a class of compounds known for their interaction with monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its structural features, physicochemical properties, and expected spectroscopic profile. Furthermore, this document details a plausible synthetic route for its hydrochloride salt, outlines its anticipated chemical reactivity and stability, and delves into its pharmacological context as a monoamine releasing agent. This guide is intended to serve as a foundational resource for researchers engaged in the study of this and related compounds.

Nomenclature and Chemical Structure

  • Systematic IUPAC Name: 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[1]

  • Common Synonyms: 2-Amino-5,6-diethylindan, 5,6-Diethylindan-2-ylamine, Indacaterol Impurity 13[1]

  • CAS Number: 312753-70-1[1]

  • Molecular Formula: C₁₃H₁₉N[1][2]

  • Molecular Weight: 189.30 g/mol [1]

The molecular architecture of this compound is characterized by a bicyclic indane core, which is a fusion of a benzene ring and a cyclopentane ring. The distinguishing features are two ethyl groups substituted at the 5th and 6th positions of the aromatic ring and an amine group attached to the 2nd position of the saturated five-membered ring. This rigid structure imbues it with a specific conformational arrangement that is crucial for its biological activity.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, some properties can be inferred from available data for its hydrochloride salt and from chemical supplier information.

PropertyValueSource
Appearance Expected to be a solid or oil at room temperature.General knowledge of similar compounds
Melting Point >250 °C (for the hydrochloride salt)[3]
Boiling Point 285.2 °C at 760 mmHg (Predicted for the hydrochloride salt)[3]
Solubility The hydrochloride salt is expected to be soluble in water. The freebase is likely soluble in organic solvents like DMSO and methanol.[3][4]
XLogP3 2.9 (Computed)[1]
pKa Not available

Spectroscopic and Analytical Data

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons on the indane ring, the amine protons, and the protons of the two ethyl groups. The aromatic protons would likely appear as two singlets in the aromatic region. The protons on the saturated part of the indane ring would exhibit complex splitting patterns due to their diastereotopic nature. The amine protons would likely appear as a broad singlet. The ethyl groups would show a characteristic quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum should display 13 unique carbon signals, unless there is accidental peak overlap. The aromatic carbons would resonate in the downfield region (typically 120-150 ppm). The carbons of the indane ring would appear in the aliphatic region, with the carbon bearing the amino group being shifted further downfield. The carbons of the ethyl groups would also be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as a medium to weak band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 189. The fragmentation pattern would likely involve the loss of the amino group and fragmentation of the indane ring structure. Common fragments for aminoindanes include indane and indene ions (m/z 115-117) and the tropylium ion (m/z 91).[5]

Synthesis Protocol

A specific, detailed synthesis protocol for the freebase of this compound is not widely published. However, a method for the synthesis of its hydrochloride salt has been described.[6] The following is a general outline of a plausible synthetic route.

Figure 2: General workflow for the synthesis of 5,6-diethyl-indan-2-ylamine hydrochloride.

Experimental Protocol: Synthesis of 5,6-diethyl-indan-2-ylamine Hydrochloride [6]

  • Reaction Setup: To a mixture of acetic acid (150 mL) and concentrated sulfuric acid (4.5 mL), add 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione (4.5 g).

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) (1.5 g) to the reaction mixture.

  • Hydrogenation: Degas the reaction mixture with nitrogen and then hydrogenate for 5 hours.

  • Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.

  • Work-up: Adjust the pH of the filtrate to 10 with 4M sodium hydroxide (NaOH) and extract the aqueous solution with chloroform.

  • Drying and Concentration: Dry the organic phase with magnesium sulfate and remove the solvent in vacuo.

  • Salt Formation: Redissolve the residue in a minimum amount of ether and add HCl-saturated ether.

  • Isolation: Filter the resulting white precipitate and dry to yield the HCl salt of 5,6-diethyl-indan-2-ylamine.

Chemical Reactivity and Stability

  • Basicity: The presence of the primary amine group makes this compound a basic compound, capable of forming salts with acids.

  • Reactivity of the Amine Group: The amino group can undergo typical reactions of primary amines, such as acylation, alkylation, and formation of imines.

  • Aromatic Ring Reactivity: The diethyl-substituted benzene ring can undergo electrophilic aromatic substitution reactions, although the reaction conditions would need to be carefully controlled to avoid side reactions with the amine group.

  • Stability and Storage: As an amine, it may be susceptible to oxidation over time, especially when exposed to air and light. It is advisable to store the compound in a cool, dark, and inert atmosphere. The hydrochloride salt is expected to be more stable and less prone to oxidation.[4]

  • Decomposition: Thermal decomposition may lead to the release of nitrogen oxides and other potentially hazardous fumes.[7][8]

Pharmacological Profile and Mechanism of Action

This compound belongs to the class of substituted aminoindanes, which are known to act as monoamine releasing agents.[9] These compounds interact with the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), leading to an increased extracellular concentration of these neurotransmitters.

Pharmacological_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron A56D 2-Amino-5,6- diethylindane SERT SERT A56D->SERT Inhibits Reuptake NET NET A56D->NET Inhibits Reuptake DAT DAT A56D->DAT Inhibits Reuptake Vesicles Vesicles (5-HT, NE, DA) Synapse ↑ [5-HT] ↑ [NE] ↑ [DA] Vesicles->Synapse Release Receptors Postsynaptic Receptors Synapse->Receptors Binding & Activation

Figure 3: Proposed mechanism of action for this compound.

The parent compound, 2-aminoindane, is a selective norepinephrine-dopamine releasing agent.[10] However, substitutions on the aromatic ring, as seen in this compound, can significantly alter the selectivity and potency at the different monoamine transporters. It is plausible that this compound acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), similar to other psychoactive substances like MDMA. SNDRAs are known to produce a range of psychostimulant and entactogenic effects. The rigid conformation of the aminoindane structure is thought to contribute to a more selective interaction with monoamine transporters compared to more flexible phenethylamines.[11]

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on its structural similarity to other psychoactive aminoindanes, certain precautions should be taken. The safety data for related compounds suggests that it may cause skin and eye irritation.[12] As a monoamine releasing agent, it has the potential to cause significant physiological and psychological effects. High doses or co-administration with other psychoactive substances could lead to adverse events, including the risk of serotonin syndrome.[13] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this compound.[14][15]

Conclusion

This compound is a fascinating molecule with a rich pharmacological context. While a complete experimental dataset for its physical and chemical properties is not yet publicly available, this guide provides a comprehensive overview based on existing knowledge of its analogues and available supplier information. The provided synthesis protocol for its hydrochloride salt offers a practical starting point for its preparation. The understanding of its potential as a monoamine releasing agent underscores its importance in ongoing research in neuropharmacology and drug development. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

2-Amino-5,6-diethylindane molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5,6-diethylindane

Executive Summary

This compound is a derivative of 2-aminoindane (2-AI), a class of rigid amphetamine analogues that has garnered significant interest in medicinal chemistry and pharmacology.[1][2] The biological activity of 2-aminoindanes is intrinsically linked to their three-dimensional structure, particularly the conformation of the five-membered cyclopentane ring and the orientation of the C2-amino group.[3][4] This guide provides a detailed technical analysis of the molecular structure and conformational landscape of this compound. While specific experimental data for this diethyl-substituted analogue is not extensively published, this paper synthesizes foundational principles from stereochemistry, computational modeling, and spectroscopic data of closely related 2-aminoindane derivatives to construct a comprehensive and predictive model of its behavior. We explore the critical concepts of ring pucker, the axial/equatorial orientation of the amine substituent, and the steric influence of the aromatic ethyl groups. Furthermore, this guide presents detailed protocols for both computational and experimental elucidation of its preferred conformations, providing a robust framework for researchers in drug design and development.

Molecular Structure and Key Features

The fundamental architecture of this compound dictates its chemical properties and conformational possibilities. A thorough understanding of its constituent parts is essential before delving into its dynamic behavior.

Core Scaffold and Nomenclature

The molecule is built upon an indane scaffold, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The amino group is positioned at the C2 carbon of the cyclopentane ring, making it a secondary carbon. The benzene ring is substituted with two ethyl groups at the C5 and C6 positions.

PropertyValueSource
IUPAC Name 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[5]
Molecular Formula C₁₃H₁₉N[5]
Molecular Weight 189.30 g/mol [5]
CAS Number 312753-70-1[5]
Structural Components of Interest
  • The Indane Core: This bicyclic system imparts significant rigidity compared to open-chain analogues like amphetamine.[1] This rigidity is a key feature exploited in drug design to reduce the number of accessible conformations, potentially leading to higher receptor selectivity.

  • The Saturated Five-Membered Ring: Unlike the planar benzene ring, the cyclopentane moiety is non-planar. It adopts puckered conformations to relieve torsional strain, primarily the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms.[6] The specific pucker is a delicate balance of steric and electronic factors.

  • The C2-Amino Group: The orientation of this primary amine is the most critical conformational variable influencing biological activity.[3][4] It can adopt a pseudo-axial position, perpendicular to the approximate plane of the ring, or a pseudo-equatorial position, lying roughly within the plane.

  • The 5,6-Diethyl Substituents: These alkyl groups add steric bulk to the aromatic portion of the molecule. Their rotational freedom and interaction with the indane core can influence the puckering of the five-membered ring and, consequently, the preferred orientation of the C2-amino group.

Conformational Analysis

The biological function of a molecule is dictated by the three-dimensional shape it presents to its target receptor. For this compound, the interplay between the ring pucker and the amino group orientation defines the energetically accessible conformations.

Ring Pucker of the Cyclopentane Moiety

The cyclopentane ring of the indane system is conformationally flexible. The energy barrier between the primary puckered forms (envelope and twist) is low, allowing for rapid interconversion at room temperature. The fusion to the rigid benzene ring, however, constrains the possible puckering modes. The lowest energy conformations for the parent 2-aminoindane involve a puckering of the C1-C2-C3 portion of the ring, away from the plane of the aromatic system.

Axial vs. Equatorial Amino Group Conformations

The central question in the conformational analysis of 2-aminoindanes is the orientation of the amino group. This single factor has been shown to be a primary determinant of dopaminergic receptor agonism.[3][4]

  • N-axial Conformation: The amino group is oriented roughly perpendicular to the mean plane of the indane ring system.

  • N-equatorial Conformation: The amino group lies more within the general plane of the indane system, extending outwards from the "equator" of the puckered five-membered ring.

A seminal study using molecular mechanics on various substituted 2-aminoindans revealed that the relative stability of the N-axial versus N-equatorial conformer is highly dependent on the other substituents present.[3][4] For instance, X-ray crystallography of (R)-4-methoxy-2-aminoindan showed the ammonium nitrogen in an axial position.[3] Conversely, for potent dopamine (DA) receptor agonists like (R)-4-hydroxy-2-(di-n-propylamino)indan, the N-equatorial conformation is predicted to be the more stable and biologically active form, as it places the nitrogen atom closer to the aromatic ring plane, a prerequisite for potent DA agonism.[3][4]

For this compound, the bulky ethyl groups are not expected to directly interact with the C2-amino group. However, their influence on the electronic properties of the benzene ring and minor steric effects could subtly shift the energy balance between the N-axial and N-equatorial states. A definitive determination requires specific computational modeling or experimental analysis.

Methodologies for Structural and Conformational Elucidation

Determining the preferred conformation of this compound requires a synergistic approach, combining predictive computational methods with definitive experimental verification.

Computational Chemistry Workflow

Computational modeling is a powerful, first-principles approach to explore the potential energy surface of a molecule and identify low-energy conformers.

Protocol 1: Computational Conformational Analysis

  • Initial Structure Generation: Build the 2D structure of this compound and convert it to a 3D model using molecular editing software (e.g., Avogadro, ChemDraw).

  • Conformational Search:

    • Causality: To comprehensively explore the conformational space, a systematic or stochastic search is necessary. This prevents settling into a local energy minimum.

    • Procedure: Employ a conformational search algorithm using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94). This will generate a diverse pool of dozens or hundreds of potential conformers, exploring the ring pucker and rotations of the amino and ethyl groups.

  • Geometry Optimization and Energy Minimization:

    • Causality: The initial conformers must be refined to find their precise lowest energy state. Density Functional Theory (DFT) provides a much more accurate description of electronic and steric effects than force fields.

  • Frequency Calculation and Thermodynamic Analysis:

    • Causality: A frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (enthalpy and Gibbs free energy).

    • Procedure: Perform a frequency calculation at the same level of theory used for optimization. Use the resulting Gibbs free energies to rank the relative stability of the conformers (e.g., N-axial vs. N-equatorial) at a given temperature.

  • Data Analysis:

    • Procedure: Analyze the key dihedral angles of the lowest-energy conformer to define the ring pucker and the amino group orientation. Compare the relative energies of the most stable axial and equatorial conformers to predict the dominant species in a population.

G Diagram 1: Computational Analysis Workflow cluster_0 Setup cluster_1 Exploration (Low Accuracy) cluster_2 Refinement (High Accuracy) cluster_3 Analysis start 1. 2D to 3D Model Generation search 2. Conformational Search (Molecular Mechanics, e.g., MMFF94) start->search Initial 3D Structure dft 3. Geometry Optimization (DFT + D3, e.g., ωB97X-D/6-31G(d)) search->dft Pool of Candidate Conformers freq 4. Frequency Calculation (Confirms Minimum Energy) dft->freq Optimized Geometries analysis 5. Analyze Dihedrals & Gibbs Free Energy freq->analysis Thermodynamic Data result Predicted Low-Energy Conformations (Axial vs. Equatorial) analysis->result

Caption: Workflow for computational conformational analysis.

Experimental Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining molecular conformation in solution.[8]

Protocol 2: NMR-Based Conformational Elucidation

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[8]

  • 1D ¹H NMR Acquisition:

    • Causality: The coupling constants (J-values) between protons on the five-membered ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. This allows for differentiation between axial and equatorial relationships.

    • Procedure: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the signals for the protons at C1, C2, and C3. Protons in a trans-diaxial arrangement typically exhibit a large coupling constant (J ≈ 8-13 Hz), while cis (axial-equatorial) or gauche (equatorial-equatorial) arrangements show smaller couplings (J ≈ 2-7 Hz).

  • 2D NMR Acquisition (COSY & NOESY):

    • Causality: COSY (Correlation Spectroscopy) confirms which protons are coupled to each other, aiding in signal assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial as it detects protons that are close in space (< 5 Å), regardless of whether they are bonded.

    • Procedure:

      • Acquire a COSY spectrum to establish the complete spin system of the C1-C2-C3 protons.

      • Acquire a NOESY spectrum. A strong NOE correlation between protons in a 1,3-diaxial relationship is a definitive indicator of an axial conformation for both substituents. For example, an NOE between the axial proton at C2 and the axial protons at C1/C3 would strongly support an equatorial amino group, and vice-versa.

  • Data Interpretation:

    • Procedure: Integrate the J-coupling data with the spatial proximity information from the NOESY spectrum. A self-consistent model where both J-couplings and NOE correlations support the same conformation (e.g., N-axial) provides high confidence in the structural assignment.

G Diagram 2: Experimental NMR Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Interpretation sample 1. Sample Preparation (5-10 mg in deuterated solvent) h1 2. ¹H NMR (Measure J-Coupling Constants) sample->h1 cosy 3a. 2D COSY (Confirm Proton Connectivity) h1->cosy noesy 3b. 2D NOESY (Measure Spatial Proximity) h1->noesy interpret 4. Correlate J-Couplings & NOEs h1->interpret Key Dihedral Data cosy->interpret noesy->interpret Key Spatial Data conclusion Determined Solution-State Conformation interpret->conclusion

Caption: Workflow for experimental structure elucidation via NMR.

Structure-Activity Relationship (SAR) Implications

The conformation of this compound is not merely an academic curiosity; it is the primary determinant of how the molecule interacts with biological targets. For the 2-aminoindane class, the target is often a monoamine transporter or G-protein coupled receptor.[9][10] The spatial arrangement of the nitrogen atom and the aromatic ring forms the key pharmacophore.

As established by studies on related dopamine agonists, the distance and angle between the nitrogen lone pair and the center of the aromatic ring are critical parameters.[4] An N-equatorial conformation places the nitrogen closer to the plane of the aromatic ring, a feature shared by many potent, planar dopamine receptor agonists.[3] An N-axial conformation moves the nitrogen further away, potentially altering its binding mode or preventing it from fitting into a specific receptor pocket. Therefore, predicting and confirming the dominant conformation of this compound is a critical step in forecasting its pharmacological profile.

G Diagram 3: Conformation-Activity Relationship Conf Molecular Conformation (Defined by Ring Pucker & Substituent Orientation) N_Eq N-Equatorial Conformer Conf->N_Eq favored N_Ax N-Axial Conformer Conf->N_Ax disfavored Pharma Pharmacophore Geometry (Spatial arrangement of N and Aromatic Ring) N_Eq->Pharma Creates 'Active' Geometry (e.g., N close to ring plane) N_Ax->Pharma Creates 'Inactive' Geometry Receptor Target Receptor Binding Pocket Pharma->Receptor Presents to Activity Biological Activity (e.g., High Affinity Binding) Receptor->Activity Optimal Fit NoActivity Low/No Activity Receptor->NoActivity Poor Fit

Caption: Logic of how molecular conformation dictates biological activity.

Conclusion

The molecular structure and conformation of this compound are governed by the subtle interplay of the indane ring pucker, the orientation of the C2-amino group, and the steric influence of its substituents. Based on extensive research into its structural analogues, the molecule likely exists in a dynamic equilibrium between N-axial and N-equatorial conformers. The N-equatorial conformation is often associated with potent activity at certain CNS receptors, making the determination of this equilibrium's position critical for understanding its potential pharmacological profile.[3][4] By employing a combined computational and experimental approach as outlined in this guide, researchers can confidently elucidate the dominant three-dimensional structure of this and other novel indane derivatives, accelerating the rational design of new therapeutic agents.

References

A Technical Guide to the IUPAC Nomenclature of 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the molecule commonly known as 2-Amino-5,6-diethylindane. Understanding the systematic naming conventions is critical for unambiguous scientific communication, database searching, and regulatory submissions. This document deconstructs the name to clarify the underlying principles and provides a systematic approach to naming substituted indane derivatives.

The Preferred IUPAC Name (PIN)

The common name "this compound" is widely used and understood in many contexts. However, for formal scientific and regulatory purposes, the Preferred IUPAC Name (PIN) is 5,6-diethyl-2,3-dihydro-1H-inden-2-amine [1]. This systematic name precisely describes the molecular structure according to a hierarchical set of rules.

Table 1: Compound Identifiers

IdentifierValue
Preferred IUPAC Name 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[1]
Common Name This compound[1]
CAS Number 312753-70-1[1]
Molecular Formula C₁₃H₁₉N[1]
Molecular Weight 189.30 g/mol [1]

Deconstruction of the IUPAC Name: A Foundational Approach

The IUPAC name can be broken down into its constituent parts, each conveying specific structural information. This deconstruction is essential for understanding the logic behind the nomenclature.

The Parent Hydride: From Indene to Indane

The core of the molecule is a bicyclic system. The systematic name is derived from "indene," a fused ring system consisting of a benzene ring and a cyclopentene ring.

  • Indene : The unsaturated parent structure.

  • Indane : A common name for the saturated version, where the double bond in the five-membered ring is reduced. The preferred IUPAC name for this saturated parent is 2,3-dihydro-1H-indene [2].

The term "2,3-dihydro" specifies that the saturation occurs at positions 2 and 3 of the indene ring system. The "1H" indicates the presence of a saturated carbon at position 1, which is a standard convention in naming fused ring systems to specify the location of indicated hydrogen.

Numbering the Indane Ring System

Correct numbering is the cornerstone of locating substituents. For fused ring systems like indane, IUPAC rules dictate a specific orientation and numbering sequence. The system is oriented to place the five-membered ring to the right, and numbering begins at the bridgehead carbon that is not part of the fusion and proceeds into the smaller ring first.

The diagram below, generated using Graphviz, illustrates the correct IUPAC numbering of the 2,3-dihydro-1H-indene parent structure.

Figure 1: IUPAC numbering of the 2,3-dihydro-1H-indene parent hydride.

Applying Substituents

With the parent structure named and numbered, the final step is to add the substituents as prefixes or suffixes in alphabetical order.

  • Principal Functional Group : The amino group (-NH₂) is the principal functional group. According to IUPAC rules, amines are named using the suffix "-amine" attached to the name of the parent hydride[3]. Its position is indicated by the locant '2', leading to "-2-amine" .

  • Other Substituents : The two ethyl groups (-CH₂CH₃) are treated as substituent prefixes. Their positions on the benzene ring are at carbons 5 and 6. This is denoted as "5,6-diethyl-" .

Combining these elements alphabetically (diethyl before amine) and attaching them to the parent name results in the full Preferred IUPAC Name: 5,6-diethyl-2,3-dihydro-1H-inden-2-amine .

Systematic Protocol for IUPAC Name Generation

For researchers encountering similar structures, a reproducible protocol is invaluable. The following workflow outlines the systematic process for naming substituted indane derivatives, consistent with IUPAC recommendations[4].

Naming_Workflow A 1. Identify Parent Hydride (e.g., Fused Bicyclic System) B 2. Determine Seniority & Name (2,3-dihydro-1H-indene) A->B Based on IUPAC rules for fused rings C 3. Number the Ring System (Start at bridgehead, into 5-membered ring) B->C Apply standard numbering rules D 4. Identify Principal Functional Group (-NH2 is highest priority here) C->D Scan for functional groups F 6. Identify All Other Substituents (Two ethyl groups) C->F Identify remaining groups E 5. Name with Suffix (...-2-amine) D->E Use suffix for highest priority H 8. Assemble Full Name (Alphabetize prefixes, add suffix) E->H Combine components G 7. Name with Prefixes (5,6-diethyl-) F->G Use prefixes for lower priority G->H Combine components I Result: 5,6-diethyl-2,3-dihydro-1H-inden-2-amine H->I

Figure 2: Step-by-step workflow for the systematic naming of substituted indanes.

Context and Application

The compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is not merely an academic example of nomenclature. It serves as a key reagent in the synthesis of more complex pharmaceutical molecules[5]. For instance, it is a building block in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD)[5]. The unambiguous identification of such precursors is paramount in pharmaceutical development, quality control, and patent literature, underscoring the practical importance of adhering to systematic IUPAC nomenclature.

References

Potential pharmacological profile of 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Pharmacological Profile of 2-Amino-5,6-diethylindane

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The 2-Aminoindane Scaffold

Substituted 2-aminoindanes are a class of psychoactive compounds that are structurally related to amphetamines.[2] They are characterized by a phenethylamine backbone constrained within an indane ring system. This structural rigidity provides a valuable tool for probing the structure-activity relationships of monoamine transporter ligands. Many 2-aminoindanes act as monoamine releasing agents and/or reuptake inhibitors, with varying selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2]

The nature and position of substituents on the aromatic ring of the 2-aminoindane scaffold significantly influence its pharmacological profile. For instance, compounds like 5,6-methylenedioxy-2-aminoindane (MDAI) show a preference for serotonin and norepinephrine transporters, while the parent compound, 2-aminoindane (2-AI), is more selective for norepinephrine and dopamine transporters.[5][6]

Predicted Pharmacological Profile of this compound

The substitution pattern of this compound, with two ethyl groups at the 5 and 6 positions of the indane ring, is unique. Based on the known structure-activity relationships of 2-aminoindane derivatives, we can hypothesize the following:

  • Monoamine Transporter Interaction: It is highly probable that this compound will interact with DAT, NET, and SERT. The bulky and lipophilic nature of the diethyl substituents may influence its affinity and selectivity.

  • Potential for Catecholamine Selectivity: Given that alkyl substitutions on the aromatic ring of phenethylamines tend to favor interactions with catecholamine transporters (DAT and NET) over the serotonin transporter, it is plausible that this compound will exhibit a profile of a dopamine and/or norepinephrine reuptake inhibitor or releasing agent.

  • Psychostimulant Properties: If the compound is a potent DAT and/or NET inhibitor or releaser, it is likely to exhibit psychostimulant effects in vivo.[7]

Experimental Characterization: A Step-by-Step Guide

To rigorously determine the pharmacological profile of this compound, a systematic experimental approach is required. The following sections detail the essential in vitro and in vivo assays.

In Vitro Assays: Unraveling the Molecular Mechanisms

Objective: To determine the binding affinity of this compound for human DAT, NET, and SERT.

Methodology:

  • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporters.[8] Prepare cell membrane fractions through homogenization and centrifugation.

  • Competitive Radioligand Binding: Perform competitive binding assays using a fixed concentration of a high-affinity radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).[9][10]

  • Incubation: Incubate the membranes with the radioligand and a range of concentrations of this compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using a scintillation counter.[11]

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Table 1: Hypothetical Binding Affinity Data for this compound

TransporterRadioligandPredicted Ki (nM)
DAT[³H]WIN 35,42850 - 200
NET[³H]nisoxetine20 - 100
SERT[³H]citalopram>1000

Experimental Workflow for Receptor Binding Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes from Transporter-Expressing Cells prep_ligands Prepare Radioligand and Test Compound Dilutions incubation Incubate Membranes, Radioligand, and Test Compound prep_ligands->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting ic50 Determine IC50 Values counting->ic50 ki Calculate Ki Values (Cheng-Prusoff) ic50->ki

Caption: Workflow for determining transporter binding affinity.

Objective: To determine whether this compound acts as an inhibitor or a substrate (releaser) at DAT, NET, and SERT.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human monoamine transporters.[8]

  • Uptake Inhibition Assay:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a short incubation, terminate the uptake and measure the intracellular radioactivity.

    • A dose-dependent decrease in uptake indicates inhibitory activity.

  • Release Assay:

    • Pre-load the cells with a radiolabeled monoamine.

    • Wash the cells to remove extracellular radioactivity.

    • Add varying concentrations of this compound and measure the amount of radioactivity released into the medium over time.

    • A dose-dependent increase in release indicates that the compound is a substrate for the transporter.

Table 2: Hypothetical Functional Activity Data for this compound

TransporterUptake Inhibition (IC50, nM)Release (EC50, nM)Predicted Action
DAT100>10,000Inhibitor
NET50>10,000Inhibitor
SERT>5000>10,000Weak/Inactive

Signaling Pathway for Monoamine Transporter Action

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine (DA, NE, 5-HT) ext_monoamine Extracellular Monoamine monoamine->ext_monoamine Synaptic Release transporter Monoamine Transporter (DAT, NET, SERT) vesicle Synaptic Vesicle vesicle->monoamine Release ext_monoamine->transporter Reuptake receptor Postsynaptic Receptor ext_monoamine->receptor Binding signaling Downstream Signaling receptor->signaling compound This compound compound->transporter Inhibition/Substrate

Caption: Monoamine transporter inhibition by this compound.

Objective: To assess the potential of this compound to inhibit MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Use human recombinant MAO-A and MAO-B or mitochondrial fractions from human liver or platelets.

  • Fluorometric Assay: Employ a commercially available MAO assay kit that measures the production of hydrogen peroxide, a byproduct of MAO activity.[12]

  • Incubation: Incubate the enzyme with a suitable substrate (e.g., kynuramine) in the presence of varying concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence generated by the reaction product.

  • Data Analysis: Determine the IC50 values for MAO-A and MAO-B inhibition.

In Vivo Assays: Assessing Behavioral and Neurochemical Effects

Objective: To characterize the psychostimulant, reinforcing, and subjective effects of this compound.[13]

Methodologies:

  • Locomotor Activity: Measure spontaneous locomotor activity in an open field arena following administration of various doses of the compound. An increase in activity would suggest a psychostimulant effect.

  • Drug Discrimination: Train animals to discriminate between a known psychostimulant (e.g., cocaine or amphetamine) and saline. Test the ability of this compound to substitute for the training drug. This provides insight into its subjective effects.

  • Self-Administration: Allow animals to self-administer the compound by performing an operant response (e.g., lever pressing). This is the gold standard for assessing the reinforcing and abuse potential of a drug.

  • Social Interaction Test: Assess the effects of the compound on social behaviors, as some 2-aminoindanes have entactogenic properties.[14][15]

Objective: To measure the effects of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.

Methodology:

  • Probe Implantation: Surgically implant microdialysis probes into brain regions associated with reward and motivation, such as the nucleus accumbens and prefrontal cortex.

  • Compound Administration: Administer this compound systemically.

  • Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.

  • Neurotransmitter Analysis: Quantify the concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Express the changes in neurotransmitter levels as a percentage of baseline.

Experimental Workflow for In Vivo Microdialysis

G cluster_surgery Surgical Procedure cluster_experiment Experiment cluster_analysis Analysis implant Implant Microdialysis Probe in Target Brain Region baseline Collect Baseline Dialysate Samples implant->baseline administer Administer Test Compound baseline->administer post_admin Collect Post-Administration Dialysate Samples administer->post_admin hplc Quantify Neurotransmitters (HPLC-EC) post_admin->hplc data_analysis Analyze Changes in Neurotransmitter Levels hplc->data_analysis

Caption: Workflow for in vivo microdialysis studies.

Data Interpretation and Profile Consolidation

The collective data from these assays will allow for the construction of a comprehensive pharmacological profile for this compound. The in vitro data will define its molecular targets and mechanism of action, while the in vivo data will reveal its functional consequences on behavior and neurochemistry. A thorough analysis will determine if the compound is a selective catecholamine reuptake inhibitor, a mixed monoamine releasing agent, or possesses a more complex pharmacological profile.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic pharmacological characterization of this compound. The proposed experiments will elucidate its binding affinities, functional activities at monoamine transporters, and its behavioral and neurochemical effects. The resulting data will be crucial for understanding its potential as a pharmacological tool to probe the function of the monoaminergic system or as a starting point for the development of novel therapeutics for CNS disorders. Future studies could explore its metabolism, pharmacokinetic profile, and potential for therapeutic applications based on the initial pharmacological findings.

References

An In-depth Technical Guide to 2-Amino-5,6-diethylindane and its Relation to the Aminoindane Class

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminoindane scaffold serves as a conformationally restricted analog of phenethylamine, a core structure in many psychoactive compounds. This structural rigidity has been exploited to create compounds with unique pharmacological profiles, often exhibiting enhanced selectivity for serotonin (SERT) and norepinephrine (NET) transporters over the dopamine transporter (DAT). While derivatives such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI) have been extensively studied as selective serotonin releasing agents (SSRAs), many other analogs remain poorly characterized.[1][2] This guide focuses on 2-amino-5,6-diethylindane, a lesser-known member of this class, which is also identified as a metabolite of the pharmaceutical agent Indacaterol.[3] Due to the scarcity of direct empirical data, this document provides a comprehensive analysis based on the established structure-activity relationships (SAR) of the aminoindane family. We project its synthetic pathway, predict its pharmacological properties in comparison to well-known analogs, and provide detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers interested in the nuanced pharmacology of novel aminoindane derivatives.

The 2-Aminoindane Scaffold: A Primer

Substituted 2-aminoindanes are a class of compounds structurally related to amphetamines.[4] Their defining feature is the cyclization of the amphetamine side-chain, where the α-methyl group is fused back to the benzene ring, forming an indane nucleus.[5] This conformational constraint significantly alters interaction with monoamine transporters.

The initial development of novel aminoindanes, particularly by research groups like that of David E. Nichols in the 1990s, was driven by a desire to create non-neurotoxic analogs of 3,4-methylenedioxymethamphetamine (MDMA).[2][6] The hypothesis was that the entactogenic effects of MDMA, desirable for potential therapeutic applications, were primarily mediated by serotonin release, while its stimulant properties and neurotoxicity were linked to potent dopamine release.[4][5] By creating structures that selectively release serotonin, it was hoped to isolate the therapeutic effects. This led to the synthesis and characterization of compounds like MDAI and MMAI, which largely validated this hypothesis by demonstrating high selectivity for serotonin release with minimal dopaminergic activity.[1][6][7]

This compound represents an unexplored variation on this theme. The nature of the substituents on the aromatic ring is a key determinant of transporter selectivity. Understanding the impact of the 5,6-diethyl groups is crucial for predicting the compound's pharmacological profile.

Synthesis and Chemical Profile

General Synthetic Approaches

The synthesis of 2-aminoindanes typically begins with a corresponding 1- or 2-indanone. A common and effective route involves the conversion of a 1-indanone to its 2-hydroxyimino derivative, followed by catalytic reduction.[5] This general pathway can be adapted for various substituted indanes. Alternative methods include Palladium-catalyzed carboamination reactions and cyclization of specific precursors.[8][9]

Proposed Synthesis of this compound

The following protocol is a proposed, logical pathway for the synthesis of this compound, adapted from established methods for similar compounds like MDAI.[5] The causality behind this choice of reaction is its proven efficacy for creating the 2-amino group on the indane ring from a readily accessible ketone precursor.

Workflow: Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Oximation cluster_4 Step 5: Catalytic Reduction A 1,2-Diethylbenzene C Intermediate Keto-Acid A->C AlCl3 B Succinoyl Chloride B->C D 4-(3,4-diethylphenyl)-4-oxobutanoic acid C->D E 4-(3,4-diethylphenyl)butanoic acid D->E Zn(Hg), HCl F 4-(3,4-diethylphenyl)butanoic acid E->F G 5,6-Diethyl-1-indanone F->G Polyphosphoric Acid, Heat H 5,6-Diethyl-1-indanone G->H J 2-Hydroxyimino-5,6-diethyl-1-indanone H->J HCl, Methanol I Amyl Nitrite I->J K 2-Hydroxyimino-5,6-diethyl-1-indanone J->K L This compound K->L H2, Pd/C, H2SO4 (cat.) SAR cluster_compounds Substituents (R) Determine Selectivity cluster_profiles Resulting Pharmacological Profile Core 2-Aminoindane Core R = ? TwoAI 2-AI R = H, H MDAI MDAI R = 5,6-O-CH₂-O MMAI MMAI R = 5-OCH₃, 6-CH₃ DEAI This compound R = 5-CH₂CH₃, 6-CH₂CH₃ Profile_Stim Stimulant-like (NET/DAT Release) TwoAI->Profile_Stim Profile_Entact Entactogenic (SERT/NET Release) MDAI->Profile_Entact Profile_SSRA Selective Serotonin Release (SERT >> NET/DAT) MMAI->Profile_SSRA Profile_Unknown Projected Profile (Hypothesized) DEAI->Profile_Unknown Workflow cluster_binding Step 1: Binding Affinity Assays cluster_release Step 2: Monoamine Release Assays start Synthesized Compound (this compound) binding_dat DAT Binding (e.g., [³H]WIN 35,428) start->binding_dat binding_net NET Binding (e.g., [³H]nisoxetine) start->binding_net binding_sert SERT Binding (e.g., [³H]citalopram) start->binding_sert release_dat [³H]Dopamine Release start->release_dat release_net [³H]Norepinephrine Release start->release_net release_sert [³H]Serotonin Release start->release_sert analysis Data Analysis (Calculate Ki, EC₅₀, Selectivity Ratios) binding_dat->analysis binding_net->analysis binding_sert->analysis release_dat->analysis release_net->analysis release_sert->analysis profile Determine Pharmacological Profile analysis->profile

References

A Technical Guide to the Predicted Mechanism of Action for 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Amino-5,6-diethylindane is a novel psychoactive compound belonging to the substituted 2-aminoindane class of molecules. While direct pharmacological data for this specific compound is not available in peer-reviewed literature, its structural architecture allows for a robust, evidence-based prediction of its mechanism of action. This guide posits that this compound functions primarily as a catecholamine-selective monoamine releasing agent and reuptake inhibitor .

Based on a detailed structure-activity relationship (SAR) analysis of its parent compound, 2-aminoindane (2-AI), and related analogs, the addition of the 5,6-diethyl groups is predicted to enhance affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) while conferring limited activity at the serotonin transporter (SERT). This profile suggests the compound would exhibit potent psychostimulant effects, distinct from the more entactogenic profile of serotonin-dominant analogs like 5,6-methylenedioxy-2-aminoindane (MDAI). This document outlines the scientific rationale for this prediction and provides a comprehensive framework for its experimental validation.

Introduction: The 2-Aminoindane Scaffold

The 2-aminoindane chemical structure represents a rigid analog of phenethylamine, where the ethylamine side chain is cyclized back to the aromatic ring.[1] This conformational constraint significantly influences pharmacological activity. The parent compound, 2-AI, is a known central nervous system stimulant that functions as a selective substrate for NET and DAT, inducing the release of norepinephrine and dopamine with minimal effect on serotonin.[2][3]

Substitutions on the indane ring system drastically modulate this activity. For instance, the addition of a methylenedioxy bridge at the 5 and 6 positions (creating MDAI) shifts the selectivity profile, yielding a potent serotonin and norepinephrine releasing agent with weaker effects on dopamine.[3][4][5] This structural change transforms the pharmacological effect from primarily stimulant to entactogenic.[5] this compound presents a unique substitution pattern whose effects can be predicted by synthesizing these established SAR principles.

Structural Analysis and Mechanistic Hypothesis

Core Pharmacophore: The 2-Aminoindane Backbone

The fundamental mechanism of action for this class involves interaction with plasma membrane monoamine transporters (MATs): DAT, NET, and SERT.[6][7][8] These transporters are responsible for clearing neurotransmitters from the synaptic cleft.[7][8] Compounds like 2-AI act as substrates for these transporters, gaining entry into the presynaptic terminal. Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2) and promote the reverse transport, or efflux, of neurotransmitters through the membrane transporters into the synapse.[9]

The Influence of 5,6-Diethyl Substitution

The key to predicting the mechanism of this compound lies in the nature of its diethyl ring substitutions.

  • Increased Lipophilicity: The two ethyl groups are alkyl chains that significantly increase the molecule's lipophilicity compared to the parent 2-AI or the more polar substitutions in MDAI or 5-methoxy-2-aminoindane (MEAI).[10] This is expected to enhance its ability to cross the blood-brain barrier.

  • Steric Hindrance: The bulk of the ethyl groups at the 5 and 6 positions likely creates steric hindrance that disfavors binding to the serotonin transporter (SERT). The binding pocket of SERT is known to accommodate specific substitutions like the methylenedioxy ring of MDAI, which contributes to its high serotonin activity. The less specific, bulky alkyl groups of this compound are more analogous to compounds that show preference for the more accommodating catecholamine transporters (DAT and NET).

  • Electronic Effects: Alkyl groups are weakly electron-donating, which can subtly influence the electronics of the aromatic ring and its interaction with transporter binding sites. This effect is generally less pronounced than the resonance effects seen with methoxy or methylenedioxy groups.

Primary Mechanistic Hypothesis

Based on this analysis, the primary hypothesis is that This compound acts as a potent, substrate-type releaser at the dopamine and norepinephrine transporters (a DNRA), with significantly lower affinity and efficacy at the serotonin transporter. Its pharmacological profile is therefore predicted to be that of a classical psychostimulant, similar to its parent compound 2-AI but with potentially greater potency and a different pharmacokinetic profile due to increased lipophilicity.

Predicted Pharmacodynamic Profile

The anticipated interactions with monoamine systems are summarized below. For context, comparative values for known 2-aminoindane analogs are included.

CompoundPredicted Primary MechanismPredicted Selectivity ProfileExpected Psychoactive Effect
This compound Monoamine Releaser / RI DAT ≈ NET >> SERT Stimulant
2-Aminoindane (2-AI)[3]Monoamine ReleaserNET > DAT >>> SERTStimulant
MDAI[3]Monoamine ReleaserSERT ≈ NET > DATEntactogen
MEAI[10]Monoamine ReleaserSERT > NET > DATMild Entactogen

Proposed Experimental Validation Framework

To rigorously test the proposed mechanism of action, a multi-phase experimental approach is required. This framework is designed to first establish molecular targets in vitro and then confirm the neurochemical effects in a physiological system in vivo.

Phase 1: In Vitro Target Characterization

The initial phase focuses on quantifying the affinity and functional activity of this compound at the three primary monoamine transporters.

G cluster_0 Phase 1: In Vitro Analysis A Compound Synthesis & Purification B Radioligand Binding Assays (Determine Affinity: Ki) A->B Test Compound C Synaptosome Uptake Assays (Determine Function: IC50) A->C Test Compound D Synaptosome Release Assays (Confirm Releaser vs. RI: EC50) A->D Test Compound E Data Analysis: Determine Selectivity Ratios (e.g., DAT/SERT) B->E Ki values C->E IC50 values D->E EC50 values

In Vitro experimental workflow to determine transporter affinity and function.

This experiment determines the binding affinity (Kᵢ) of the test compound for DAT, NET, and SERT. It is a self-validating system when run with appropriate controls and reference compounds.[11][12]

  • Objective: To quantify the affinity of this compound for hDAT, hNET, and hSERT.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Non-specific binding definers: GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT).

    • Test Compound: this compound, dissolved in appropriate vehicle (e.g., DMSO).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[13]

    • 96-well plates, cell harvester, scintillation counter.

  • Methodology:

    • Membrane Preparation: Homogenize transporter-expressing HEK293 cells in ice-cold buffer and prepare a crude membrane fraction via centrifugation.[12] Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membrane preparation + radioligand + vehicle.

      • Non-Specific Binding: Membrane preparation + radioligand + high concentration of non-specific binding definer (e.g., 10 µM Fluoxetine for SERT).[13]

      • Competition: Membrane preparation + radioligand + serial dilutions of this compound (e.g., 0.1 nM to 100 µM).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

    • Counting: Dry the filter mat, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[13]

This functional assay measures the compound's potency (IC₅₀) at inhibiting the reuptake of neurotransmitters, distinguishing it from a compound that binds but has no functional effect.[14][15][16]

  • Objective: To determine the potency of this compound to inhibit uptake of [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin into rodent striatal or cortical synaptosomes.

  • Materials:

    • Freshly prepared synaptosomes from rat brain tissue (e.g., striatum for DAT, cortex for NET/SERT).[17]

    • Radiolabeled Neurotransmitters: [³H]DA, [³H]NE, [³H]5-HT.

    • Selective uptake inhibitors for controls (as in Protocol 1).

    • Krebs-Ringer-HEPES buffer.

  • Methodology:

    • Synaptosome Preparation: Isolate synaptosomes from dissected brain regions using a standard sucrose gradient centrifugation method.[17]

    • Pre-incubation: Aliquot synaptosomes into tubes and pre-incubate them for 10 minutes at 37°C with either vehicle or varying concentrations of this compound.

    • Uptake Initiation: Add the respective [³H]-neurotransmitter to each tube to initiate uptake. Incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes on ice determines non-specific uptake.

    • Uptake Termination: Terminate the reaction by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer.

    • Quantification & Analysis: Measure the radioactivity trapped in the synaptosomes on the filters. Calculate IC₅₀ values by plotting the inhibition of specific uptake versus the log concentration of the test compound.

Phase 2: In Vivo Neurochemical Confirmation

This phase uses in vivo microdialysis to confirm that the compound alters extracellular neurotransmitter concentrations in the brain of a living animal, providing the most physiologically relevant evidence.[18][19]

G cluster_0 Presynaptic Dopamine Terminal DAT DAT Extracellular Cytoplasm Cytoplasmic DA Pool DAT:f0->Cytoplasm 2. Enters Cytoplasm Synapse Synaptic Cleft (Increased [DA]) DAT:f1->Synapse VMAT VMAT2 Vesicle Synaptic Vesicle {DA, DA, DA} Vesicle->Cytoplasm 4. DA moves to cytoplasm Cytoplasm->DAT:f0 5. Reverse Transport (Efflux) Cytoplasm->VMAT 3. Disrupts Vesicular Storage (VMAT2) Compound 2-A-5,6-DEI Compound->DAT:f1 1. Substrate for DAT

References

The In-Vitro Pharmacology of Novel Aminoindane Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of Aminoindane Scaffolds

The aminoindane scaffold, a rigid analog of phenethylamine, represents a compelling structural motif in modern medicinal chemistry.[1][2] Initially explored for applications ranging from bronchodilators to anti-Parkinsonian agents, these compounds have more recently emerged as potent and selective modulators of monoamine neurotransmitter systems.[1] This guide provides an in-depth technical exploration of the in-vitro pharmacological effects of novel aminoindane derivatives, offering researchers and drug development professionals a comprehensive resource to navigate the evaluation of this promising class of molecules. We will delve into their interactions with key central nervous system targets, the nuanced experimental methodologies required for their characterization, and the interpretation of the data generated.

Molecular Targets and Mechanism of Action: A Focus on Monoamine Transporters

The primary mechanism by which many psychoactive aminoindane derivatives exert their effects is through interaction with the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling cascade. Aminoindane derivatives can act as either inhibitors of reuptake or as substrates for the transporters, inducing non-exocytotic release (efflux) of neurotransmitters.[3][4]

The specific pattern of activity at these three transporters dictates the overall pharmacological profile of a given compound. For instance, compounds with high affinity and activity at DAT and NET are predicted to have psychostimulant effects similar to amphetamine, while those with a preference for SERT may exhibit empathogenic or MDMA-like qualities.[3][5][6]

Differential Affinity and Functionality of Key Aminoindane Derivatives

A number of novel aminoindane derivatives have been characterized in vitro, revealing a spectrum of activities at the monoamine transporters. The parent compound, 2-aminoindane (2-AI), is a selective substrate for NET and DAT.[3][5] However, substitutions on the indane ring system can dramatically alter this profile.

For example, the addition of a methylenedioxy group to form 5,6-methylenedioxy-2-aminoindane (MDAI) shifts the selectivity towards SERT and NET, with significantly weaker effects on DAT.[3][5] Further modifications, such as in 5-methoxy-6-methyl-2-aminoindane (MMAI), result in a highly selective SERT releaser with over 100-fold lower potency at NET and DAT.[3][5] 5-methoxy-2-aminoindane (5-MeO-AI or MEAI) also demonstrates selectivity for SERT.[3][5]

This structure-activity relationship underscores the tunability of the aminoindane scaffold to achieve desired pharmacological profiles.

Tabulated In-Vitro Data of Select Aminoindane Derivatives

The following table summarizes the in-vitro binding affinities (Ki) and functional activities (IC50 for inhibition of uptake or EC50 for release) of several key aminoindane derivatives at the human monoamine transporters.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Primary ActionReference
2-Aminoindane (2-AI)Selective SubstrateSelective SubstrateWeakReleaser[3]
MDAI>1000ModerateHighReleaser[3][7]
MMAI>1000>1000HighReleaser[3][5]
5-MeO-AI (MEAI)>1000ModerateHighReleaser[3][5]
NM-2-AI>10,000 (release)2400 (uptake inhibition)>10,000 (release)Releaser/Reuptake Inhibitor[8]

Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific assay conditions.

Beyond Monoamine Transporters: Interactions with Adrenergic and Serotonergic Receptors

While monoamine transporters are the primary targets for many aminoindane derivatives, these compounds can also exhibit affinity for other G-protein coupled receptors (GPCRs), which can significantly modulate their overall pharmacological effects.

Notably, several aminoindane derivatives, including 2-AI, 5-MeO-AI, MMAI, and MDAI, have been shown to possess moderate to high affinity for α2-adrenoceptor subtypes.[3][5] 2-AI, in particular, displays a high affinity for the α2C receptor subtype.[3][5] Furthermore, 5-methoxy substituted derivatives such as 5-MeO-AI and MMAI have demonstrated moderate affinity for the 5-HT2B receptor.[3][5] These off-target interactions are crucial to characterize, as they can contribute to both therapeutic effects and potential side effects.

Core Experimental Protocols for In-Vitro Characterization

A thorough in-vitro evaluation of novel aminoindane derivatives necessitates a suite of well-defined and validated assays. The following sections provide detailed, step-by-step protocols for the key experiments used to determine the binding affinity and functional activity of these compounds at their molecular targets.

Radioligand Binding Assays: Quantifying Affinity for Monoamine Transporters

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[9] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target.

Protocol: Radioligand Competition Binding Assay for DAT, NET, and SERT

  • Preparation of Cell Membranes:

    • Culture human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT). The concentration of the radioligand should be close to its Kd value for the respective transporter.

      • A range of concentrations of the unlabeled aminoindane derivative (test compound).

      • For the determination of non-specific binding, add a high concentration of a known, potent inhibitor for the respective transporter (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT) in place of the test compound.

      • For the determination of total binding, add vehicle (e.g., DMSO) in place of the test compound.

  • Incubation:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture HEK-293 Cells (hDAT, hNET, or hSERT) Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Resuspension Resuspension in Assay Buffer Membrane_Pellet->Resuspension Plate_Setup 96-Well Plate Setup: - Assay Buffer - Radioligand - Test Compound Resuspension->Plate_Setup Incubation Incubation (RT, 60-120 min) Plate_Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: - IC50 Determination - Ki Calculation Scintillation_Counting->Data_Analysis caption Workflow for Radioligand Binding Assay. Neurotransmitter_Release_Assay cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_analysis Analysis Brain_Dissection Brain Dissection Homogenization Homogenization Brain_Dissection->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosomes Centrifugation->Synaptosomes Preloading Pre-loading with [³H]Neurotransmitter Synaptosomes->Preloading Washing Washing Preloading->Washing Incubation Incubation with Test Compound Washing->Incubation Separation Separation of Supernatant and Pellet Incubation->Separation Scintillation_Counting Scintillation Counting Separation->Scintillation_Counting Data_Analysis Data Analysis: - % Release Calculation - EC50 Determination Scintillation_Counting->Data_Analysis caption Workflow for Neurotransmitter Release Assay. MDAI_Synthesis Start 3-(3,4-Methylenedioxyphenyl) propionic acid Acid_Chloride Acid Chloride Formation Start->Acid_Chloride SOCl₂ Indanone 5,6-Methylenedioxy- 1-indanone Acid_Chloride->Indanone AlCl₃ Hydroxyimino_Ketone Hydroxyimino Ketone Formation Indanone->Hydroxyimino_Ketone Amyl Nitrite MDAI 5,6-Methylenedioxy- 2-aminoindane (MDAI) Hydroxyimino_Ketone->MDAI H₂ / Pd-C caption Synthetic route for MDAI.

References

Methodological & Application

Application Note & Synthesis Protocol: 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-part guide for the synthesis of 2-Amino-5,6-diethylindane, a valuable research chemical and intermediate in pharmaceutical development. The protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis is approached via a modular route: first, the preparation of the key intermediate, 5,6-diethyl-2-indanone, followed by its conversion to the target primary amine via catalytic hydrogenation of the corresponding oxime. This application note emphasizes not only the procedural steps but also the underlying rationale, safety considerations, and characterization techniques, ensuring a reproducible and reliable synthesis.

Introduction & Synthesis Strategy

This compound and its derivatives are structurally related to a class of compounds investigated for various biological activities. As analogues of other psychoactive aminoindanes, they are of significant interest in medicinal chemistry and neuroscience research. The reliable synthesis of this compound is crucial for further investigation into its properties and potential applications.

The synthetic strategy outlined herein was chosen for its robustness, modularity, and reliance on well-understood chemical transformations. It avoids the use of highly toxic or difficult-to-handle reagents where possible. The overall process is divided into two primary stages:

  • Stage 1: Synthesis of 5,6-Diethyl-2-indanone. This key intermediate is prepared starting from 1,2-diethylbenzene through a Friedel-Crafts acylation followed by an intramolecular cyclization.

  • Stage 2: Synthesis of this compound. The target amine is synthesized from the indanone intermediate via a two-step sequence involving oximation followed by catalytic hydrogenation. This method is highly effective for converting ketones into primary amines with high yields.[1][2]

The complete reaction pathway is illustrated below.

G cluster_0 Stage 1: 5,6-Diethyl-2-indanone Synthesis cluster_1 Stage 2: Reductive Amination A 1,2-Diethylbenzene B 3-(3,4-Diethylphenyl)propanoic acid A->B 1. Succinic Anhydride, AlCl3 2. Wolff-Kishner Reduction C 5,6-Diethyl-1-indanone B->C Polyphosphoric Acid (PPA), Heat D 5,6-Diethyl-2-indanone C->D 1. NaBH4 2. PPA, Heat (Rearrangement) E 5,6-Diethyl-2-indanone F 5,6-Diethyl-2-indanone Oxime E->F NH2OH·HCl, Pyridine G This compound F->G H2, Pd/C, H2SO4/AcOH H This compound HCl G->H HCl in Ether

Caption: Overall two-stage synthesis pathway for this compound HCl.

Stage 1: Synthesis of 5,6-Diethyl-2-indanone

The preparation of the indanone core is a multi-step process that builds the bicyclic ring system with the desired diethyl substitution pattern.

Principle and Mechanistic Insights

The synthesis begins with a Friedel-Crafts acylation of 1,2-diethylbenzene with succinic anhydride, catalyzed by aluminum chloride (AlCl₃), a strong Lewis acid. This reaction regioselectively installs a butanoyl chain on the aromatic ring. The resulting keto-acid is then reduced, typically via a Wolff-Kishner or Clemmensen reduction, to remove the carbonyl group, yielding 3-(3,4-diethylphenyl)propanoic acid.

The crucial ring-closing step is an intramolecular Friedel-Crafts acylation, often referred to as a cyclization. This is effectively promoted by strong acids like polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent, to form 5,6-diethyl-1-indanone.[3] The final step in this stage is a rearrangement from the 1-indanone to the desired 2-indanone isomer. This can be achieved by reduction of the carbonyl to an alcohol (indan-1-ol) followed by acid-catalyzed dehydration and rearrangement.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-DiethylbenzeneReagentPlus®, 99%Sigma-Aldrich
Succinic Anhydride99%Acros Organics
Aluminum Chloride (Anhydrous)99.99%Sigma-AldrichHandle in a fume hood, moisture-sensitive.
Hydrazine Hydrate80% solutionSigma-AldrichToxic and corrosive.
Potassium HydroxideACS Reagent, ≥85%Fisher ChemicalCorrosive.
Diethylene Glycol99%Alfa AesarHigh-boiling solvent.
Polyphosphoric Acid (PPA)115% H₃PO₄ basisSigma-AldrichCorrosive and viscous.
Sodium Borohydride (NaBH₄)99%Sigma-AldrichFlammable solid, moisture-sensitive.
Dichloromethane (DCM)ACS GradeFisher ChemicalVolatile and halogenated solvent.
TolueneACS GradeFisher ChemicalFlammable solvent.
Diethyl EtherAnhydrousFisher ChemicalExtremely flammable.
Hydrochloric Acid (HCl)Concentrated, 37%Fisher ChemicalCorrosive.
Sodium Sulfate (Anhydrous)GranularFisher ChemicalDrying agent.
Detailed Experimental Protocol

Step 1.1: Synthesis of 4-(3,4-diethylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1,2-diethylbenzene (1.0 eq) dropwise to the stirred suspension.

  • Add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto-acid, which can be purified by recrystallization.

Step 1.2: Synthesis of 4-(3,4-diethylphenyl)butanoic acid (Wolff-Kishner Reduction)

  • To a flask containing diethylene glycol, add the keto-acid from Step 1.1 (1.0 eq) and potassium hydroxide (4.0 eq).

  • Heat the mixture to dissolve the solids, then add hydrazine hydrate (3.0 eq).

  • Heat the reaction to reflux (approx. 180-200 °C) for 4 hours, allowing water to distill off.

  • Cool the mixture, dilute with water, and acidify with concentrated HCl to a pH of 1-2.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent to yield the propanoic acid derivative.

Step 1.3: Synthesis of 5,6-Diethyl-1-indanone (Intramolecular Cyclization)

  • Add the 3-(3,4-diethylphenyl)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10x by weight).

  • Heat the viscous mixture to 80-90 °C with vigorous mechanical stirring for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, pour the hot mixture onto crushed ice.

  • Extract the product with toluene. Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to give crude 5,6-diethyl-1-indanone, which can be purified by vacuum distillation or chromatography.

Step 1.4: Synthesis of 5,6-Diethyl-2-indanone (Isomerization) Note: A common route to 2-indanones is via the oxidation of the corresponding indene.[4][5]

  • Reduce the 5,6-diethyl-1-indanone from the previous step to 5,6-diethyl-1-indanol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol at 0 °C.

  • Isolate the indanol after an aqueous workup.

  • Induce dehydration and rearrangement to the more stable 2-indanone by heating the indanol in PPA or another strong acid catalyst system.

  • Isolate the final 5,6-diethyl-2-indanone product via extraction and purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Stage 2: Synthesis of this compound

This stage converts the ketone intermediate into the target primary amine. The chosen method, via an oxime intermediate, is highly reliable and avoids the over-alkylation issues common with direct reductive amination using ammonia.

Principle and Mechanistic Insights

The carbonyl group of the 2-indanone reacts with hydroxylamine (NH₂OH) in a condensation reaction to form an oxime (a C=N-OH functional group). This reaction is typically performed in a slightly basic solvent like pyridine to neutralize the HCl released from hydroxylamine hydrochloride.

The subsequent step is the catalytic hydrogenation of the oxime. In the presence of a catalyst like Palladium on Carbon (Pd/C) and hydrogen gas, the C=N double bond and the N-O single bond are both reduced.[1][2] The reaction is often conducted in an acidic medium (e.g., acetic acid with a sulfuric acid catalyst), which protonates the oxime, facilitating the reduction.[1][6] This process efficiently yields the primary amine.

G start Experimental Workflow reaction Reaction: - 5,6-Diethyl-2-indanone - NH2OH·HCl - Pyridine start->reaction Step 2.1 oxime_isolation Oxime Isolation: - Quench - Extract - Dry & Concentrate reaction->oxime_isolation hydrogenation Hydrogenation: - Oxime Intermediate - H2, Pd/C - Acetic Acid/H2SO4 oxime_isolation->hydrogenation Step 2.2 workup Amine Workup: - Filter Catalyst - Basify (NaOH) - Extract hydrogenation->workup purification Purification & Salting: - Concentrate Amine - Dissolve in Ether - Add HCl/Ether workup->purification characterization Final Characterization: - 1H NMR, 13C NMR - Mass Spec - Melting Point purification->characterization

Caption: Experimental workflow for the conversion of the indanone to the final amine salt.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5,6-Diethyl-2-indanoneAs synthesized-Intermediate from Stage 1.
Hydroxylamine Hydrochloride99%Sigma-AldrichIrritant.
PyridineAnhydrous, 99.8%Sigma-AldrichFlammable, toxic, unpleasant odor.
Palladium on Carbon (Pd/C)5% or 10%Sigma-AldrichPyrophoric when dry, handle with care.
Hydrogen Gas (H₂)High PurityGas SupplierExtremely flammable.
Acetic AcidGlacialFisher ChemicalCorrosive.
Sulfuric AcidConcentrated, 98%Fisher ChemicalExtremely corrosive.
Sodium Hydroxide (NaOH)PelletsFisher ChemicalCorrosive.
HCl in Diethyl Ether1.0 M solutionSigma-AldrichCorrosive, moisture-sensitive.
Detailed Experimental Protocol

Step 2.1: Synthesis of 5,6-Diethyl-2-indanone Oxime

  • Dissolve 5,6-diethyl-2-indanone (1.0 eq) in a minimal amount of pyridine in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 eq) portion-wise to the solution.

  • Heat the mixture to 60-70 °C and stir for 2-4 hours until TLC indicates complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • If a solid precipitates, collect it by vacuum filtration. If not, extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude oxime, which is often used directly in the next step without further purification.

Step 2.2: Synthesis of this compound (Hydrogenation)

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon).

  • In the reaction vessel, dissolve the oxime from Step 2.1 (1.0 eq) in glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Pd/C catalyst (5-10% by weight of the oxime).

  • Seal the vessel, purge with hydrogen gas, and then pressurize to 3-4 atm (or use a balloon).

  • Stir the reaction vigorously at room temperature for 5-10 hours.[1][7] Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with acetic acid or methanol. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite.

  • Combine the filtrates and carefully neutralize/basify the solution to pH >10 with 4M NaOH solution, ensuring the mixture is cooled in an ice bath.

  • Extract the aqueous layer three times with diethyl ether or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and carefully concentrate in vacuo to yield the freebase of this compound as an oil.

Step 2.3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine from the previous step in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 1.0 M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound hydrochloride.[7][8]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the diethyl groups and the indane backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: The hydrochloride salt should have a sharp melting point, which can be compared to literature values if available.

Safety and Troubleshooting

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous AlCl₃ reacts violently with water. Pd/C is pyrophoric. Hydrogen gas is highly flammable. Handle all acids and bases with extreme care.

  • Troubleshooting:

    • Low yield in Friedel-Crafts: Ensure all reagents and glassware are completely dry. The quality of the AlCl₃ is critical.

    • Incomplete Hydrogenation: The catalyst may be inactive. Ensure proper purging of air from the reaction vessel, as oxygen can poison the catalyst. Vigorous stirring is essential for good contact between the substrate, catalyst, and hydrogen.

    • Product difficult to crystallize: The freebase amine may contain impurities. Purify the oil by column chromatography before attempting salt formation. Ensure anhydrous conditions are maintained during the addition of HCl/ether.

References

Application Note: High-Sensitivity Analytical Methods for the Detection of 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the quantitative and qualitative detection of 2-Amino-5,6-diethylindane (ADEI). As a member of the aminoindane class of compounds, accurate determination of ADEI in various matrices is critical for preclinical research, pharmacokinetic studies, and quality control in drug development. We present three robust protocols based on Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), designed to deliver high sensitivity, specificity, and reproducibility. The causality behind experimental choices, from sample preparation to instrument configuration, is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Core Principles

This compound is a synthetic compound belonging to the aminoindane family, which includes substances with known psychoactive properties.[1] Its chemical structure features a primary amine group attached to a diethyl-substituted indane backbone (Figure 1). The accurate analysis of ADEI presents challenges common to small polar amines: poor retention on traditional reversed-phase chromatography columns and low volatility, which complicates gas chromatography.

Chemical Properties of this compound:

  • Molecular Formula: C₁₃H₁₉N[2]

  • Molar Mass: 189.30 g/mol [2]

  • CAS Number: 312753-70-1[2]

To overcome these challenges, analytical strategies often employ chemical derivatization. This process modifies the primary amine of ADEI to enhance its analytical properties by:

  • Increasing Volatility and Thermal Stability: Essential for GC-based analysis, preventing decomposition in the hot injector and column.[3]

  • Improving Chromatographic Behavior: Derivatization reduces the polarity of the amine, leading to better peak shape and retention in both GC and LC systems. Studies on related aminoindanes have demonstrated that derivatization significantly reduces peak tailing.[1]

  • Enhancing Detectability: Attaching a chromophore or fluorophore allows for highly sensitive detection using HPLC with UV or fluorescence detectors, as the native molecule lacks significant absorbance at practical wavelengths.[4][5]

This guide provides methods that leverage both derivatization-based and direct analysis techniques to offer flexibility for various laboratory capabilities and analytical requirements.

Sample Preparation and Extraction

The goal of sample preparation is to isolate ADEI from the sample matrix, remove interfering substances, and concentrate the analyte for detection.[6] The choice of method depends on the matrix complexity.

Extraction from Biological Matrices (Plasma, Urine)

Biological fluids require a robust clean-up to remove proteins, lipids, and salts that can interfere with analysis.

Protocol: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE)

  • Rationale: This two-step process first removes the bulk of proteins via PPT with a solvent like acetonitrile. The subsequent LLE step selectively extracts ADEI from the aqueous supernatant into an organic solvent, providing a cleaner and more concentrated sample.

  • To 200 µL of plasma or urine in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Add 100 µL of a basifying agent (e.g., 1 M sodium carbonate) to ensure ADEI is in its free base form.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether) and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for reconstitution and analysis or for a subsequent derivatization step.

Alternative: Solid-Phase Extraction (SPE)

  • Rationale: SPE offers a more controlled and often cleaner extraction. A mixed-mode cation exchange (MCX) column is ideal, as it utilizes both hydrophobic and ion-exchange interactions to retain the protonated amine of ADEI while allowing neutral and acidic interferences to be washed away.[7]

Diagram: Biological Sample Preparation Workflow

cluster_extraction Extraction from Biological Fluid cluster_lle Liquid-Liquid Extraction start 200 µL Plasma/Urine + Internal Standard ppt Protein Precipitation (600 µL Acetonitrile) start->ppt centrifuge1 Centrifuge (12,000 x g) ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant basify Basify (pH > 10) supernatant->basify lle Add Organic Solvent (e.g., Ethyl Acetate) basify->lle centrifuge2 Centrifuge (3,000 x g) lle->centrifuge2 collect_org Collect Organic Layer centrifuge2->collect_org dry Evaporate to Dryness collect_org->dry final Dried Extract Ready for Derivatization or Reconstitution dry->final

Caption: Workflow for extracting ADEI from biological matrices.

Analytical Methodologies and Protocols

Method 1: GC-MS with Acylation Derivatization
  • Principle: This is the gold-standard method for unequivocal identification and robust quantification. Derivatization with an acylating agent like heptafluorobutyric anhydride (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA) makes ADEI volatile and produces a derivative with a characteristic mass spectrum and excellent chromatographic properties.[1] The electron-withdrawing fluorine atoms also make the derivative highly sensitive for detection using negative ion chemical ionization (NICI-MS).

Protocol: GC-NICI-MS

  • Derivatization:

    • To the dried sample extract from Section 2.1, add 50 µL of ethyl acetate and 25 µL of HFBA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature, then evaporate the reagent and solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the derivative in 100 µL of toluene for injection.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: Rxi®-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar 5% phenyl-methylpolysiloxane column).[1]

    • Injection: 1 µL, Splitless mode, Inlet Temp: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Negative Ion Chemical Ionization (NICI) with methane as reagent gas.

    • Acquisition: Selected Ion Monitoring (SIM) of characteristic high m/z fragment ions of the HFBA-derivatized ADEI.

Self-Validation: The protocol's integrity is maintained by co-analyzing a calibration curve (0.1 - 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations with each batch of unknown samples. An internal standard (e.g., deuterated ADEI, if available, or a structural analog like 2-aminoindane) must be used to correct for extraction and derivatization variability.

Method 2: LC-MS/MS without Derivatization
  • Principle: LC-MS/MS offers exceptional sensitivity and selectivity, often eliminating the need for derivatization.[8][9] This "dilute and shoot" approach provides high throughput. A reversed-phase C18 column is used with an ion-pairing agent in the mobile phase to improve retention and peak shape of the polar ADEI. Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high specificity.

Protocol: Reversed-Phase LC-MS/MS

  • Sample Preparation:

    • Perform protein precipitation as described in steps 1-4 of the PPT/LLE protocol (Section 2.1).

    • Take the supernatant and dilute it 1:10 with the initial mobile phase (95% Mobile Phase A).

    • Inject directly into the LC-MS/MS system.

  • Instrumentation & Conditions:

    • LC System: Shimadzu Nexera or Waters ACQUITY UPLC system.[10]

    • Column: Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm particle size (or similar core-shell C18 column).[11]

    • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.[8]

    • Mobile Phase B: 0.1% HFBA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS/MS System: SCIEX 6500 QTRAP or Waters Xevo TQ-S.[10]

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 190.15. Product ions would be determined by infusing a standard solution and performing a product ion scan; likely fragments would result from loss of the ethyl groups or cleavage of the indane ring.

Self-Validation: This method relies heavily on a stable isotope-labeled internal standard (SIL-IS) for the highest accuracy, as it perfectly mimics the analyte's behavior during extraction and ionization.[10] System suitability is confirmed by injecting a standard solution at the start of the run to check for retention time and peak area stability.

Method 3: HPLC with Pre-Column Fluorescence Derivatization
  • Principle: For laboratories without access to mass spectrometry, HPLC with fluorescence detection provides excellent sensitivity.[4] ADEI is derivatized with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to create a highly fluorescent isoindole derivative that can be detected at picomole levels.

Protocol: HPLC-FLD

  • Derivatization:

    • Prepare the OPA reagent.

    • To the dried sample extract, add 100 µL of reconstitution solution (e.g., 0.1 M borate buffer, pH 9.5).

    • Add 50 µL of OPA reagent and vortex.

    • Allow the reaction to proceed for exactly 2 minutes in the dark.

    • Inject immediately onto the HPLC system. The derivatization can be automated using the autosampler.[4]

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector.

    • Column: Purospher™ STAR RP-18e, 150 x 4.6 mm, 5 µm.[11]

    • Mobile Phase A: 25 mM Sodium Phosphate Buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm.

Self-Validation: The derivatization reaction is time-sensitive, so precise and consistent timing is crucial for reproducibility. An automated autosampler program is highly recommended.[4] Calibration standards and QCs must be derivatized and analyzed in the same manner as the unknown samples.

Method Comparison and Data Summary

The selection of an analytical method depends on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation.

Parameter GC-MS (with Derivatization) LC-MS/MS (Direct Analysis) HPLC-FLD (with Derivatization)
Specificity Very High (Mass Spectrum)Highest (MRM Transitions)Moderate to High
Sensitivity (Typical LOQ) Low pg/mLSub pg/mL to low pg/mLMid to high pg/mL
Throughput ModerateHighModerate
Sample Prep Complexity High (Extraction + Derivatization)Low (PPT and Dilution)High (Extraction + Derivatization)
Instrumentation Cost HighVery HighModerate
Primary Application Confirmatory analysis, metabolomics, forensic identification.High-throughput quantitative analysis (e.g., PK studies).Routine quantification when MS is unavailable.

Diagram: General Analytical Workflow

cluster_workflow Overall Analytical Workflow sample Sample Receipt prep Sample Preparation (Extraction / Clean-up) sample->prep deriv Chemical Derivatization (If required for GC/HPLC-FLD) prep->deriv Optional analysis Instrumental Analysis (GC-MS, LC-MS/MS, or HPLC) prep->analysis LC-MS/MS deriv->analysis GC-MS / HPLC-FLD data Data Acquisition & Processing analysis->data report Quantification & Final Report data->report

Caption: High-level overview of the analytical process for ADEI.

References

Application Note & Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the qualitative and quantitative analysis of 2-Amino-5,6-diethylindane, a putative novel psychoactive substance (NPS), using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges in the direct analysis of primary amines by GC, this protocol emphasizes a derivatization-based approach to enhance volatility, improve peak shape, and increase sensitivity. Methodologies for sample preparation, derivatization, GC-MS parameter optimization, and data interpretation are detailed, grounded in established analytical principles for related aminoindane compounds.

Introduction: The Analytical Challenge of Aminoindanes

This compound is a structural analog of known psychoactive substances within the aminoindane class. Like other designer drugs, its emergence necessitates the development of robust analytical methods for its identification in forensic, clinical, and research settings.[1][2] The primary amine functional group in this compound presents a significant challenge for direct GC-MS analysis. Primary amines are polar and have a tendency to interact with active sites in the GC system, such as the injector liner and the column stationary phase.[3] This interaction often leads to poor chromatographic performance, characterized by broad, tailing peaks, which can compromise resolution and quantification.[3][4]

To overcome these limitations, chemical derivatization is a highly effective strategy.[3][5] This process involves converting the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[3] The benefits of derivatization for the GC-MS analysis of primary amines include:

  • Increased Volatility: Derivatives can be analyzed at lower temperatures, minimizing the risk of thermal degradation.[3]

  • Improved Peak Shape: Derivatization reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[3]

  • Enhanced Sensitivity: The introduction of certain functional groups, like those containing fluorine atoms, can significantly increase the sensitivity of detection.[3]

  • Improved Separation: Derivatization can accentuate structural differences between similar compounds, leading to better chromatographic resolution.[1][4]

This application note will focus on a proposed method utilizing acylation with Trifluoroacetic Anhydride (TFAA), a common and effective derivatizing agent for primary amines.

Proposed Analytical Workflow

The recommended workflow for the GC-MS analysis of this compound is a multi-step process designed to ensure accurate and reproducible results.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Collection (e.g., seized material, biological matrix) Extraction Solvent Extraction (if required) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitute in Anhydrous Solvent Drying->Reconstitution Deriv_Agent Add Derivatizing Agent (e.g., TFAA) Reconstitution->Deriv_Agent Reaction Controlled Heating (e.g., 70°C for 20 min) Deriv_Agent->Reaction Injection Inject into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Analyze Chromatogram (Retention Time) Detection->Chromatogram Mass_Spectrum Analyze Mass Spectrum (Fragmentation Pattern) Detection->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification

Caption: Proposed workflow for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Acetonitrile

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas for evaporation

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Standard Preparation

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standards in methanol or the chosen anhydrous solvent for derivatization, ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol with Trifluoroacetic Anhydride (TFAA)

This protocol is adapted from established methods for the derivatization of primary amines.[3]

  • Sample Preparation: Aliquot 100 µL of the working standard solution into a reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate followed by 50 µL of TFAA to the dried residue.

  • Reaction: Tightly cap the vial and heat at 70°C for 20 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Analyte This compound Derivative N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Analyte->Derivative + TFAA (Acylation) Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Derivative

Caption: Acylation of this compound with TFAA.

GC-MS Instrumentation and Parameters

The following parameters are proposed as a starting point and should be optimized for the specific instrumentation used. These are based on typical conditions for the analysis of designer amphetamines and related compounds.[6][7]

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of analytes, including derivatized amines.[8]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimizes separation efficiency and analysis time.[6]
Inlet Mode Splitless or Split (e.g., 20:1)Splitless for high sensitivity (trace analysis), split for higher concentrations to avoid column overload.
Inlet Temperature 250 - 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[6][7]
Oven Program Initial: 80°C, hold 1 minAllows for proper focusing of the analytes at the head of the column.
Ramp 1: 15°C/min to 280°CA moderate ramp rate to ensure good separation of potential isomers and impurities.
Hold: 5 min at 280°CEnsures elution of all components and cleans the column for the next injection.
MS Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for creating searchable mass spectra.
Acquisition Mode Full ScanRecommended for qualitative analysis and identification of unknown compounds.
Scan Range m/z 40 - 550Covers the expected mass range of the derivatized analyte and its fragments.

Expected Results and Data Interpretation

Chromatographic Profile
  • Underivatized: If analyzed directly, this compound would likely exhibit a broad, tailing peak with a relatively long retention time due to its polarity.

  • Derivatized: The TFAA derivative, being less polar and more volatile, is expected to elute earlier with a significantly improved peak shape (sharper and more symmetrical). This leads to better resolution and more accurate integration for quantification.[4]

Mass Spectral Fragmentation

The mass spectrum of the derivatized this compound can be predicted based on the known fragmentation patterns of aminoindanes and their trifluoroacetyl derivatives.[2]

  • Molecular Ion (M+•): The molecular ion of the TFAA derivative should be observable.

  • Key Fragments: Characteristic fragmentation of aminoindanes often involves the indane and indene ions (m/z 115-117) and the tropylium ion (m/z 91).[2][9] For the diethyl-substituted analog, fragments corresponding to the loss of ethyl and methyl groups from the indane ring are also expected. The trifluoroacetyl group will also lead to characteristic fragments.

Predicted Mass Spectrum of TFAA-derivatized this compound:

m/z (predicted) Proposed Fragment Identity
285[M]+• (Molecular Ion)
270[M - CH3]+
256[M - C2H5]+
172[M - CF3CONH2]+•
144[172 - C2H4]+•
115[Indene]+

Note: These are predicted values and require confirmation with an authentic reference standard.

Method Validation and Quality Control

For routine analysis, it is essential to validate the method to ensure its reliability. Key validation parameters include:

  • Linearity: Analyze a series of standards to establish the concentration range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Assess the repeatability of the method by analyzing replicate samples at different concentrations.

  • Accuracy: Evaluate the agreement between the measured concentration and the true concentration by analyzing spiked samples.

  • Specificity: Ensure that the method can differentiate the analyte from other potentially interfering substances.

Regularly running quality control (QC) samples (e.g., a mid-range standard) is crucial to monitor the performance of the instrument and the method over time.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial derivatization step with TFAA, provides a robust framework for the analysis of this compound. By converting the polar primary amine to a more volatile and less polar trifluoroacetamide derivative, significant improvements in chromatographic performance and sensitivity can be achieved. This allows for the reliable identification and potential quantification of this compound in various matrices. The principles and protocols outlined here are grounded in established analytical practices for aminoindanes and other designer amphetamines, offering a solid starting point for researchers, forensic scientists, and drug development professionals.

References

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5,6-diethylindane is a substituted indane derivative. As with many novel psychoactive substances (NPS), the precise and unambiguous structural confirmation is paramount for its classification, understanding its pharmacological profile, and for regulatory purposes[1][2][3]. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework[1][4]. This application note provides a comprehensive guide for the characterization of this compound using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

The methodologies and interpretation strategies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and analysis of novel organic compounds.

Core Principles of NMR for Structural Elucidation

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This allows for the differentiation of chemically non-equivalent nuclei within a molecule.

Furthermore, the interaction between the spins of neighboring nuclei, known as spin-spin coupling or J-coupling, leads to the splitting of NMR signals into multiplets. The magnitude of this coupling (the coupling constant, J) provides valuable information about the number of bonds separating the interacting nuclei and their spatial relationship[5].

For complex molecules like this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional NMR techniques are employed to resolve this complexity by correlating the signals of different nuclei, providing unambiguous evidence of connectivity within the molecule[6][7].

Predicted NMR Spectral Characteristics of this compound

Based on the known chemical shifts of 2-aminoindane, diethylbenzene derivatives, and general NMR principles, we can predict the approximate spectral features of this compound[8][9][10][11][12][13][14].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, aliphatic, and amine protons.

  • Aromatic Protons (H-4, H-7): The two protons on the benzene ring are expected to appear as singlets in the aromatic region (typically δ 7.0-7.5 ppm). Due to the symmetrical substitution pattern, they are chemically equivalent.

  • Benzylic Protons (H-1, H-3): The four protons on the carbons adjacent to the benzene ring will likely appear as two distinct multiplets in the range of δ 2.5-3.5 ppm. The protons at C1 and C3 are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.

  • Aliphatic Proton (H-2): The proton at the 2-position, attached to the same carbon as the amino group, is expected to be a multiplet around δ 3.5-4.5 ppm.

  • Ethyl Group Protons: The two ethyl groups will each give rise to a quartet for the methylene protons (-CH₂-) around δ 2.5-2.8 ppm and a triplet for the methyl protons (-CH₃) around δ 1.1-1.3 ppm.

  • Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons: The benzene ring will show four distinct signals. The two quaternary carbons attached to the ethyl groups (C-5, C-6) and the two quaternary carbons of the fused ring system (C-3a, C-7a) will have characteristic chemical shifts. The two carbons bearing protons (C-4, C-7) will also be in the aromatic region (δ 120-150 ppm).

  • Benzylic Carbons (C-1, C-3): These carbons are expected to resonate in the range of δ 30-40 ppm.

  • Aliphatic Carbon (C-2): The carbon bearing the amino group will appear in the range of δ 50-60 ppm.

  • Ethyl Group Carbons: The methylene carbons (-CH₂-) will be around δ 25-30 ppm, and the methyl carbons (-CH₃) will be in the upfield region, around δ 15-20 ppm.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to have a particulate-free solution. If any solid is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule[15][16][17][18].

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons[6][19][20][21][22].

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different parts of the molecule, including quaternary carbons[21][23][24][25].

Data Analysis and Structural Elucidation

The systematic interpretation of the acquired NMR spectra will lead to the complete structural assignment of this compound.

Step-by-Step Interpretation Workflow

G A Acquire 1D NMR: ¹H and ¹³C Spectra B Analyze ¹H Spectrum: Identify proton environments, multiplicities, and integrations. A->B C Analyze ¹³C Spectrum: Identify number of unique carbons. Use DEPT to determine CH, CH₂, CH₃. A->C D Acquire 2D COSY Spectrum B->D F Acquire 2D HSQC Spectrum C->F E Interpret COSY: Establish ¹H-¹H spin systems. Connect neighboring protons. D->E J Final Structure Confirmation: Consolidate all data to build the complete molecular structure. E->J G Interpret HSQC: Correlate directly bonded ¹H and ¹³C nuclei. F->G H Acquire 2D HMBC Spectrum G->H I Interpret HMBC: Establish long-range ¹H-¹³C correlations (2-3 bonds). Confirm connectivity and assign quaternary carbons. H->I I->J

Caption: Workflow for NMR-based structural elucidation.

  • ¹H and ¹³C Analysis: Begin by analyzing the one-dimensional spectra to get an initial overview of the proton and carbon environments.

  • COSY Interpretation: Use the COSY spectrum to connect adjacent protons. For example, the quartet of the ethyl group's methylene protons will show a cross-peak with the triplet of the methyl protons. Similarly, correlations between the protons on the five-membered ring (H-1, H-2, and H-3) will be observed.

  • HSQC Interpretation: Assign the carbon signals for all protonated carbons by correlating them with their directly attached protons identified in the ¹H spectrum. For instance, the signal for the C-2 carbon can be definitively assigned by its correlation with the H-2 proton.

  • HMBC Interpretation: This is the key experiment for piecing together the entire molecular framework.

    • The aromatic protons (H-4 and H-7) will show long-range correlations to the benzylic carbons (C-3 and C-1, respectively) and to the quaternary carbons of the benzene ring (C-3a, C-5, C-6, C-7a).

    • The benzylic protons (H-1 and H-3) will show correlations to the aromatic carbons and to the C-2 carbon.

    • The ethyl group protons will show correlations to the aromatic carbons they are attached to (C-5 and C-6).

Summary of Expected NMR Data
Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key COSY Correlations Key HMBC Correlations
1~ 2.8 - 3.2 (m)~ 35 - 40H-2C-2, C-3, C-3a, C-7a, C-7
2~ 3.8 - 4.2 (m)~ 50 - 55H-1, H-3C-1, C-3, C-3a
3~ 2.8 - 3.2 (m)~ 35 - 40H-2C-1, C-2, C-3a, C-4
3a-~ 140 - 145-H-1, H-2, H-3, H-4
4~ 7.0 - 7.2 (s)~ 125 - 130-C-3, C-3a, C-5, C-7a
5-~ 140 - 145-H-4, Ethyl-CH₂
6-~ 140 - 145-H-7, Ethyl-CH₂
7~ 7.0 - 7.2 (s)~ 125 - 130-C-1, C-6, C-7a
7a-~ 140 - 145-H-1, H-7
Ethyl-CH₂~ 2.6 (q)~ 28 - 30Ethyl-CH₃C-5, C-6, Ethyl-CH₃
Ethyl-CH₃~ 1.2 (t)~ 15 - 18Ethyl-CH₂Ethyl-CH₂
NH₂variable (br s)---

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions. 'm' denotes multiplet, 's' singlet, 'q' quartet, 't' triplet, and 'br s' broad singlet.

Logical Relationship of NMR Experiments

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Connectivity) H1->HSQC Assigns protonated carbons C13 ¹³C NMR (Carbon Environments) C13->HSQC Confirms carbon signals Structure Complete Structure of this compound COSY->Structure Provides H-H framework HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Guides long-range assignments HMBC->Structure Connects all fragments and quaternary carbons

Caption: Interconnectivity of NMR experiments for structure elucidation.

Conclusion

The combined application of one- and two-dimensional NMR spectroscopy provides an unequivocal method for the structural characterization of this compound. The systematic approach outlined in this application note, from sample preparation to the detailed analysis of COSY, HSQC, and HMBC spectra, ensures a high level of confidence in the final structural assignment. This robust analytical workflow is essential for the accurate identification and characterization of novel synthetic compounds in research and forensic settings.

References

Cell-based assays for 2-Amino-5,6-diethylindane activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to a Multi-Assay Approach for Profiling the Cellular Activity of 2-Amino-5,6-diethylindane

Introduction

This compound is a member of the aminoindane class of molecules, a group known to contain compounds with significant psychoactive and neuromodulatory properties. Structurally related compounds have demonstrated potent interactions with the monoamine neurotransmitter systems, which are critical for regulating mood, cognition, and behavior.[1] Characterizing the precise pharmacological profile of novel compounds like this compound is essential for understanding their therapeutic potential and off-target effects. This requires a systematic, multi-assay approach to elucidate the compound's primary targets, functional activity, and potential for cellular toxicity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular activity of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system. The guide details three critical stages of in vitro analysis:

  • Primary Target Engagement: Assessing the compound's activity at monoamine transporters (MATs), the most probable targets for an aminoindane derivative.

  • Secondary Target Screening: Evaluating functional responses at G-Protein Coupled Receptors (GPCRs), a major class of drug targets that could represent secondary or off-target effects.

  • General Cellular Health Assessment: Determining the compound's cytotoxicity to distinguish specific pharmacological effects from general cellular toxicity.

By integrating these assays, researchers can build a robust pharmacological fingerprint of this compound, providing a solid foundation for further preclinical development.

Section 1: Monoamine Transporter Uptake Inhibition Assays

Scientific Rationale

The primary physiological role of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—is to clear their respective neurotransmitters from the synaptic cleft, thereby terminating signaling.[2][3] Compounds that inhibit this reuptake process prolong the action of neurotransmitters and are central to the treatment of numerous psychiatric disorders.[2] Given that other aminoindanes are potent monoamine transporter inhibitors, the most critical first step is to quantify the activity of this compound at each of these three transporters.[1]

We will utilize a fluorescence-based uptake assay, which offers a safer and higher-throughput alternative to traditional radiolabeled substrate assays.[4][5] This assay uses a fluorescent substrate that mimics biogenic amines and is actively transported into cells expressing a specific transporter, leading to an increase in intracellular fluorescence.[6] An inhibitor like this compound will compete with the fluorescent substrate, preventing its uptake and thus reducing the fluorescent signal.

Experimental Workflow: Monoamine Transporter Uptake Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96/384-well black, clear-bottom plates p2 Incubate overnight (approx. 20 hours) to allow for cell adherence and formation of a confluent monolayer p1->p2 a1 Wash cells with Assay Buffer (e.g., HBSS) p2->a1 a2 Add serial dilutions of This compound and control compounds a1->a2 a3 Pre-incubate to allow compound-transporter interaction a2->a3 a4 Add fluorescent transporter substrate (plus masking dye to quench extracellular fluorescence) a3->a4 r1 Read fluorescence intensity kinetically or as an endpoint on a bottom-read fluorescence plate reader a4->r1 r2 Plot fluorescence vs. compound concentration and fit a dose-response curve to calculate IC50 values r1->r2

Caption: Workflow for the fluorescence-based neurotransmitter uptake inhibition assay.

Detailed Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol is adapted from commercially available kits, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.[7][6]

  • Cell Plating:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT in appropriate growth medium. For some cell lines, use of dialyzed FBS may be recommended.[6]

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will form a confluent monolayer the next day (e.g., 40,000–60,000 cells/well for 96-well plates).[6]

    • Incubate plates for ~20 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in assay buffer (e.g., Hank's Balanced Salt Solution with 20mM HEPES) to create a dose-response curve (typically 8-12 points, e.g., from 1 nM to 100 µM).

    • Prepare solutions of positive control inhibitors (e.g., GBR12909 for DAT, Nisoxetine for NET, Citalopram for SERT) and a vehicle control (e.g., 0.1% DMSO).

  • Assay Procedure:

    • Gently remove the growth medium from the cell plates.

    • Wash the cell monolayer once with 100 µL/well (96-well plate) of pre-warmed assay buffer.

    • Aspirate the buffer and add 50 µL/well of the diluted compounds or controls.

    • Pre-incubate the plate for 10-20 minutes at 37°C.

    • Prepare the fluorescent substrate working solution according to the manufacturer's instructions, which typically includes a masking dye to quench extracellular fluorescence.[4]

    • Add 50 µL/well of the substrate working solution.

    • Immediately transfer the plate to a bottom-reading fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity. This can be done in two modes:

      • Kinetic Mode: Read every 1-2 minutes for 10-30 minutes to observe the rate of uptake.

      • Endpoint Mode: Incubate for a fixed time (e.g., 20 minutes) and take a single reading.[4]

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data: Set the average of the vehicle control wells to 100% activity and the average of a high-concentration positive control inhibitor to 0% activity.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation
ParameterDescriptionExample Controls
IC₅₀ (DAT) Concentration of compound that inhibits 50% of dopamine uptake.Positive: GBR12909, Cocaine
IC₅₀ (NET) Concentration of compound that inhibits 50% of norepinephrine uptake.Positive: Nisoxetine, Desipramine
IC₅₀ (SERT) Concentration of compound that inhibits 50% of serotonin uptake.Positive: Citalopram, Fluoxetine
Selectivity Ratio of IC₅₀ values (e.g., IC₅₀ SERT / IC₅₀ DAT) to determine preference.N/A

A low IC₅₀ value (nM to low µM range) indicates potent inhibition. Comparing the IC₅₀ values across the three transporters reveals the compound's selectivity profile.

Section 2: G-Protein Coupled Receptor (GPCR) Functional Assays

Scientific Rationale

While monoamine transporters are the likely primary targets, many neuromodulatory drugs also exhibit activity at GPCRs, such as serotonin or dopamine receptors.[8][9] These interactions can significantly influence a compound's overall pharmacological effect. It is therefore prudent to screen this compound for functional activity at key GPCRs. GPCRs signal through various pathways, most commonly by modulating the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[10][11][12]

  • cAMP Assays: Detect activation of Gs-coupled receptors (which increase cAMP) and Gi-coupled receptors (which decrease forskolin-stimulated cAMP levels).[13][14][15]

  • Calcium Mobilization Assays: Detect activation of Gq-coupled receptors, which trigger the release of Ca²⁺ from intracellular stores.[11][16][17]

GPCR Signaling Pathways Overview

G ligand This compound (Ligand) receptor GPCR ligand->receptor Gs Gαs receptor->Gs activates Gi Gαi receptor->Gi activates Gq Gαq receptor->Gq activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Ca Intracellular Ca²⁺ PLC->Ca via IP₃

Caption: Major GPCR signaling pathways measured by second messenger assays.

Protocol 2a: cAMP Accumulation Assay

This protocol describes a general method using a competitive immunoassay format, such as HTRF or AlphaScreen.[13][18]

  • Cell Culture: Use cell lines stably expressing the GPCR of interest (e.g., CHO or HEK293 cells). Plate cells in a suitable low-volume white microplate and incubate overnight.

  • Assay Procedure (Agonist Mode):

    • Remove growth medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add serial dilutions of this compound or a known agonist control.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Assay Procedure (Antagonist Mode for Gi-coupled receptors):

    • Pre-treat cells with serial dilutions of this compound.

    • Add a fixed concentration (e.g., EC₈₀) of a known agonist mixed with forskolin (to stimulate cAMP production).[13]

    • Incubate as in agonist mode.

  • Detection:

    • Lyse the cells and add the detection reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) as per the kit manufacturer's instructions.[13]

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and convert to cAMP concentration using a standard curve. Plot the dose-response curve to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Protocol 2b: Calcium Mobilization Assay

This protocol uses a fluorescent calcium-sensitive dye and is suitable for high-throughput screening on instruments like a FLIPR.[16][19]

  • Cell Plating: Seed cells expressing the Gq-coupled GPCR of interest into black-walled, clear-bottom 96/384-well plates and incubate overnight.

  • Dye Loading:

    • Remove the growth medium.

    • Add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8) and probenecid (which prevents dye leakage from the cells).[17]

    • Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Data Acquisition:

    • Place the cell plate into the fluorescence plate reader.

    • Prepare a source plate containing serial dilutions of this compound and a known agonist control.

    • Initiate reading, which involves establishing a baseline fluorescence for several seconds, followed by the automated addition of the compound from the source plate.

    • Continue reading for 1-3 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: The response is typically measured as the maximum peak fluorescence minus the baseline. Plot this response against the log of the compound concentration to determine the EC₅₀ value.

Section 3: In Vitro Cytotoxicity Assay

Scientific Rationale

It is imperative to assess whether this compound exhibits general cytotoxicity. A compound that is toxic to cells can produce false positives in functional assays by simply killing the cells, leading to a loss of signal.[20][21] Cytotoxicity assays measure cell health and viability, providing a critical counter-screen.[22][23] By comparing the cytotoxic concentration (CC₅₀) with the functional potency (EC₅₀ or IC₅₀), one can calculate a selectivity index (SI = CC₅₀ / IC₅₀). A high SI value indicates that the compound's pharmacological activity occurs at concentrations far below those that cause cell death.

We describe a protocol using a resazurin-based reagent (like alamarBlue), which is a robust and sensitive indicator of metabolic health. Viable, metabolically active cells reduce the blue resazurin to the highly fluorescent pink resorufin.

Experimental Workflow: Cytotoxicity Assay

G p1 Seed cells (e.g., HEK293) in a clear 96-well plate and allow to adhere overnight a1 Remove medium and add fresh medium containing serial dilutions of This compound p1->a1 a2 Incubate for a prolonged period (e.g., 24-48 hours) to allow cytotoxic effects to manifest a1->a2 r1 Add resazurin-based viability reagent (e.g., alamarBlue) to all wells a2->r1 r2 Incubate for 1-4 hours until color change is visible r1->r2 d1 Read fluorescence or absorbance on a microplate reader r2->d1 d2 Plot % viability vs. concentration and fit curve to calculate CC50 d1->d2

Caption: Workflow for a resazurin-based cell viability and cytotoxicity assay.

Detailed Protocol: Resazurin-Based Cytotoxicity Assay
  • Cell Plating: Seed the relevant cell line (e.g., the parental HEK293 line) into clear 96-well plates at a low to moderate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Remove the plating medium.

    • Add 100 µL/well of fresh growth medium containing serial dilutions of this compound. Include a vehicle control (untreated cells) and a positive control for cytotoxicity (e.g., doxorubicin or staurosporine).

    • Incubate for 24 to 48 hours at 37°C, 5% CO₂.

  • Detection:

    • Add 10 µL (or 10% of the well volume) of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line.

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance on a microplate reader.

  • Data Analysis:

    • Subtract the background reading from a "no-cell" control well.

    • Normalize the data by setting the vehicle control as 100% viability and a "media only" or positive control well as 0% viability.

    • Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the CC₅₀ value.

Summary of Key Assay Parameters
Assay TypeCell LineKey Reagent(s)MeasurementPrimary Output
Monoamine Uptake HEK293 expressing hDAT, hNET, or hSERTFluorescent substrate, masking dyeFluorescence IntensityIC₅₀
cAMP Accumulation CHO/HEK293 expressing target GPCRLabeled anti-cAMP antibody, labeled cAMPTime-Resolved FluorescenceEC₅₀ / IC₅₀
Calcium Mobilization HEK293 expressing target GPCRCalcium-sensitive fluorescent dyeFluorescence IntensityEC₅₀
Cytotoxicity Parental cell line (e.g., HEK293)Resazurin-based reagentFluorescence / AbsorbanceCC₅₀

Conclusion

A thorough in vitro pharmacological characterization is fundamental to drug discovery and development. The integrated suite of assays described in this guide provides a robust framework for defining the cellular activity of this compound. By first establishing its potency and selectivity at the primary expected targets—the monoamine transporters—and then screening for functional activity at a broader range of GPCRs, researchers can build a comprehensive activity profile. Critically, running a parallel cytotoxicity assay ensures that the observed functional effects are specific and not artifacts of poor cell health. This multi-pronged, data-driven approach will generate a high-quality pharmacological dataset, enabling informed decisions about the future trajectory of this compound as a potential therapeutic agent or research tool.

References

Application Notes & Protocols for In-Vivo Evaluation of 2-Amino-5,6-diethylindane in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for the in-vivo characterization of 2-Amino-5,6-diethylindane, a novel psychoactive compound, in rodent models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacology and neuroscience. The protocols outlined herein are designed to establish a foundational understanding of the compound's safety profile, pharmacokinetic properties, and potential behavioral effects. The experimental designs emphasize a logical, stepwise progression from initial toxicity assessments to more complex behavioral paradigms. All procedures should be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

Introduction: The Rationale for In-Vivo Investigation

The 2-aminoindane scaffold is a core structure in a variety of psychoactive compounds, often exhibiting stimulant and empathogenic effects through modulation of monoamine neurotransmitter systems. While in-vitro data on this compound is limited, its structural similarity to other sympathomimetic amines suggests a potential interaction with dopamine, norepinephrine, and/or serotonin transporters. In-vivo studies are therefore critical to elucidate its physiological and behavioral effects, assess its therapeutic potential, and identify any potential toxicities.

This guide provides a structured approach to the in-vivo evaluation of this compound, commencing with essential safety and tolerability studies before proceeding to preliminary behavioral screening.

Pre-Protocol Considerations: Compound Formulation and Animal Model Selection

Compound Formulation

The successful administration of this compound is contingent upon a stable and biocompatible formulation. The hydrochloride salt of the compound is often a suitable starting point due to its potential for aqueous solubility.

  • Vehicle Selection: Initial solubility testing should be performed in common vehicles such as sterile saline or phosphate-buffered saline (PBS).[1] For compounds with limited aqueous solubility, a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80 may be necessary.[1] It is crucial to keep the concentration of any organic solvent to a minimum (ideally <10% for DMSO) to avoid vehicle-induced toxicity.[1]

  • Formulation Preparation: All formulations should be prepared fresh on the day of dosing and sterilized, for example, by filtration through a 0.22 µm filter.[1] The homogeneity of the solution or suspension must be ensured.

Animal Model Selection

Standard inbred mouse strains such as C57BL/6 or BALB/c are recommended for initial studies due to their genetic homogeneity and well-characterized physiology and behavior.[1] Both male and female animals, typically 8-10 weeks old, should be included in initial assessments to identify any sex-dependent differences in response.[1] All animals should be sourced from a reputable vendor and allowed to acclimate to the vivarium for at least one week prior to experimentation.

Experimental Workflow: A Phased Approach

A tiered approach to in-vivo testing is recommended to ensure animal welfare and generate robust, interpretable data. The workflow progresses from broad toxicity screening to more specific behavioral assays.

experimental_workflow cluster_phase1 Phase 1: Safety & Tolerability cluster_phase2 Phase 2: Pharmacokinetics cluster_phase3 Phase 3: Behavioral Screening Toxicity Acute Toxicity & MTD Study DoseRange Dose-Range Finding Toxicity->DoseRange Inform Dosing PK Pharmacokinetic Profiling DoseRange->PK Select Doses for PK Locomotor Open Field Test (Locomotor Activity) PK->Locomotor Correlate Exposure & Effect Behavioral Specific Behavioral Assays Locomotor->Behavioral Guide Further Behavioral Testing signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound Transporter Monoamine Transporter (DAT, NET, SERT) Compound->Transporter Inhibits Reuptake MA Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) Transporter->MA Reuptake (Blocked) Vesicle Vesicular Monoamine Transporter (VMAT) MA_cleft Increased DA, NE, 5-HT Vesicle->MA_cleft Release Receptor Postsynaptic Receptors (e.g., D1, D2, Adrenergic, 5-HT) MA_cleft->Receptor Binds Effect Downstream Signaling & Behavioral Effects Receptor->Effect

References

Application Note: High-Throughput Characterization of 2-Amino-5,6-diethylindane Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for determining the receptor binding profile of 2-Amino-5,6-diethylindane, a novel psychoactive compound analog. Based on the well-established pharmacology of the 2-aminoindane chemical class, the primary targets for investigation are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2][3] This document outlines detailed protocols for competitive radioligand binding assays, considered the gold standard for quantifying ligand affinity, and discusses complementary non-radioactive techniques such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) for a thorough characterization. The methodologies are designed for researchers in pharmacology, medicinal chemistry, and drug development to elucidate the mechanism of action and selectivity of new chemical entities.

Introduction: The Scientific Rationale

The 2-aminoindane scaffold is a core structure in a class of compounds known for their potent interactions with monoamine transporters (MATs).[4] These transporters (SERT, DAT, and NET) are critical for regulating neurotransmitter levels in the synaptic cleft and are the primary targets for a wide range of therapeutics and psychoactive substances.[5] The parent compound, 2-aminoindane (2-AI), is a selective substrate for NET and DAT, exhibiting stimulant properties.[1] However, substitutions on the indane ring system can dramatically alter the affinity and selectivity profile. For instance, compounds like 5,6-methylenedioxy-2-aminoindane (MDAI) show increased potency for SERT, leading to more entactogenic effects.[1][2]

This compound is a less-studied analog. The introduction of diethyl groups at the 5 and 6 positions is expected to modify its interaction with MATs. Therefore, a systematic characterization of its binding affinity is essential to predict its pharmacological effects, potential therapeutic applications, or abuse liability. This document provides the experimental blueprint for such a characterization.

Choosing the Right Assay: A Multi-Faceted Approach

A robust determination of binding affinity relies on a combination of techniques. Each method offers unique advantages, and their collective data provides a more complete picture of the molecule's behavior.

  • Radioligand Binding Assays: This is the benchmark method for determining the affinity of a test compound for a receptor.[6] It relies on the principle of competition between the unlabeled test compound (this compound) and a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

  • Fluorescence Polarization (FP): FP is a non-radioactive, homogeneous assay format ideal for high-throughput screening (HTS).[7] It measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger receptor molecule.[7] Unbound, small fluorescent ligands tumble rapidly in solution, leading to depolarization of the emitted light. When bound to a large receptor, the tumbling is slowed, and the emitted light remains polarized.[7] This technique is particularly useful for studying interactions with G protein-coupled receptors (GPCRs) and other soluble proteins.[1][2]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technology that provides real-time kinetic data on molecular interactions, including association (kon) and dissociation (koff) rates, in addition to affinity (KD).[8][9] In a typical SPR experiment, the receptor protein is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface.[9] Binding events are detected as changes in the refractive index at the sensor surface.[5][9]

This application note will provide a detailed protocol for the radioligand binding assay due to its status as the gold standard for affinity determination.

Experimental Protocols: Radioligand Binding Assay

This section details a step-by-step protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human serotonin transporter (hSERT). The same principles can be applied to DAT and NET by selecting the appropriate cell lines, radioligands, and non-specific binding inhibitors.

Materials and Reagents
  • Cell Membranes: HEK293 cells stably expressing hSERT (or hDAT, hNET).

  • Radioligand: [³H]Citalopram for hSERT (or [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Inhibitor: Fluoxetine for hSERT (or GBR 12909 for hDAT, Desipramine for hNET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and vacuum filtration manifold.

  • Liquid scintillation counter.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_membranes Prepare hSERT Membrane Homogenate add_components Add to 96-well Plate: 1. Assay Buffer 2. Test Compound / Vehicle / NSB 3. [³H]Citalopram 4. hSERT Membranes prep_membranes->add_components prep_ligand Prepare Serial Dilutions of This compound prep_ligand->add_components prep_radio Prepare Radioligand ([³H]Citalopram) Solution prep_radio->add_components incubate Incubate at Room Temp (e.g., 60-90 min) add_components->incubate harvest Rapid Filtration through Glass Fiber Filters incubate->harvest wash Wash Filters with Ice-Cold Assay Buffer harvest->wash dry_count Dry Filters and Add Scintillation Cocktail wash->dry_count count Quantify Radioactivity (Liquid Scintillation Counter) dry_count->count plot Plot % Inhibition vs. log[Test Compound] count->plot calculate Calculate IC50 and Ki (Cheng-Prusoff Equation) plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol
  • Membrane Preparation:

    • Thaw frozen cell pellets (HEK293-hSERT) on ice.

    • Homogenize the cells in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 4°C (e.g., 20,000 x g for 20 minutes).

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Plate Setup:

    • Prepare serial dilutions of this compound in the assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • In a 96-well plate, add the following to the designated wells:

      • Total Binding: Assay buffer.

      • Non-specific Binding (NSB): A high concentration of the non-specific inhibitor (e.g., 10 µM Fluoxetine).

      • Test Compound: Serial dilutions of this compound.

    • Add the radioligand ([³H]Citalopram) to all wells at a final concentration close to its Kd (e.g., 1 nM).

    • Initiate the binding reaction by adding the diluted cell membrane preparation to all wells. The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Quickly wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of this compound, calculate the percentage of specific binding relative to the control (wells with no test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation and Interpretation

The binding affinities of this compound for hSERT, hDAT, and hNET should be summarized in a clear, tabular format. This allows for easy comparison of potency and selectivity.

Table 1: Hypothetical Binding Affinity Profile of this compound

Target TransporterRadioligandKi (nM)Selectivity Ratio (SERT/Target)Selectivity Ratio (DAT/Target)
hSERT [³H]Citalopram15010.5
hDAT [³H]WIN 35,42830021
hNET [³H]Nisoxetine500.330.17

Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual experimental results will vary.

Interpretation: Based on this hypothetical data, this compound would be considered a potent and selective ligand for the norepinephrine transporter (hNET), with weaker affinities for hSERT and hDAT. This profile would suggest that the compound is likely to have predominantly stimulant-like effects, driven by its interaction with NET.

Complementary and Alternative Methodologies

Fluorescence Polarization (FP) Assays

FP offers a non-radioactive alternative for binding affinity studies, particularly in a high-throughput setting.[2][7]

FP_Principle cluster_unbound Unbound Fluorescent Ligand cluster_bound Ligand-Receptor Complex unbound_ligand depolarized_light_out Depolarized Emission unbound_ligand->depolarized_light_out Fast Tumbling polarized_light_in1 Polarized Excitation Light polarized_light_in1->unbound_ligand bound_complex polarized_light_out Polarized Emission bound_complex->polarized_light_out Slow Tumbling polarized_light_in2 Polarized Excitation Light polarized_light_in2->bound_complex caption Principle of Fluorescence Polarization.

Caption: Principle of Fluorescence Polarization.

Advantages of FP:

  • Homogeneous "mix-and-read" format, no separation steps required.[7]

  • Non-radioactive, reducing safety concerns and disposal costs.[7]

  • Amenable to automation and miniaturization for HTS.[1]

Surface Plasmon Resonance (SPR)

SPR provides invaluable kinetic data (on- and off-rates) that is not available from endpoint assays like radioligand binding.[8][9]

Advantages of SPR:

  • Label-free detection, avoiding potential artifacts from ligand modification.[9]

  • Provides real-time kinetic parameters (kon, koff).[8]

  • Can be used to determine both affinity (KD) and stoichiometry of binding.

Conclusion and Future Directions

The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive characterization of the binding affinity of this compound. By employing radioligand binding assays as the primary method and complementing the findings with non-radioactive techniques like FP and SPR, researchers can obtain a detailed understanding of the compound's interaction with monoamine transporters. This information is a critical first step in the drug development process, enabling informed decisions about a compound's potential therapeutic utility and guiding future lead optimization efforts. Subsequent functional assays, such as neurotransmitter uptake and release assays, will be necessary to determine whether this compound acts as a transporter inhibitor or a substrate releaser, further refining its pharmacological profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5,6-diethylindane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis and optimize your yields. Our approach is grounded in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your experiments.

Overview of the Synthetic Pathway

The most common and efficient route to this compound begins with the readily available starting material, 2-aminoindan. The overall strategy involves the protection of the amino group, followed by two sequential Friedel-Crafts acetylations and subsequent reductions to introduce the diethyl substitution on the aromatic ring, and concludes with the deprotection of the amino group.[1][2][3][4] This six-step process is generally reliable and offers high regioselectivity.[1][2]

Below is a visual representation of the synthetic workflow:

Synthesis_Workflow cluster_main Main Synthetic Pathway cluster_alt Alternative Routes 2-Aminoindan 2-Aminoindan N-Protected_2-Aminoindan N-Protected_2-Aminoindan 2-Aminoindan->N-Protected_2-Aminoindan Step 1: N-Protection Mono-acetylated_Intermediate Mono-acetylated_Intermediate N-Protected_2-Aminoindan->Mono-acetylated_Intermediate Step 2: Friedel-Crafts Acetylation Mono-ethylated_Intermediate Mono-ethylated_Intermediate Mono-acetylated_Intermediate->Mono-ethylated_Intermediate Step 3: Catalytic Hydrogenation Di-acetylated_Intermediate Di-acetylated_Intermediate Mono-ethylated_Intermediate->Di-acetylated_Intermediate Step 4: Friedel-Crafts Acetylation N-Protected_Product N-Protected_Product Di-acetylated_Intermediate->N-Protected_Product Step 5: Catalytic Hydrogenation This compound This compound N-Protected_Product->this compound Step 6: Deprotection 5,6-diethylindan-2-one 5,6-diethylindan-2-one 5,6-diethylindan-2-one->this compound Reductive Amination Friedel_Crafts_Troubleshooting cluster_problem Problem: Low Yield / Complex Mixture cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield & Complex Mixture Moisture Moisture Present Low_Yield->Moisture Polysubstitution Polysubstitution Low_Yield->Polysubstitution Incorrect_Stoichiometry Incorrect Reagent Stoichiometry Low_Yield->Incorrect_Stoichiometry Anhydrous_Conditions Use Anhydrous Reagents & Solvents Moisture->Anhydrous_Conditions Control_Temperature Maintain Low Temperature Polysubstitution->Control_Temperature Stoichiometric_Catalyst Use Stoichiometric Lewis Acid Incorrect_Stoichiometry->Stoichiometric_Catalyst Reductive_Amination Ketone 5,6-diethylindan-2-one Product This compound Ketone->Product Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Product Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Product

References

Technical Support Center: Purification of 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-5,6-diethylindane. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-tested methods for achieving high purity. As a substituted aromatic amine, this compound presents unique purification challenges that demand a principled and systematic approach. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are typically route-dependent. If your synthesis involves the reduction of a corresponding nitro-indane precursor, the primary impurity is often the unreacted nitro compound.[1] Other potential contaminants include:

  • Starting Materials: The corresponding ketone (5,6-diethyl-2-indanone) if the synthesis proceeds via reductive amination.

  • Reaction Byproducts: Side-products from the reduction or amination process, which can include partially reduced intermediates or over-alkylated amines.

  • Solvent and Reagent Residues: Residual solvents (e.g., DMF, THF) or reagents can persist even after initial workup.[2]

Q2: What are the primary purification strategies for a basic compound like this compound?

A2: The primary strategies leverage the compound's basicity and polarity. The most effective methods are:

  • Acid-Base Extraction: An initial cleanup to separate the basic amine from neutral or acidic impurities.

  • Column Chromatography: The most versatile technique, but it requires careful selection of the stationary and mobile phases to prevent common issues like peak tailing.[3][4]

  • Recrystallization: An excellent final polishing step if a suitable solvent system can be identified. This can be performed on the free base or a salt form (e.g., hydrochloride).[5]

  • Distillation: For thermally stable amines, vacuum distillation can be highly effective for removing non-volatile or very high-boiling impurities.[6][7]

Q3: How can I effectively monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. For this compound, use a mobile phase similar to your column eluent (e.g., Hexane/Ethyl Acetate with a small amount of triethylamine). Visualization can be achieved with a UV lamp (254 nm) and a potassium permanganate stain, which is highly effective for visualizing amines. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard.[8][9]

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the purification of this compound.

Section 1: Column Chromatography Issues

Problem: My compound is streaking badly on the silica gel column/TLC plate, leading to poor separation.

  • Causality & Rationale: This is the most common issue when purifying amines on standard silica gel.[4] Silica contains acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of your aminoindane interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding causes the compound to "streak" down the column instead of eluting as a sharp band, resulting in poor separation and potential loss of material.[3]

  • Suggested Solution:

    • Mobile Phase Modification: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase (eluent).[3][4] This "competing base" will neutralize the acidic silanol sites on the silica, preventing your target compound from binding too strongly and allowing it to elute properly.

    • Alternative Stationary Phase: If streaking persists, switch to a less acidic or a basic stationary phase.

      • Amine-Functionalized Silica: This is often the best choice, as it provides a basic surface that repels the amine, leading to excellent peak shapes.[4]

      • Basic Alumina: Alumina is another effective alternative to silica for purifying basic compounds.

Problem: The compound appears to be decomposing on the column (new spots appear on TLC of fractions).

  • Causality & Rationale: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. While this compound is relatively stable, prolonged exposure to the silica surface can be detrimental.

  • Suggested Solution:

    • Minimize Residence Time: Use flash column chromatography with positive air pressure to speed up the separation, minimizing the time your compound spends on the column.

    • Deactivate the Silica: Prepare a slurry of your silica gel in the mobile phase containing triethylamine and let it sit for an hour before packing the column. This pre-neutralization can significantly reduce degradation.

    • Switch to a Neutral Stationary Phase: Consider using neutral alumina or reversed-phase (C18) chromatography, which are less likely to cause degradation.

Section 2: Recrystallization Issues

Problem: My compound "oils out" of the solution instead of forming crystals.

  • Causality & Rationale: "Oiling out" occurs when the compound's solubility in the solvent is too high at the temperature of crystallization, causing it to separate as a liquid phase rather than a solid lattice. This can also happen if the solution is cooled too rapidly or if significant impurities are present, which disrupt the crystal lattice formation.

  • Suggested Solution:

    • Optimize the Solvent System: You may be using a solvent that is too good. Try a solvent system where the compound has high solubility when hot but very low solubility when cold. Often, a binary solvent system (one "solvent" and one "anti-solvent") works best.[5]

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling encourages oiling out.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the solvent-air interface with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Adding a "seed crystal" from a previous pure batch is also highly effective.[5]

    • Purify Further: If significant impurities are the cause, an additional chromatographic step may be necessary before attempting recrystallization.

Problem: The purity of my compound does not improve after recrystallization.

  • Causality & Rationale: This suggests that the primary impurity has very similar solubility properties to your target compound in the chosen solvent system, causing it to co-crystallize.

  • Suggested Solution:

    • Change the Solvent System: Experiment with different solvents of varying polarity. An impurity that is soluble in a polar solvent might be insoluble in a non-polar one.

    • Consider Salt Formation: Convert the amine free base to its hydrochloride (HCl) salt. The salt will have drastically different solubility properties. You can often recrystallize the salt from solvent systems like ethanol/ether or methanol/acetone to remove impurities that were soluble with the free base. The pure amine can then be recovered by neutralizing the salt.

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a standard method for purifying this compound, incorporating a basic modifier to ensure good separation.

  • Preparation: Select an appropriate column size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Slurry Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine). Pour the slurry into the column and use positive pressure to pack the bed firmly.

  • Sample Loading: Dissolve your crude this compound in a minimum amount of dichloromethane (DCM) or your eluent. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully layer the resulting dry powder on top of the packed column.

  • Elution: Begin eluting with the starting solvent. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. Monitor the fractions by TLC.

  • Fraction Collection: Collect fractions and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

Table 1: Recommended Eluent Systems for Chromatography

Stationary Phase Eluent System Modifier Typical Application
Silica Gel Hexane / Ethyl Acetate 1-2% Triethylamine General purpose purification.[3]
Silica Gel Dichloromethane / Methanol 1-2% Ammonium Hydroxide For more polar impurities.
Amine-Silica Hexane / Ethyl Acetate None needed Ideal for high purity, avoids TEA.[4]

| Alumina (Basic) | Toluene / Acetone | None needed | Good alternative to silica. |

Protocol 2: Recrystallization from a Binary Solvent System

This protocol describes the purification of the free base form.

  • Solvent Selection: Choose a solvent pair (e.g., Toluene/Hexane). Toluene is the "good" solvent in which your compound is soluble when hot, and Hexane is the "poor" or "anti-solvent" in which it is insoluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a quick filtration of the hot solution to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[5]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualized Workflows

General Purification Workflow

The following diagram illustrates the typical decision-making process for purifying this compound.

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Analysis (TLC, NMR) Crude->Analysis1 Chromatography Column Chromatography Analysis1->Chromatography Complex Mixture Recrystallization Recrystallization Analysis1->Recrystallization Mostly Pure / Crystalline Distillation Vacuum Distillation Analysis1->Distillation Liquid / Thermally Stable FinalAnalysis Final Purity Analysis (HPLC, NMR) Chromatography->FinalAnalysis Recrystallization->FinalAnalysis Distillation->FinalAnalysis FinalAnalysis->Chromatography Impurities Remain PureProduct Pure this compound FinalAnalysis->PureProduct Purity > 99%

Caption: A decision tree for selecting the primary purification method.

Troubleshooting Chromatography Workflow

This diagram provides a logical flow for addressing common issues in column chromatography.

ChromatographyTroubleshooting Start Run Initial TLC on Silica Streak Does the spot streak? Start->Streak GoodSep Proceed with Column Streak->GoodSep No AddTEA Add 1% TEA to Eluent Streak->AddTEA Yes ReTLC Run TLC with TEA AddTEA->ReTLC Streak2 Still streaking? ReTLC->Streak2 SwitchPhase Switch to Amine-Silica or Alumina Column Streak2->SwitchPhase Yes Success Problem Solved Streak2->Success No SwitchPhase->Success

Caption: A logical flow for troubleshooting peak tailing in chromatography.

References

Overcoming solubility issues with 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5,6-diethylindane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for overcoming solubility challenges with this compound. Our approach is rooted in foundational chemical principles and validated through extensive field experience.

Introduction: Understanding the Solubility Profile

This compound is a primary amine with a substituted indane core. Its chemical structure, characterized by a non-polar diethyl-substituted benzene ring and an aliphatic cyclic amine, results in significant lipophilicity. This inherently low polarity predicts poor solubility in aqueous media. Indeed, the free base form of this compound is practically insoluble in water.

A critical aspect of working with this molecule is understanding the difference between its free base form (CAS 312753-70-1) and its hydrochloride (HCl) salt (CAS 312753-53-0). The protonated amine in the HCl salt form dramatically increases the molecule's polarity, rendering the This compound HCl salt highly soluble in water [1]. This distinction is the cornerstone of effective experimental design and troubleshooting.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

Users typically encounter solubility issues when attempting to prepare aqueous stock solutions of the free base or when the compound precipitates during an assay. The following workflow provides a systematic approach to resolving these problems.

Solubility_Workflow cluster_aqueous Aqueous Systems (Buffers, Media) cluster_organic Organic or Mixed-Solvent Systems start Start: Need to dissolve This compound q1 What is your desired solvent system? start->q1 use_salt Use the Hydrochloride Salt (CAS 312753-53-0) q1->use_salt Aqueous solvent_screen Protocol 2: Organic Solvent Screening q1->solvent_screen Organic / Mixed note_salt The HCl salt is highly water-soluble. This is the recommended form for most aqueous applications. use_salt->note_salt q2 Is using the HCl salt feasible for your experiment? use_salt->q2 ph_adjust Protocol 1: pH Adjustment of the Free Base q2->ph_adjust No, must use Free Base cosolvency Protocol 3: Co-Solvent Systems solvent_screen->cosolvency Insoluble in single organic solvent or need aqueous component

Caption: Initial decision workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve the this compound free base in PBS buffer, but it won't go into solution. What am I doing wrong?

A1: You are observing the expected behavior. The free base of this compound is a lipophilic molecule with very low solubility in neutral aqueous buffers like PBS. For aqueous applications, the most direct solution is to use the hydrochloride salt form (CAS 312753-53-0) , which is highly water-soluble[1]. If you must use the free base, you will need to lower the pH of your solution as described in Protocol 1 .

Q2: Can I use DMSO to make a high-concentration stock solution?

A2: Yes, Dimethyl Sulfoxide (DMSO) is an appropriate choice for creating a high-concentration stock solution of the free base. While specific quantitative data is not published, compounds with similar structures are generally soluble in DMSO. However, be mindful of the "salting-out" or precipitation effect that can occur when a DMSO stock is diluted into an aqueous buffer for a final assay. Low solubility in the final aqueous medium can cause the compound to precipitate, leading to inaccurate results[2]. Always check for precipitation in your final assay medium at the highest concentration you plan to test.

Q3: Why does lowering the pH help dissolve the free base?

A3: this compound is a basic compound due to its primary amine group (-NH₂). In a neutral or basic solution (pH ≥ 7), the amine group is predominantly in its neutral, uncharged state (R-NH₂). This form is non-polar and thus insoluble in water. When you add an acid and lower the pH, the amine group becomes protonated (R-NH₃⁺). This creates a positively charged, polar species that is much more soluble in polar solvents like water. This is an application of Le Châtelier's principle, where the addition of H⁺ ions shifts the equilibrium towards the formation of the soluble, protonated form[3][4].

PH_Solubility cluster_insoluble High pH (e.g., pH 7.4) cluster_soluble Low pH (e.g., pH < 6) insoluble R-NH₂ (Free Base - Non-polar) Poorly Water-Soluble soluble R-NH₃⁺ (Protonated Salt - Polar) Water-Soluble insoluble->soluble + H⁺ (Acid) soluble->insoluble + OH⁻ (Base)

Caption: pH-dependent equilibrium of this compound solubility.

Q4: I need to use the free base for a cell-based assay and am worried about the low pH. What should I do?

A4: This is a valid concern as low pH can be cytotoxic. The best practice is to prepare a high-concentration stock in 100% DMSO and then dilute it into your cell culture medium. The key is to ensure the final concentration of DMSO is low (typically <0.5%) and that the compound remains soluble upon dilution. If precipitation occurs, you may need to explore a co-solvent system (Protocol 3) or more advanced formulation strategies like lipid-based delivery systems, which can encapsulate lipophilic compounds for cellular delivery[5][6].

Experimental Protocols

Protocol 1: Solubilization of the Free Base by pH Adjustment

This protocol is for creating an aqueous solution of the free base by converting it in situ to its soluble salt form.

Causality: By adding a strong acid, we will protonate the basic amine group, creating a charged species (a salt) with significantly higher aqueous solubility. For basic salts, decreasing the pH increases their solubility[3][7][8].

Methodology:

  • Preparation: Weigh the desired amount of this compound free base. Prepare a stock solution of 1 M Hydrochloric Acid (HCl).

  • Initial Suspension: Add the desired volume of purified water or aqueous buffer to the free base. The compound will appear as an insoluble suspension.

  • Titration: While stirring vigorously, add the 1 M HCl solution dropwise.

  • Observation: Continue adding HCl until the solid material completely dissolves, and the solution becomes clear. The pH of the final solution will be acidic.

  • Stoichiometry (Optional): For precise control, you can calculate the molar equivalent of HCl needed. The molecular weight of the free base is approximately 189.30 g/mol [9]. Aim for a 1:1 molar ratio of HCl to the amine.

  • Final pH Adjustment: If necessary for your experiment, you can carefully adjust the pH upwards with a base (e.g., NaOH), but be aware that the compound may precipitate as you approach its pKa. It is crucial to determine the pH at which precipitation begins.

Protocol 2: Organic Solvent Screening for the Free Base

This protocol provides a systematic way to identify a suitable organic solvent for non-aqueous applications.

Causality: The principle of "like dissolves like" dictates that a non-polar, lipophilic compound will be more soluble in organic solvents than in water. The choice of solvent depends on matching polarity.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (see Table 1). Common starting points include DMSO, ethanol, methanol, and acetonitrile.

  • Small-Scale Test: In separate small vials, add a small, known amount of the free base (e.g., 1-2 mg).

  • Solvent Addition: Add a measured volume of a single solvent (e.g., 100 µL) to each vial.

  • Dissolution Assessment: Vortex or sonicate each vial for 1-2 minutes. Visually inspect for complete dissolution.

  • Incremental Addition: If the compound is not fully dissolved, add another measured volume of solvent and repeat the process until dissolution is achieved or it becomes clear the compound is poorly soluble in that solvent.

  • Quantification: Record the volume of solvent required to dissolve the known mass to estimate the solubility (e.g., in mg/mL).

Table 1: Properties of Common Laboratory Solvents for Screening

SolventFormulaDielectric Constant (Polarity)Water MiscibilityNotes
Water H₂O80.1N/APoor solvent for free base.
DMSO C₂H₆OS47.0MiscibleStrong aprotic solvent, good for high concentration stocks.
Ethanol C₂H₆O24.6MiscibleCommon choice, less toxic than methanol.
Methanol CH₄O33.0MiscibleGood solvating power, but more toxic than ethanol.
Isopropanol C₃H₈O19.9MiscibleLess polar than ethanol.
Acetonitrile C₂H₃N36.6MiscibleAprotic polar solvent, common in chromatography.
Dichloromethane CH₂Cl₂9.1ImmiscibleNon-polar solvent, useful for extractions.
Ethyl Acetate C₄H₈O₂6.0SlightlyModerately polar solvent.

(Data compiled from various sources including[10])

Protocol 3: Using Co-Solvent Systems

This protocol is for applications where a purely organic solvent is not suitable, and some aqueous component is required, but pH adjustment is not viable.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity can increase the solubility of non-polar or lipophilic solutes[9][11].

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the free base in a water-miscible organic solvent where it is highly soluble (e.g., DMSO or ethanol), as determined in Protocol 2.

  • Aqueous Phase: Prepare the aqueous component of your final solution (e.g., buffer, cell culture medium).

  • Titration into Aqueous Phase: While vortexing the aqueous phase, slowly add the organic stock solution dropwise.

  • Monitor for Precipitation: Observe the solution closely for any signs of cloudiness or precipitation. The goal is to find the highest concentration of the compound that remains in solution while keeping the percentage of the organic co-solvent at an acceptable level for your experiment (e.g., <1% DMSO for many cell-based assays).

  • Optimization: Experiment with different co-solvents (e.g., ethanol, propylene glycol) and different ratios of co-solvent to aqueous buffer to find the optimal system for your required concentration.

References

Technical Support Center: Stability of 2-Amino-5,6-diethylindane Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-Amino-5,6-diethylindane solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during stability studies. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that can affect the stability of a this compound solution?

A1: The stability of this compound, an organic compound with a primary amine and an indane core, is principally influenced by environmental factors such as temperature, pH, light, and the presence of oxidizing agents.[1][2][3] The amino group is susceptible to oxidation, and the overall molecule can undergo degradation through hydrolysis, particularly at non-optimal pH levels.[4][5] Understanding these sensitivities is the first step in designing a robust stability study.

Q2: What are "forced degradation" or "stress testing" studies, and why are they necessary for this compound?

A2: Forced degradation, also known as stress testing, involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, extreme pH levels, strong oxidizing agents, and intense light.[4][6][7] These studies are crucial for several reasons:

  • Identifying Degradation Pathways: They help to elucidate the likely degradation products and pathways of the molecule.[6][8][9]

  • Method Validation: The data generated helps in developing and validating stability-indicating analytical methods, ensuring that the methods can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[6][7][8]

  • Formulation and Packaging Development: Understanding the molecule's intrinsic stability informs the selection of appropriate formulations, excipients, and packaging to protect the drug product.[6][7][9]

The International Council for Harmonisation (ICH) guidelines recommend stress testing to understand the intrinsic stability of a drug substance.[10][11]

Troubleshooting Guides

Issue 1: Unexpected Degradation in Control Samples

Q: I am observing significant degradation of my this compound solution even in my control samples stored under recommended conditions. What could be the cause?

A: This issue often points to unforeseen environmental stressors or issues with the experimental setup. Here’s a systematic approach to troubleshooting:

  • Solvent Purity: Ensure the solvent used to prepare the solution is of high purity and free from peroxide impurities, which can initiate oxidative degradation. It is advisable to use freshly opened bottles of HPLC-grade solvents.

  • Dissolved Oxygen: Oxygen dissolved in the solvent can contribute to oxidation. Consider de-gassing the solvent by sparging with an inert gas like nitrogen or argon before preparing the solution.

  • Container Closure Integrity: Check for any issues with the vials or containers used for storage. Improperly sealed containers can allow for atmospheric oxygen ingress or solvent evaporation, concentrating the analyte and any impurities.

  • Leachables and Extractables: The container material itself could be a source of reactive impurities. Ensure that the container material is inert and has been qualified for use with your specific solvent and analyte.

Issue 2: Inconsistent Results Across Different Batches of the Solution

Q: My stability data for this compound solutions is not reproducible across different batches prepared at different times. What should I investigate?

A: Lack of reproducibility often stems from subtle variations in the preparation and handling of the solutions.

  • pH Control: The pH of the solution can significantly impact the stability of amines.[5] Ensure that the pH is consistently controlled and measured for each batch. If buffers are used, verify their concentration and pH before use.

  • Light Exposure: Even ambient laboratory light can contribute to photodegradation over time.[12] Prepare solutions in a controlled lighting environment and consider using amber vials to protect light-sensitive compounds.[13] The ICH Q1B guideline provides specific recommendations for photostability testing.[14][15]

  • Homogeneity of the Solution: Ensure the drug substance is fully dissolved and the solution is homogenous before aliquoting for stability studies. Inadequate dissolution can lead to variable concentrations in different samples.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[4]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[4] Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.[4] Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.[4]

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) in a controlled oven.[8]

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16] A dark control sample should be stored under the same conditions but protected from light.[13]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[4]

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential for separating the parent compound from its degradation products.

Objective: To develop an HPLC method capable of resolving this compound from its potential degradants.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is often effective. The pH of the aqueous phase should be optimized to ensure good peak shape for the amine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the analyte and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Presentation & Visualization

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant (Retention Time)
0.1 M HCl, 60°C24 hours15.2%3D1 (4.5 min)
0.1 M NaOH, 60°C8 hours18.5%2D2 (6.2 min)
3% H₂O₂, RT4 hours20.1%4D3 (3.8 min), D4 (5.1 min)
70°C48 hours8.9%1D5 (7.0 min)
Photolytic1.2 M lux-hr12.3%2D6 (4.8 min)

Note: This is example data and will vary based on experimental conditions.

Diagrams

Workflow for Stability Testing of this compound Solutions

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis prep Prepare 1 mg/mL Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal (70°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis (C18, Gradient Elution) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - % Degradation - Degradant Profiling - Mass Balance hplc->data

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways of Aminoindane Derivatives

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photo Photolytic Stress parent This compound oxide N-oxide Derivative parent->oxide Oxidation imine Imine Intermediate parent->imine Oxidation hydroxy Hydroxyindane Derivative parent->hydroxy Hydrolysis radical Radical Intermediates parent->radical UV/Vis Light ketone Indanone Derivative imine->ketone Hydrolysis dimer Dimeric Products radical->dimer

Caption: Potential degradation pathways for aminoindane structures.

References

Technical Support Center: Optimizing HPLC Parameters for 2-Amino-5,6-diethylindane Separation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the challenging HPLC separation of 2-Amino-5,6-diethylindane and related substituted aminoindanes. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure robust and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound, providing solutions and the scientific rationale behind them.

Poor Resolution or Co-elution of Isomers

Question: I am observing poor resolution or complete co-elution of my this compound peak with other isomers or impurities. How can I improve the separation?

Answer:

Poor resolution in the separation of structurally similar isomers like substituted aminoindanes is a common challenge. The primary goal is to manipulate the selectivity of your chromatographic system. Here’s a systematic approach:

  • Mobile Phase Optimization:

    • Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[1][2] ACN often provides sharper peaks due to its lower viscosity, while MeOH can offer different selectivity due to its protic nature. It is recommended to perform scouting runs with both solvents.

    • pH Control: The retention of basic compounds like this compound is highly dependent on the mobile phase pH.[3][4][5] At a pH below the pKa of the amine, the compound will be protonated and may exhibit poor retention and peak shape on a standard C18 column. Conversely, at a high pH, the amine will be in its neutral form, leading to increased retention. It's crucial to operate at a pH at least 2 units away from the analyte's pKa for consistent results.[6]

  • Stationary Phase Selection:

    • Column Chemistry: If a standard C18 column is not providing adequate separation, consider alternative stationary phases. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds through π-π interactions.[7][8] For highly polar amines, embedded polar group (EPG) columns can improve peak shape and provide unique selectivity.[7]

  • Temperature:

    • Adjusting the column temperature can influence selectivity. Lower temperatures often increase retention and may improve resolution, while higher temperatures can decrease analysis time and improve peak efficiency.

Experimental Protocol: Mobile Phase Scouting for Improved Resolution

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 10-95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at an appropriate wavelength for the analyte.

  • Scouting Runs:

    • Run 1: Perform the initial gradient with ACN.

    • Run 2: Replace ACN with Methanol (MeOH) and repeat the gradient.

    • Run 3: Prepare a mobile phase with a different pH, for example, 10 mM ammonium bicarbonate (pH ~9.5), and repeat the gradient with both ACN and MeOH. Note that a high-pH stable column should be used for this step.[3]

  • Evaluation:

    • Compare the chromatograms for changes in peak elution order and resolution between the target analyte and any closely eluting impurities.

Peak Tailing

Question: My this compound peak is exhibiting significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC.[9][10] The primary cause is secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[9][11]

  • Mitigation Strategies:

    • Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing their interaction with the protonated amine.[9][12]

    • High pH Mobile Phase: Alternatively, using a high pH mobile phase (e.g., 9-10) with a buffer like ammonium bicarbonate will deprotonate the silanol groups and neutralize the amine, also reducing unwanted interactions. This requires a pH-stable column.[3][12]

    • Use of Additives: Small amounts of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites. However, this approach is becoming less common with the availability of modern, high-purity silica columns.[10]

    • Column Choice: Employing a column with a highly deactivated, end-capped stationary phase is crucial.[9][11] Columns with embedded polar groups can also shield the silanols and improve peak shape for basic compounds.[7]

Troubleshooting Flowchart for Peak Tailing

A troubleshooting workflow for addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: A robust starting point for method development would be a reversed-phase C18 column with gradient elution.[13]

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µmA versatile and widely used stationary phase for non-polar to moderately polar compounds.[14]
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterProvides a low pH to ensure good peak shape for the basic amine.[2]
Mobile Phase B AcetonitrileA common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 20-30 minutesA broad gradient is effective for scouting for the elution position of the analyte.[2]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CProvides good efficiency and reproducibility.
Detection UV, scan for optimal wavelength2-Aminoindane structures typically have UV absorbance.

From this starting point, you can optimize the gradient, mobile phase pH, and organic modifier to achieve the desired separation.[15][16]

Q2: My compound is chiral. How do I approach the separation of enantiomers of this compound?

A2: For chiral separations, you have three primary approaches in HPLC.[17]

  • Direct Separation with a Chiral Stationary Phase (CSP): This is often the most straightforward method.[17]

    • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good first choice for a wide range of compounds. Macrocyclic glycopeptide-based CSPs, like those with teicoplanin, are particularly effective for underivatized amino compounds.[18] Protein-based columns can also be used, typically in reversed-phase mode.[19]

    • Mobile Phase: The mobile phase for CSPs can range from normal-phase (e.g., hexane/ethanol) to reversed-phase (e.g., ACN/water with an acidic or basic modifier). The choice depends on the specific CSP and the analyte.

  • Indirect Separation via Chiral Derivatizing Agents (CDAs):

    • In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[17][20] This can be a sensitive method, especially if a fluorescent CDA is used.

  • Direct Separation with Chiral Mobile Phase Additives (CMPAs):

    • A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. This method is less common now due to the wide availability of CSPs.[21]

Workflow for Chiral Method Development

Chiral_Method_Development Start Start: Separate Enantiomers of this compound Screen_CSP Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Macrocyclic Glycopeptide) Start->Screen_CSP Optimize_Mobile_Phase Optimize Mobile Phase (Normal, Reversed, or Polar Organic Mode) Screen_CSP->Optimize_Mobile_Phase Resolution_Achieved Resolution Achieved? Optimize_Mobile_Phase->Resolution_Achieved Derivatization Consider Chiral Derivatization (Indirect Method) Resolution_Achieved->Derivatization No End End: Validated Chiral Separation Method Resolution_Achieved->End Yes Separate_Diastereomers Separate Diastereomers on Achiral Column (e.g., C18) Derivatization->Separate_Diastereomers Separate_Diastereomers->End

A decision-making workflow for chiral separation method development.

Q3: How does the buffer concentration affect my separation?

A3: Buffer concentration is crucial for maintaining a stable mobile phase pH, which in turn ensures reproducible retention times for ionizable compounds like this compound.[4][22]

  • Buffer Capacity: A buffer is most effective within +/- 1 pH unit of its pKa.[4] The concentration should be sufficient to resist pH changes caused by the sample solvent or the analyte itself.

  • Typical Concentration: A buffer concentration in the range of 10-50 mM is generally recommended.[4]

  • Potential Issues:

    • Too Low: Insufficient buffer capacity can lead to retention time drift and poor peak shape, especially if the sample is dissolved in a solvent with a different pH than the mobile phase.[5]

    • Too High: High buffer concentrations (>50 mM) can lead to precipitation in the presence of high percentages of organic solvent, which can cause system blockages and high backpressure.[4][15]

Always ensure the buffer is soluble in all mobile phase compositions used in your gradient. It is good practice to filter the buffer solution before use.

References

Troubleshooting unexpected results in 2-Amino-5,6-diethylindane experiments

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 2-Amino-5,6-diethylindane

Welcome to the technical support center for this compound. This guide is designed to provide field-proven insights and robust troubleshooting strategies for researchers encountering unexpected results during their experiments with this compound. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, enabling you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a cyclic analogue of amphetamine, belonging to the aminoindane class of compounds.[1][2] Its rigid conformational structure, where the ethylamine side chain is incorporated into an indane ring system, makes it a valuable tool in medicinal chemistry and pharmacology. Researchers often use it as a scaffold or reference compound in the development of novel psychoactive substances or as a probe for studying neurotransmitter systems, particularly serotonin and dopamine transporters.[1][3]

Q2: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step in troubleshooting. Key data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₉NPubChem[4]
Molecular Weight 189.30 g/mol PubChem[4]
Appearance Typically a white solidHenan Sunlake[5]
CAS Number 312753-70-1PubChem[4]

Q3: How should I properly store this compound to ensure its stability?

Proper storage is critical for preventing degradation, which can be a major source of experimental variability.

  • Solid Form: As a solid, the compound should be stored in a tightly sealed vial in a cool, dark, and dry place. A desiccator at room temperature or storage at +4°C is recommended for long-term stability. Provided it is kept sealed, the solid can be stored for up to 6 months under these conditions.[6]

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[6] Avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation from introducing water.[6] Aromatic amines can be susceptible to oxidation, which is often indicated by a change in color (e.g., turning yellowish or brown).

Troubleshooting Experimental Workflows

This section addresses specific problems you may encounter during synthesis, purification, and application.

Diagram: General Troubleshooting Workflow

This diagram outlines the logical progression for diagnosing any unexpected experimental outcome.

G UnexpectedResult Unexpected Result (e.g., Low Yield, Impure Product) AnalyzePurity Step 1: Analyze Purity (TLC, NMR, LC-MS) UnexpectedResult->AnalyzePurity Start Diagnosis VerifyStructure Step 2: Verify Structure (NMR, MS) AnalyzePurity->VerifyStructure If pure... ReviewProcedure Step 4: Review Procedure (Work-up, Isolation) AnalyzePurity->ReviewProcedure If impure... EvaluateConditions Step 3: Evaluate Conditions (Reagents, Solvent, Temp.) VerifyStructure->EvaluateConditions If structure is incorrect... Resolved Problem Resolved VerifyStructure->Resolved If structure is correct... EvaluateConditions->ReviewProcedure If conditions were correct... EvaluateConditions->Resolved ReviewProcedure->Resolved

Caption: A systematic approach to troubleshooting experimental failures.

Synthesis & Purification Issues

Q: My synthesis of this compound resulted in a low yield and multiple byproducts. What went wrong?

A: This is a common issue in multi-step organic synthesis. The cause often lies in reaction conditions or starting material quality.

  • Causality: The synthesis of substituted 2-aminoindanes can be complex, often involving cyclization and reduction steps.[7] For instance, a common route involves the cyclization of a suitable benzaldehyde derivative with acrylamide, followed by Hofmann degradation and reduction.[7] Each step is sensitive to specific conditions.

  • Troubleshooting Steps:

    • Starting Material Integrity: Verify the purity of your 5,6-diethyl-benzaldehyde. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the desired reaction. Use freshly distilled or purified starting materials.

    • Catalyst Activity: If your synthesis uses a catalyst (e.g., a Rhenium catalyst for cyclization), ensure it has not degraded.[7] Some catalysts are air or moisture-sensitive.

    • Temperature Control: Overheating during reflux can lead to decomposition and byproduct formation. Ensure your reaction temperature is precisely controlled.

    • Inert Atmosphere: Reactions involving organometallic catalysts or sensitive intermediates should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Q: I'm struggling to purify the crude this compound. My flash column chromatography gives poor separation and streaking on TLC.

A: This is a classic problem when purifying basic compounds like amines on standard silica gel.

  • Causality: Silica gel is acidic (due to surface silanol groups, Si-OH), which can strongly and sometimes irreversibly bind to basic amines. This interaction leads to significant tailing (streaking) on TLC plates and poor recovery from flash columns.[8]

  • Troubleshooting & Protocol:

    • TLC Additive Test: Before running a column, test different solvent systems for your TLC. Add a small amount (0.5-1%) of a competing base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This will neutralize the acidic sites on the silica, allowing your amine to travel cleanly.[8]

    • Column Chromatography Protocol:

      • Slurry Preparation: Deactivate the silica gel by preparing the slurry in your mobile phase that already contains the amine additive (e.g., 1% TEA in 9:1 Hexane:Ethyl Acetate).

      • Elution: Run the column with the amine-modified eluent. This ensures a consistent, deactivated environment throughout the separation.

    • Alternative Purification: If chromatography fails, consider other methods. Aromatic amines can sometimes be purified by distillation if they are thermally stable and liquid at a reasonable temperature.[9][10] Alternatively, converting the amine to its hydrochloride salt, recrystallizing the salt, and then liberating the free base can be a highly effective purification strategy.

Diagram: Purification Decision Tree

G CrudeProduct Crude Product Analysis TLC Run TLC with 0.5% TEA in Eluent CrudeProduct->TLC Streaking Significant Streaking? TLC->Streaking YesStreak YES Streaking->YesStreak Yes NoStreak NO Streaking->NoStreak No OtherMethods Consider Alternative Purification YesStreak->OtherMethods Column Proceed with Flash Column (Eluent + 0.5% TEA) NoStreak->Column Resolved Pure Product Column->Resolved Distillation Distillation (If thermally stable) OtherMethods->Distillation Recrystallization Salt Formation & Recrystallization OtherMethods->Recrystallization Distillation->Resolved Recrystallization->Resolved

Caption: Decision-making process for purifying basic amines.

Characterization & Analysis Issues

Q: The ¹H NMR spectrum of my sample is complex and doesn't match the expected structure. What should I look for?

A: Unexpected NMR signals usually point to impurities, degradation, or incorrect structural assignment.

  • Causality: The structure of this compound has distinct NMR signals. Impurities from the synthesis (e.g., unreacted starting materials, solvents) or degradation products will add complexity.

  • Troubleshooting Steps:

    • Check for Solvent Impurities: Identify common NMR solvent peaks (e.g., residual ethyl acetate, dichloromethane, hexane).

    • Look for Starting Materials: Compare your spectrum to the spectra of the starting materials used in the synthesis.

    • Confirm Key Structural Features: For this compound, you should expect to see:

      • Two distinct ethyl group signals (quartets and triplets).

      • Signals corresponding to the protons on the indane ring structure.

      • A signal for the two aromatic protons.

      • A broad singlet for the -NH₂ protons (this can exchange with D₂O).

    • Run a ¹³C NMR: A ¹³C NMR spectrum can help confirm the number of unique carbon atoms, providing further evidence for the correct structure.[11][12]

    • Mass Spectrometry: Obtain a mass spectrum (GC-MS or LC-MS) to confirm the molecular weight of your compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 190.31.[4]

Q: My sample color has changed from white to yellow/brown over time. Is it still usable?

A: Color change is a strong indicator of degradation, likely oxidation.

  • Causality: Aromatic amines are susceptible to air oxidation, which forms highly colored quinone-like structures and other polymeric impurities. This process can be accelerated by light and heat.

  • Troubleshooting Steps:

    • Re-analyze Purity: Before use, run a fresh TLC and ¹H NMR of the discolored sample. Compare it to the data from the freshly prepared material.

    • Assess Impact: If the impurities are minor (<5%), the material may still be usable for some applications, but this is a significant risk for sensitive experiments. For quantitative assays or in vivo studies, using degraded material is not recommended.

    • Re-purification: If the material is valuable, it may be possible to re-purify it using the column chromatography or salt recrystallization methods described above.

    • Prevention: Ensure future batches are stored correctly under an inert atmosphere, protected from light, and at a low temperature to minimize oxidation.[6]

Key Experimental Protocol: Purification by Flash Chromatography

This protocol is a self-validating system for the purification of this compound.

Objective: To purify crude this compound from non-polar and polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Additive: Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

Methodology:

  • Step 1: Determine Optimal Eluent via TLC.

    • Prepare a stock solution of your crude product.

    • On a TLC plate, spot the crude material in three separate lanes.

    • Develop the lanes in different solvent systems (e.g., 10% EtOAc/Hexane, 15% EtOAc/Hexane, 20% EtOAc/Hexane), with each system containing 1% TEA .

    • The ideal system will show your product with an Rf value of ~0.3 and good separation from impurities.

  • Step 2: Prepare the Column.

    • Prepare the chosen eluent (e.g., 15% EtOAc/Hexane + 1% TEA).

    • Make a slurry of silica gel in this eluent and carefully pack your column. Do not let the column run dry.

  • Step 3: Load the Sample.

    • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

    • Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.

    • Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.

  • Step 4: Elute and Collect Fractions.

    • Begin eluting the column with the prepared solvent system.

    • Collect fractions and monitor the elution process by TLC. Spot every few fractions on a TLC plate to track the emergence of your product.

  • Step 5: Combine and Verify.

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Evaporate the solvent under reduced pressure.

    • Validation Checkpoint: Obtain a ¹H NMR and mass spectrum of the final product to confirm its identity and purity before proceeding with further experiments.

References

Preventing degradation of 2-Amino-5,6-diethylindane during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Grounding: 2-Amino-5,6-diethylindane is a specialized research chemical. As such, dedicated public-domain stability studies are not available. The guidance provided herein is grounded in established principles of organic chemistry and extrapolated from best practices for structurally related compounds, including 2-aminoindane (2-AI) and other primary aromatic amines and amphetamine-type substances.[1][2][3][4][5] All recommendations are designed to provide a robust framework for maintaining the integrity of your sample.

Quick Reference: Recommended Storage Conditions

For experienced professionals requiring immediate guidance, the following table summarizes the primary storage recommendations.

ParameterShort-Term Storage (< 30 days)Long-Term Storage (> 30 days)Rationale & Causality
Temperature 2–8°C (Refrigerated)[6][7]≤ -20°C (Frozen)[6][8][9]Reduces kinetic rate of oxidative and thermal degradation pathways. Freezing is critical for long-term preservation of amine stability.[6][8]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Primary aromatic amines are susceptible to air oxidation.[10] An inert atmosphere displaces oxygen, minimizing this primary degradation pathway.
Light Amber vial or opaque containerAmber vial or opaque container, stored in darkness[6][11]Protects against photolytic degradation, a common issue for aromatic compounds.[6][11]
Container Tightly sealed glass or HDPE vialTightly sealed glass vial with PTFE-lined cap[12]Prevents moisture ingress and reaction with container materials. PTFE liners offer superior chemical resistance for long-term storage.[12]
Form Solid (preferred) or in anhydrous, aprotic solventSolid (highly preferred)Storing as a solid minimizes mobility and interaction with potential reactants. If in solution, avoid protic or acidic solvents which can cause instability.[13]

Frequently Asked Questions (FAQs)

Q1: My solid this compound sample has developed a yellowish or brownish tint. What does this mean?

This is a common visual indicator of degradation, most likely due to air oxidation. Aromatic amines can oxidize to form colored quinone-imine type structures. While a slight color change may not significantly impact purity in the short term, it is a clear sign that storage conditions should be improved. We strongly recommend re-analyzing the purity of the material before use and immediately transferring the bulk sample to an inert atmosphere (e.g., in a desiccator backfilled with argon) and storing it at or below -20°C.[10]

Q2: I dissolved the compound in methanol for my experiment and left it on the bench. Will it be stable?

Leaving amine solutions at room temperature, exposed to light and air, is not recommended.[1][14] While short-term stability might be acceptable for the duration of an automated run, prolonged exposure (hours to days) can lead to degradation. A study on amphetamine impurity profiles showed that both storage time and temperature can significantly influence the chemical profile of the sample.[14] For best results, prepare solutions fresh and store them in a refrigerated autosampler if possible. If you must store the solution, even for a short period, cap the vial tightly and place it at 2-8°C in the dark.

Q3: Can I store the compound in an aqueous buffer?

This is strongly discouraged for long-term storage. Primary aromatic amines can be unstable in aqueous solutions, particularly if the pH is not controlled or if the solution contains oxidizing agents.[13] One study on primary aromatic amines (PAAs) found them to be least stable in 3% acetic acid, a common food simulant, highlighting the impact of the solution environment.[13] For experimental use, prepare aqueous solutions immediately before the experiment and do not store them.

Q4: What is the primary degradation pathway I should be concerned about?

The primary degradation pathway for this compound is the oxidation of the primary amine group. This can be initiated by atmospheric oxygen, light, or trace metal ion contaminants. The electron-rich aromatic ring is also susceptible to oxidation. The general mechanism involves the formation of a radical cation, which can then undergo further reactions to form various degradation products.[15][16]

Troubleshooting Guide

Use this section to diagnose and resolve potential degradation issues.

Issue 1: Unexpected or inconsistent results in my assay.

If you are experiencing poor reproducibility, peak tailing, or the appearance of unexpected peaks in your chromatography, sample degradation is a likely culprit.

G A Inconsistent Assay Results B 1. Check Physical Appearance Is the sample discolored? A->B C Suspect Oxidation (High Probability) B->C Yes I Sample appears normal B->I No D 2. Prepare Fresh Standard Use a new, unopened vial if possible. C->D E 3. Perform Purity Analysis (See Protocol Below) D->E F Compare purity of old vs. fresh sample. Is purity of old sample <98% of fresh? E->F G Old sample is degraded. Discard and use fresh material. Review storage procedures. F->G Yes H Degradation is not the primary issue. Troubleshoot other experimental parameters (instrument, reagents, etc.). F->H No I->D G cluster_0 Initiators cluster_1 Compound & Intermediates cluster_2 Degradation Products O2 Oxygen (O₂) Amine This compound (Parent Compound) O2->Amine Initiates Oxidation Light Light (hν) Light->Amine Initiates Oxidation Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->Amine Initiates Oxidation Radical Radical Cation Intermediate Amine->Radical -1e⁻ Imine Imine/Quinone-like Species (Colored) Radical->Imine Polymer Polymeric Material Radical->Polymer Other Other Oxidized Species Radical->Other

References

Technical Support Center: Quantification of 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 2-Amino-5,6-diethylindane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the bioanalysis of this primary amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the development of robust, accurate, and reliable quantitative methods. All recommendations are grounded in established scientific principles and aligned with global regulatory standards for bioanalytical method validation.[1][2][3][4][5][6][7][8][9][10]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

FAQ 1: What are the primary challenges in quantifying this compound?

This compound, a primary amine with a molecular weight of 189.30 g/mol , presents several analytical challenges inherent to its chemical structure.[11]

  • High Polarity & Low Volatility: The primary amine group makes the molecule polar, leading to poor volatility. This makes direct analysis by Gas Chromatography (GC) difficult, often resulting in poor peak shape and thermal degradation.[12][13][14][15]

  • Poor UV Chromophore: The indane structure lacks a strong chromophore, leading to low sensitivity when using UV-Vis detection in High-Performance Liquid Chromatography (HPLC).[16][17][18]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components can co-elute with the analyte, causing ion suppression or enhancement in Mass Spectrometry (MS) detection. This is a significant issue in LC-MS/MS analysis.[19][20][21][22][23]

  • Adsorption: The amine group can interact with active sites in the analytical column and instrument, leading to peak tailing and poor reproducibility.[13]

FAQ 2: Which analytical technique is best suited for this compound quantification?

The optimal technique depends on the available instrumentation, required sensitivity, and the nature of the sample matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is generally the preferred method for bioanalytical quantification due to its high sensitivity and selectivity. It can often measure the analyte directly without derivatization, though careful management of matrix effects is crucial.[19][23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a viable option but almost always requires a derivatization step to improve the volatility and chromatographic behavior of the amine.[12][13][14][24][25][26][27][28] Common derivatizing agents include acylating, silylating, or alkylating reagents.[13][14][15]

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): HPLC-UV can be used, but may lack the required sensitivity for low-concentration samples. Derivatization with a UV-absorbing or fluorescent tag (e.g., FMOC-Cl, Dabsyl-Cl) can significantly improve sensitivity.[16][29][30][31]

FAQ 3: Why is my calibration curve for this compound consistently non-linear?

Non-linearity in calibration curves is a common issue in bioanalysis and can stem from several factors, particularly with LC-MS/MS.[32][33]

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.[34][35]

  • Matrix Effects: Co-eluting matrix components can disproportionately affect ionization at different analyte concentrations.[19][20][21][32]

  • In-source Phenomena: In MS, phenomena like dimer formation or in-source fragmentation can be concentration-dependent.[32]

  • Incorrect Regression Model: Using a linear regression model for an inherently non-linear response will result in a poor fit. It is acceptable to use a non-linear (e.g., quadratic) regression model, provided it is justified and consistently provides the best fit for the data.[32][33][35][36]

Regulatory guidelines from the FDA and EMA permit the use of non-linear calibration curves, but the choice of the model must be justified and validated.[1][2][9]

Part 2: Troubleshooting Guide for Calibration Curve Issues

This section provides a structured approach to diagnosing and resolving common calibration curve problems encountered during the quantification of this compound.

Issue 1: Poor Linearity (r² < 0.99) or Non-Linearity at High Concentrations

Symptoms:

  • The coefficient of determination (r²) is consistently below the generally accepted value of 0.99.

  • The calibration curve appears to plateau at higher concentrations.

  • Back-calculated concentrations of high-end calibrants show significant deviation from their nominal values.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor calibration curve linearity.

Detailed Explanation:

  • Assess the Nature of Non-Linearity: Determine if the deviation occurs at the high or low end of the curve. High-end deviation often points to saturation, while issues at the lower limit of quantification (LLOQ) suggest sensitivity or integration problems.[34][37]

  • Investigate Detector Saturation: If the curve flattens at high concentrations, the detector may be saturated. A simple test is to dilute the highest concentration standard. If the diluted sample falls on the linear portion of the curve when its concentration is back-calculated, saturation is likely the cause.

    • Solution: Narrow the calibration range or use a quadratic regression fit, which can accurately model this behavior.[35][36]

  • Evaluate Matrix Effects (LC-MS/MS): Matrix effects can cause non-linear responses by variably suppressing or enhancing the analyte signal at different concentrations.[19][22][23]

    • Solution: Follow Protocol 1 to quantify matrix effects. If significant, improve sample preparation (e.g., use solid-phase extraction instead of protein precipitation), optimize chromatography to separate the analyte from interfering components, or use a stable isotope-labeled internal standard.

  • Check LLOQ Performance: For issues at the low end, visually inspect the chromatograms. Poor peak shape and inconsistent integration are common culprits. Ensure the signal-to-noise ratio is adequate (typically ≥10).

    • Solution: If sensitivity is insufficient, optimize MS source parameters, increase injection volume, or consider derivatization to enhance signal intensity.[17]

Issue 2: Inconsistent or Drifting Calibration Curves Between Batches

Symptoms:

  • The slope and intercept of the calibration curve vary significantly from one analytical run to the next.

  • Quality Control (QC) samples fail to meet acceptance criteria (e.g., ±15% of nominal value).[6][10]

Potential Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Analyte Instability Perform stability studies (bench-top, freeze-thaw, stock solution).Store samples and stock solutions at appropriate temperatures. Use fresh standards for each run if instability is observed.
Inconsistent Sample Preparation Review extraction recovery and matrix effect data across multiple runs.Ensure consistent timing, volumes, and mixing during the extraction process. Automate where possible.
Instrument Performance Drift Monitor system suitability test (SST) parameters (e.g., retention time, peak area of a standard).Perform routine instrument maintenance. Allow sufficient time for the system to equilibrate before starting a run.
Internal Standard (IS) Issues Check the peak area of the IS across all samples in a run. High variability is a red flag.Ensure the IS is added consistently and at a concentration that provides a stable signal. A stable isotope-labeled IS is highly recommended.
Protocol 1: Quantitative Assessment of Matrix Effects

This protocol is adapted from FDA and EMA guidelines to assess the impact of the biological matrix on analyte quantification.[1][2][9]

Objective: To determine if co-eluting endogenous substances are suppressing or enhancing the analyte signal.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte spiked in the mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte is spiked into the final extract at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before the extraction process at low and high QC concentrations.

  • Analyze and Calculate:

    • Analyze all samples chromatographically.

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

    • Process Efficiency (PE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) = MF x RE

Interpretation: The matrix factor should be consistent across the analytical batch. According to regulatory guidelines, the precision of the matrix factor at each level should be ≤15% CV.[1][9] If significant and variable matrix effects are observed, method optimization is required.

Part 3: Best Practices for Robust Calibration Curves

Adherence to the following principles, derived from regulatory guidance, will ensure the development of a trustworthy and defensible bioanalytical method.[1][2][3][6][7][9][10]

  • Calibration Range: The range should encompass the expected concentrations of the study samples. At least 6-8 non-zero calibrants should be used.[32]

  • Regression Model: The simplest appropriate model should be used. If a non-linear model (e.g., quadratic, 1/x or 1/x² weighting) is used, it must be justified and consistently applied.[32][35][36][38] Do not force the curve through the origin unless scientifically justified.[37][38]

  • Acceptance Criteria: For a calibration curve to be accepted, typically 75% of the calibrants must be within ±15% of their nominal value (±20% at the LLOQ).[10]

  • Internal Standard: The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample processing and matrix effects.[19]

  • Contemporaneous Calibration: A fresh calibration curve should be run with every batch of samples to account for any day-to-day instrument variability.[39]

By systematically addressing these potential issues and adhering to best practices, you can develop a robust and reliable method for the quantification of this compound, ensuring the integrity and accuracy of your research data.

References

Validation & Comparative

A Comparative Guide to the Monoamine Transporter Affinity of 2-Amino-5,6-diethylindane and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology

Monoamine transporters—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are integral membrane proteins that regulate neurotransmission by mediating the reuptake of their respective monoamine neurotransmitters from the synaptic cleft.[1] This reuptake process is crucial for terminating synaptic signaling and maintaining neurotransmitter homeostasis. Consequently, these transporters are primary targets for a wide array of therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse.[2]

The affinity of a compound for each of these transporters dictates its pharmacological effects. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT and are a first-line treatment for depression and anxiety disorders.[1] Conversely, compounds with high affinity for DAT often exhibit psychostimulant properties.[3] The 2-aminoindane scaffold, a rigid analog of phenethylamine, has served as a foundational structure for the development of novel psychoactive substances with varying affinities for the monoamine transporters.[4] Understanding the structure-activity relationships (SAR) within this class is paramount for predicting the pharmacological profile of new analogs like 2-Amino-5,6-diethylindane.

Comparative Analysis of Monoamine Transporter Affinity

While specific binding data for this compound (2-ADEI) is not currently available in peer-reviewed literature, we can infer its likely affinity profile by examining structurally similar 2-aminoindane derivatives. The key structural feature of 2-ADEI is the presence of two ethyl groups at the 5 and 6 positions of the indane ring. This substitution pattern is unique compared to more extensively studied analogs. The following table summarizes the monoamine transporter releasing potency (EC50) and inhibition constants (Ki) for several key 2-aminoindane compounds, providing a basis for our comparative analysis.

CompoundSubstitutionDAT (EC50/Ki, nM)NET (EC50/Ki, nM)SERT (EC50/Ki, nM)Reference
2-Aminoindane (2-AI) Unsubstituted439 (EC50)86 (EC50)>10,000 (EC50)[5]
MDAI 5,6-Methylenedioxy1,334 (EC50)117 (EC50)114 (EC50)[5]
MMAI 5-Methoxy-6-methyl>10,000 (EC50)3,101 (EC50)31 (EC50)[5]
5-MeO-AI (MEAI) 5-Methoxy2,646 (EC50)861 (EC50)134 (EC50)
MDMA (for comparison)51-278 (EC50)54-110 (EC50)50-85 (EC50)
Cocaine (for comparison)~230 (Ki)~480 (Ki)~740 (Ki)
Methylphenidate (for comparison)~60 (Ki)~100 (Ki)~132,000 (Ki)

Structure-Activity Relationship Insights and Predictions for 2-ADEI:

  • Unsubstituted 2-Aminoindane (2-AI): The parent compound, 2-AI, displays a clear preference for the catecholamine transporters, with potent activity at NET and moderate activity at DAT, while being virtually inactive at SERT.[5] This profile is consistent with a psychostimulant effect.

  • Ring-Substituted Analogs (MDAI, MMAI, 5-MeO-AI): The addition of substituents to the aromatic ring, particularly those that increase electron density such as methoxy and methylenedioxy groups, tends to shift the affinity profile towards SERT.[5] For instance, MMAI is a highly selective serotonin releasing agent.[5]

  • Predicted Profile of 2-ADEI: The 5,6-diethyl substitution in 2-ADEI introduces bulky, lipophilic groups onto the aromatic ring. Based on the general trends observed in other monoamine transporter ligands, such substitutions can influence binding affinity and selectivity. It is plausible that the diethyl groups could enhance affinity for all three transporters due to increased lipophilicity, which may facilitate membrane partitioning. However, the steric bulk of the ethyl groups might also hinder optimal binding at one or more of the transporter sites. Without experimental data, it is challenging to definitively predict the selectivity profile of 2-ADEI. It may exhibit a mixed profile with significant affinity for all three transporters, or it could display a novel selectivity pattern.

Experimental Methodologies for Determining Monoamine Transporter Affinity

The data presented for the 2-aminoindane analogs are typically generated using two primary in vitro techniques: radioligand binding assays and neurotransmitter uptake/release assays. For a comprehensive understanding of a compound's in vivo effects, these are often complemented by in vivo microdialysis studies.

In Vitro Radioligand Binding Assays

These assays directly measure the affinity of a test compound for the monoamine transporters by assessing its ability to compete with a radiolabeled ligand known to bind to the transporter. The result is typically expressed as the inhibition constant (Ki).

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or frontal cortex for NET) or cells expressing the human recombinant transporter in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters.

    • Wash the membrane pellet and resuspend in assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (e.g., 2-ADEI).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells is prepared with an excess of a known, high-affinity unlabeled ligand.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Tissue/Cell Homogenization centrifuge1 Low-Speed Centrifugation tissue->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Wash & Resuspend Membrane Pellet centrifuge2->pellet mix Combine Membranes, Radioligand, & Test Compound pellet->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate Ki from IC50 count->calculate G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Surgery & Cannula Implantation recovery Animal Recovery surgery->recovery probe Probe Insertion & aCSF Perfusion recovery->probe baseline Baseline Sample Collection probe->baseline drug Drug Administration baseline->drug postsamples Post-Drug Sample Collection drug->postsamples hplc HPLC-ED Analysis of Dialysates postsamples->hplc quantify Quantification & Data Analysis hplc->quantify

References

Comparative Analysis of Diethyl-Substituted Aminoindanes: A Guide to Structural Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of diethyl-substituted aminoindanes, a class of compounds with significant potential in medicinal chemistry. As cyclic analogs of phenethylamines, aminoindanes have garnered interest for their diverse pharmacological activities, ranging from stimulant to entactogen-like effects. The nature and position of substituents on the aminoindane scaffold profoundly influence their interaction with monoamine transporters and receptors, thereby shaping their overall pharmacological profile. This guide will focus on two key diethyl-substituted analogs: 5,6-diethyl-2-aminoindane (DEAI) and N,N-diethyl-2-aminoindane, offering a comparative perspective on their synthesis, pharmacological activity, and in vivo effects.

Introduction: The Significance of Diethyl Substitutions

Substituted 2-aminoindanes are structurally related to amphetamines and share the ability to act as monoamine releasing agents.[1] However, they often exhibit a greater selectivity for serotonin and norepinephrine release over dopamine release, which can translate to a reduction in euphoric and stimulant effects compared to their amphetamine counterparts.[1] The introduction of diethyl groups, either on the aromatic ring or on the amino group, presents a key area of investigation for modulating the potency and selectivity of these compounds. Understanding the SAR of these diethyl analogs is crucial for the rational design of novel therapeutic agents with tailored pharmacological profiles.

This guide will dissect the subtle yet significant differences imparted by the placement of diethyl substituents, providing a framework for researchers to predict the pharmacological outcomes of structural modifications within this chemical class.

Synthesis of Diethyl-Substituted Aminoindanes

The synthesis of diethyl-substituted aminoindanes can be achieved through established organic chemistry routes. Below are detailed protocols for the preparation of 5,6-diethyl-2-aminoindane and a general method for the synthesis of N,N-diethyl-2-aminoindane.

Experimental Protocol: Synthesis of 5,6-diethyl-2-aminoindane

A common route to 5,6-diethyl-2-aminoindane involves a multi-step process starting from 2-aminoindane. This process includes protection of the amino group, followed by sequential Friedel-Crafts acylation and reduction to introduce the ethyl groups onto the aromatic ring, and finally deprotection.[2]

Step-by-Step Methodology:

  • Protection of the Amino Group: React 2-aminoindane with a suitable protecting group, such as trifluoroacetyl, in an organic solvent. For instance, reacting 2-aminoindan with ethyl trifluoroacetate in isopropyl acetate yields N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.[2]

  • First Friedel-Crafts Acylation: The protected 2-aminoindane is then subjected to a Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid (e.g., aluminum chloride) to introduce an acetyl group at the 5-position of the indane ring.[2]

  • First Reduction: The acetyl group is reduced to an ethyl group using a reducing agent such as hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[2]

  • Second Friedel-Crafts Acylation: A second Friedel-Crafts acylation is performed to introduce another acetyl group at the 6-position.[2]

  • Second Reduction: The second acetyl group is subsequently reduced to an ethyl group.[2]

  • Deprotection: The protecting group on the amine is removed by hydrolysis under basic conditions to yield 5,6-diethyl-2-aminoindane.[2]

  • Salt Formation (Optional): The final product can be converted to a hydrochloride salt for improved stability and handling by treating the free base with hydrochloric acid in a suitable solvent.[3]

Diagram of the Synthesis Workflow for 5,6-diethyl-2-aminoindane:

A 2-Aminoindane B N-Protected 2-Aminoindane A->B Protection C 5-Acetyl-N-Protected 2-Aminoindane B->C Friedel-Crafts Acylation D 5-Ethyl-N-Protected 2-Aminoindane C->D Reduction E 5-Ethyl-6-Acetyl-N-Protected 2-Aminoindane D->E Friedel-Crafts Acylation F 5,6-Diethyl-N-Protected 2-Aminoindane E->F Reduction G 5,6-Diethyl-2-Aminoindane F->G Deprotection

Caption: Synthesis of 5,6-diethyl-2-aminoindane.

Experimental Protocol: Synthesis of N,N-diethyl-2-aminoindane

The synthesis of N,N-diethyl-2-aminoindane can be accomplished via reductive amination of 2-indanone with diethylamine.

Step-by-Step Methodology:

  • Imine Formation: 2-Indanone is reacted with diethylamine in a suitable solvent to form the corresponding enamine or iminium ion intermediate.

  • Reduction: The intermediate is then reduced in situ using a reducing agent such as sodium borohydride or sodium triacetoxyborohydride to yield N,N-diethyl-2-aminoindane.

  • Purification: The crude product is purified using standard techniques such as distillation or chromatography.

Diagram of the Reductive Amination Workflow:

A 2-Indanone C Iminium Ion Intermediate A->C B Diethylamine B->C D N,N-diethyl-2-aminoindane C->D Reduction (e.g., NaBH4)

Caption: Reductive amination for N,N-diethyl-2-aminoindane synthesis.

Comparative Pharmacology: Receptor and Transporter Interactions

The primary mechanism of action for many aminoindanes is the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4] The position and nature of substituents critically determine the affinity and selectivity for these transporters.

Table 1: Predicted Monoamine Transporter Interaction Profiles

CompoundPredicted Primary Target(s)Predicted SelectivityRationale
5,6-diethyl-2-aminoindane SERT/NET > DATLikely more serotonergic and noradrenergicRing substitutions on the 2-aminoindane scaffold generally increase affinity for SERT and NET while decreasing it for DAT.[4] The electron-donating ethyl groups at the 5 and 6 positions are expected to enhance this effect.
N,N-diethyl-2-aminoindane DAT/NET > SERTLikely more dopaminergic and noradrenergicN-alkylation of 2-aminoindane, particularly with larger alkyl groups, tends to shift the activity profile towards the catecholamine transporters (DAT and NET) and away from the serotonin transporter (SERT). The diethyl substitution on the nitrogen is expected to favor interaction with DAT and NET.
Experimental Protocol: Monoamine Transporter Binding Assay

To empirically determine the binding affinities of these compounds, a competitive radioligand binding assay is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporters.

  • Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the test compound (5,6-diethyl-2-aminoindane or N,N-diethyl-2-aminoindane).

  • Incubation: Incubate the plates at a specific temperature for a set period to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Comparative In Vivo Effects: A Behavioral Perspective

The in vitro transporter profiles of diethyl-substituted aminoindanes are expected to translate into distinct behavioral effects in vivo.

Predicted Behavioral Profiles
  • 5,6-diethyl-2-aminoindane: Based on its predicted SERT/NET preference, this compound is likely to exhibit entactogen-like and mild stimulant effects, potentially with reduced abuse liability compared to more dopaminergic compounds.

  • N,N-diethyl-2-aminoindane: With a predicted preference for DAT/NET, this compound is expected to have more pronounced stimulant-like effects, such as increased locomotor activity, and potentially a higher abuse potential.

Experimental Protocol: Rodent Locomotor Activity Test

The open field test is a standard method to assess the stimulant or sedative effects of a compound on spontaneous locomotor activity.[5][6]

Step-by-Step Methodology:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.[5]

  • Habituation: Place each animal in the open field arena for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment.

  • Drug Administration: Administer the test compound (5,6-diethyl-2-aminoindane or N,N-diethyl-2-aminoindane) or vehicle via a specific route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animal back into the open field arena and record its locomotor activity for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system with infrared beams or video tracking software.[5][7]

  • Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Experimental Protocol: Drug Discrimination Study

Drug discrimination is a sensitive behavioral assay used to assess the subjective effects of a drug and to determine if a novel compound produces effects similar to a known drug of abuse.[8][9]

Step-by-Step Methodology:

  • Training: Train animals (typically rats) to discriminate between the effects of a known psychoactive drug (e.g., a stimulant like d-amphetamine or an entactogen like MDMA) and saline. This is usually done in a two-lever operant chamber where pressing one lever is reinforced with a food pellet after drug administration, and pressing the other lever is reinforced after saline administration.

  • Substitution Test: Once the animals have learned to reliably discriminate between the drug and saline, administer different doses of the test compound (5,6-diethyl-2-aminoindane or N,N-diethyl-2-aminoindane) and observe which lever the animals predominantly press.

  • Data Analysis: If the animals press the drug-associated lever after administration of the test compound, it is said to "substitute" for the training drug, indicating similar subjective effects. The degree of substitution can be dose-dependent.

Structural Activity Relationship (SAR) Summary and Discussion

The placement of diethyl groups on the 2-aminoindane scaffold serves as a powerful tool to modulate its pharmacological profile.

  • Ring Substitution (5,6-diethyl): The addition of electron-donating alkyl groups to the aromatic ring generally enhances serotonergic and noradrenergic activity. This is likely due to favorable interactions with the binding pockets of SERT and NET. The increased bulk on the aromatic ring may also sterically hinder optimal binding at DAT. This substitution pattern is therefore a promising strategy for developing compounds with entactogen-like properties and potentially lower abuse liability.

  • N-Substitution (N,N-diethyl): Increasing the steric bulk on the amino group with diethyl substituents is predicted to shift the selectivity towards the catecholamine transporters, DAT and NET. This is a common trend observed in phenethylamine and amphetamine derivatives, where N-alkylation often leads to a more stimulant-like profile. The larger N,N-diethyl groups may be better accommodated by the larger binding pockets of DAT and NET compared to SERT.

Diagram of the Structural Activity Relationship Principles:

cluster_0 Ring Substitution cluster_1 N-Substitution A 5,6-diethyl-2-aminoindane B Increased SERT/NET Affinity A->B C Entactogen-like Effects B->C D N,N-diethyl-2-aminoindane E Increased DAT/NET Affinity D->E F Stimulant-like Effects E->F

Caption: SAR of diethyl-substituted aminoindanes.

Conclusion and Future Directions

The structural modifications of the 2-aminoindane core with diethyl groups offer a clear demonstration of SAR principles in medicinal chemistry. Substitution on the aromatic ring versus the amino group leads to predictably different pharmacological profiles, with 5,6-diethyl substitution favoring serotonergic and noradrenergic activity, and N,N-diethyl substitution favoring dopaminergic and noradrenergic activity.

Further research, including the empirical determination of binding affinities and comprehensive in vivo behavioral characterization of these specific diethyl-substituted analogs, is warranted to validate these predictions. Such studies will provide a more complete understanding of their therapeutic potential and abuse liability, and will guide the future design of novel aminoindane-based compounds with optimized pharmacological properties for the treatment of various neuropsychiatric disorders.

References

Cross-reactivity of 2-Amino-5,6-diethylindane in immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of 2-Amino-5,6-diethylindane in Commercial Amphetamine Immunoassays

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of the novel psychoactive substance (NPS) this compound within commonly used forensic and clinical immunoassay platforms. We will move beyond a simple protocol, delving into the rationale behind the experimental design and providing a robust methodology for generating reliable and publishable data.

Introduction: The Challenge of Novel Psychoactive Substances

The emergence of NPS, such as this compound, presents a significant challenge for toxicological screening. Immunoassays, the workhorse of initial drug screening, are antibody-based tests designed to detect specific parent drugs or their metabolites. However, the specificity of these antibodies is not absolute. Structural analogues of the target analyte can also bind to the antibody, leading to a "cross-reaction" that can produce a false-positive result or a quantifiable result that does not accurately reflect the concentration of the target drug.

This compound shares a core phenethylamine structure with amphetamine and its derivatives, making it a prime candidate for cross-reactivity in existing amphetamine immunoassays. Therefore, a thorough characterization of its cross-reactivity is not merely an academic exercise but a critical step in ensuring the accuracy and reliability of forensic and clinical toxicology results.

The Principle of Competitive Immunoassays

Most immunoassays for small molecules like amphetamines operate on a competitive binding principle. In this format, a known amount of enzyme-labeled drug conjugate competes with the free drug in the sample for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of free drug in the sample. Understanding this mechanism is crucial for interpreting cross-reactivity data.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_High Analyte in Sample (e.g., this compound) Bound_Analyte_High Analyte-Antibody Complex Analyte_High->Bound_Analyte_High Binds Ab_High Antibody Ab_High->Bound_Analyte_High Enzyme_High Enzyme-Labeled Drug Unbound_Enzyme_High Free Enzyme-Labeled Drug Enzyme_High->Unbound_Enzyme_High Blocked Signal_Low Low Signal Bound_Analyte_High->Signal_Low Results in Analyte_Low Analyte in Sample Ab_Low Antibody Analyte_Low->Ab_Low Limited Binding Bound_Enzyme_Low Enzyme-Antibody Complex Ab_Low->Bound_Enzyme_Low Enzyme_Low Enzyme-Labeled Drug Enzyme_Low->Bound_Enzyme_Low Binds Signal_High High Signal Bound_Enzyme_Low->Signal_High Results in

Caption: Principle of Competitive Immunoassay.

Experimental Design for Cross-Reactivity Assessment

A robust assessment of cross-reactivity requires a systematic approach. The following experimental design provides a self-validating system to ensure the accuracy and reproducibility of your findings.

Materials
  • Immunoassay Kits: Select at least two different commercially available amphetamine ELISA kits. Using multiple kits from different manufacturers is crucial as antibody specificity can vary significantly.

  • Analytes:

    • This compound (analyte of interest)

    • d-Amphetamine (primary target analyte for the assay)

    • A panel of structurally related compounds (potential cross-reactants):

      • d-Methamphetamine

      • MDMA (Ecstasy)

      • MDA

      • Phentermine

  • Reagents and Equipment:

    • Phosphate-buffered saline (PBS)

    • Microplate reader

    • Calibrated pipettes

    • 96-well microplates (if not included in the kit)

Experimental Workflow

G A 1. Analyte Stock Solution Preparation B 2. Serial Dilution of All Analytes A->B C 3. Immunoassay Procedure (Competitive ELISA) B->C D 4. Absorbance Measurement (Microplate Reader) C->D E 5. Dose-Response Curve Generation D->E F 6. IC50 Determination E->F G 7. Cross-Reactivity Calculation F->G H 8. Data Comparison and Reporting G->H

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Step-by-Step Protocol: Competitive ELISA
  • Prepare Stock Solutions: Accurately prepare 1 mg/mL stock solutions of all analytes in an appropriate solvent (e.g., methanol or DMSO).

  • Serial Dilutions: Perform serial dilutions of each analyte stock solution in the assay buffer provided with the kit to create a range of concentrations. A typical range would be from 1 ng/mL to 10,000 ng/mL.

  • Assay Procedure:

    • Add a fixed volume of the diluted analytes (or standards/controls) to the antibody-coated microplate wells.

    • Add the enzyme-labeled drug conjugate to each well.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution. The enzyme bound to the antibody will convert the substrate into a colored product.

    • Stop the reaction after a specified time.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit's protocol.

Data Analysis and Interpretation

Dose-Response Curves and IC50 Calculation

For each analyte, plot the absorbance values against the logarithm of the analyte concentration. This will generate a sigmoidal dose-response curve. The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal. This is a key parameter for quantifying the potency of the analyte in the assay.

Calculation of Cross-Reactivity

The percent cross-reactivity is calculated using the following formula, which is a standard in the field:

% Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Cross-Reactant) x 100

This calculation normalizes the reactivity of the tested compound to that of the primary target analyte of the assay.

Hypothetical Data: A Comparative Analysis

The following tables present hypothetical data for the cross-reactivity of this compound and other compounds in two different commercial amphetamine immunoassays.

Table 1: Immunoassay Kit A - Results

CompoundIC50 (ng/mL)% Cross-Reactivity
d-Amphetamine25100%
This compound15016.7%
d-Methamphetamine3083.3%
MDMA4006.3%
Phentermine>10,000<0.25%

Table 2: Immunoassay Kit B - Results

CompoundIC50 (ng/mL)% Cross-Reactivity
d-Amphetamine20100%
This compound5004.0%
d-Methamphetamine2290.9%
MDMA8002.5%
Phentermine>10,000<0.2%
Interpretation of Hypothetical Results
  • Significant, but Variable Cross-Reactivity: this compound shows significant cross-reactivity in Immunoassay Kit A (16.7%), but much lower cross-reactivity in Kit B (4.0%). This highlights the critical importance of validating NPS against multiple immunoassays, as the choice of assay can dramatically impact screening results.

  • Implications for Screening: A laboratory using Kit A would be more likely to detect this compound and generate a presumptive positive result for amphetamines. Conversely, a laboratory using Kit B might miss detections of this compound, especially at lower concentrations.

  • Confirmation is Essential: The data underscores the fundamental principle that immunoassay results are presumptive. All positive screening results must be confirmed by a more specific analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify the specific compound present.

Conclusion and Recommendations

The assessment of cross-reactivity for novel psychoactive substances like this compound is a crucial component of maintaining the integrity of toxicological screening programs. This guide provides a robust framework for conducting such an evaluation.

Key Recommendations:

  • Multi-Assay Validation: Always evaluate the cross-reactivity of a new compound in multiple immunoassays from different manufacturers.

  • Thorough Documentation: Maintain detailed records of all experimental procedures, data analysis, and results.

  • Confirmatory Testing: Reinforce the policy that all presumptive positive immunoassay results require confirmation by a specific and validated method.

  • Stay Informed: The landscape of NPS is constantly evolving. Laboratories should have procedures in place to evaluate the impact of new drugs on their existing testing protocols.

By following a systematic and scientifically sound approach, researchers and clinical laboratories can better understand the limitations of their screening assays and ensure the accuracy and reliability of their results in the face of the ongoing challenge of novel psychoactive substances.

A Comparative Analysis of 2-Amino-5,6-diethylindane and MDAI: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 5,6-methylenedioxy-2-aminoindane (MDAI) and the structurally related, yet less characterized, 2-Amino-5,6-diethylindane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of facts to explore the nuanced structure-activity relationships (SAR) that define the pharmacological profiles of these compounds. We will delve into the known experimental data for MDAI and extrapolate a predictive profile for this compound, grounded in established neuropharmacological principles. This comparison aims to illuminate the subtle yet critical impact of aromatic ring substitution on the function of 2-aminoindane analogs.

Introduction: The 2-Aminoindane Scaffold

The 2-aminoindane framework represents a class of conformationally constrained analogs of phenethylamine.[1] This structural rigidity, conferred by the fusion of the ethylamine side chain to the phenyl ring, creates a unique pharmacological profile compared to more flexible amphetamine derivatives.[1] These compounds primarily interact with monoamine transporters, modulating the synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2]

MDAI emerged in the 1990s from the laboratory of David E. Nichols as a non-neurotoxic analog of MDMA, exhibiting potent serotonin-releasing properties. In contrast, this compound remains a largely uncharacterized molecule in scientific literature. This guide seeks to bridge this knowledge gap by leveraging SAR principles to predict its pharmacological behavior relative to the well-documented profile of MDAI. The core structural difference lies in the substitution at the 5 and 6 positions of the indane ring: a methylenedioxy ring in MDAI versus two ethyl groups in this compound. This seemingly minor alteration is predicted to have profound effects on transporter selectivity and overall pharmacological action.

Part 1: Structural and Physicochemical Comparison

The chemical structures of MDAI and this compound are presented below. Both share the core 2-aminoindane skeleton, but differ in their aromatic ring substituents.

CompoundStructure
MDAI NH₂OO
This compound NH₂
PropertyMDAI This compound
IUPAC Name 6,7-dihydro-5H-cyclopenta[f][3][4]benzodioxol-6-amine5,6-diethyl-2,3-dihydro-1H-inden-2-amine
Molecular Formula C₁₀H₁₁NO₂C₁₃H₁₉N
Molecular Weight 177.20 g/mol 189.30 g/mol

The methylenedioxy group of MDAI is a small, rigid, electron-donating group that significantly influences its interaction with the serotonin transporter (SERT).[4] In contrast, the two ethyl groups on this compound are bulkier, more flexible, and also electron-donating, though through a different inductive effect. This increased steric bulk and lipophilicity is the primary driver for the predicted differences in their pharmacological profiles.

Part 2: Comparative Pharmacological Profiles

This section details the known pharmacology of MDAI and presents a predictive profile for this compound based on established SAR principles for the 2-aminoindane class.

Mechanism of Action

MDAI is well-characterized as a monoamine releasing agent, with a preference for the serotonin and norepinephrine transporters.[2] It acts as a transporter substrate, leading to a reversal of the normal direction of transporter flow (efflux) and a subsequent increase in synaptic monoamine concentrations.[3][5]

Predicted Mechanism of this compound: Based on the SAR of related amphetamines and 2-aminoindanes, it is hypothesized that this compound also functions as a monoamine releasing agent. However, the presence of bulkier alkyl groups on the aromatic ring, compared to the compact methylenedioxy group, is expected to reduce its affinity and efficacy at the serotonin transporter.[6][7] Generally, bulky substitutions on the phenyl ring of phenethylamines tend to decrease serotonergic activity while favoring interactions with the catecholamine transporters (DAT and NET).[8] Therefore, this compound is predicted to be a less potent serotonin releaser than MDAI, with a pharmacological profile shifted towards that of a norepinephrine-dopamine releasing agent (NDRA), similar to the unsubstituted parent compound, 2-aminoindane.[6]

Monoamine Transporter Interactions

The primary determinant of the psychoactive effects of these compounds is their relative potency at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

A Note on the Data: The following table presents experimental data for MDAI from in vitro studies using rat brain synaptosomes. The data for this compound is predictive and extrapolated from the known SAR of the 2-aminoindane series, particularly the shift in selectivity observed when moving from substituted to unsubstituted analogs.[6]

CompoundSERT DAT NET DAT/SERT Ratio Primary Action
MDAI EC₅₀ = 176 nMEC₅₀ = 1842 nMEC₅₀ = 179 nM10.5SNRA[3][6]
This compound (Predicted) EC₅₀ > 5,000 nMEC₅₀ ≈ 400-600 nMEC₅₀ ≈ 80-150 nM< 0.1NDRA (Predicted)

EC₅₀ values represent the concentration of the compound required to elicit 50% of the maximal neurotransmitter release.

The data clearly illustrate MDAI's profile as a potent serotonin and norepinephrine releaser, with significantly weaker activity at the dopamine transporter.[6] This profile is consistent with its known entactogenic effects, which are primarily driven by robust serotonin release.[2]

For this compound, the prediction suggests a dramatic shift away from SERT activity and a corresponding increase in relative potency at NET and DAT. This profile would likely result in more traditional psychostimulant effects (i.e., increased alertness, locomotor activity) rather than the empathogenic effects associated with MDAI.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of monoamine release induced by 2-aminoindane analogs at a presynaptic terminal.

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft VMAT2 VMAT2 MA Monoamines (5-HT, DA, NE) VMAT2->MA Packaging Vesicle Synaptic Vesicle Aminoindane Aminoindane (MDAI or Diethyl-AI) Cytosol Cytosolic Monoamines Aminoindane->Cytosol Increased Cytosolic Pool MAT Monoamine Transporter (SERT, DAT, or NET) Cytosol->MAT Reverse Transport (Efflux) Released_MA Synaptic Monoamines MAT->Released_MA Postsynaptic Postsynaptic Receptors Released_MA->Postsynaptic Binding & Signal Transduction

Caption: Mechanism of monoamine release by 2-aminoindane analogs.

Part 3: Experimental Workflow for In Vitro Characterization

To empirically validate the predicted profile of this compound and provide a direct comparison with MDAI, a neurotransmitter release assay using isolated nerve terminals (synaptosomes) is the gold standard. This section provides a detailed, self-validating protocol for such an experiment.

Protocol: [³H]5-HT Release Assay from Rat Brain Synaptosomes

This protocol is designed to measure the potency and efficacy of test compounds to induce serotonin release. Similar protocols can be adapted for dopamine and norepinephrine by using [³H]DA or [³H]NE and specific brain regions (e.g., striatum for DA, hippocampus for NE).

1. Synaptosome Preparation:

  • Rationale: This procedure isolates presynaptic nerve terminals from brain tissue, which retain their metabolic activity and functional machinery for neurotransmitter uptake and release.

  • Procedure:

    • Euthanize one adult male Sprague-Dawley rat according to IACUC-approved procedures.

    • Rapidly dissect the whole brain (excluding cerebellum) and place it in 10 mL of ice-cold 0.32 M sucrose buffer (containing 4 mM HEPES, pH 7.4).

    • Homogenize the tissue using a glass-Teflon Dounce homogenizer with 10-12 slow strokes at ~900 rpm. All steps must be performed at 4°C.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and cellular debris (P1).

    • Transfer the supernatant (S1) to a new tube and centrifuge at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-bicarbonate-HEPES buffer) and determine protein concentration using a BCA or Bradford assay.

2. Neurotransmitter Release Assay:

  • Rationale: This part of the assay measures the ability of a test compound to cause the release of a pre-loaded radiolabeled neurotransmitter from the prepared synaptosomes.

  • Procedure:

    • Dilute the synaptosomal preparation to a final protein concentration of ~0.5 mg/mL in buffer.

    • Pre-load the synaptosomes by incubating them with a low concentration of radiolabeled neurotransmitter (e.g., 10 nM [³H]5-HT) for 10-15 minutes at 37°C. This allows the synaptosomes to take up and store the radiolabel.

    • Trap the loaded synaptosomes on a filter membrane (e.g., using a Brandel cell harvester or a multi-well filter plate).

    • Wash the filters with buffer to remove excess, non-incorporated radiolabel.

    • Initiate the release phase by superfusing the synaptosomes with buffer containing various concentrations of the test compound (e.g., MDAI or this compound, typically from 1 nM to 100 µM).

    • Collect the superfusate (the liquid flowing through the filter) in timed fractions (e.g., every 1-2 minutes) into scintillation vials.

    • At the end of the experiment, lyse the synaptosomes remaining on the filter to measure the total remaining radioactivity.

    • Add scintillation cocktail to all vials and quantify the amount of [³H]5-HT in each fraction using a liquid scintillation counter.

3. Data Analysis:

  • Rationale: This step converts the raw radioactivity counts into a quantifiable measure of neurotransmitter release, allowing for the determination of EC₅₀ values.

  • Procedure:

    • Express the radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of that fraction's collection.

    • Plot the percentage of release against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or a similar program).

    • From this curve, determine the EC₅₀ (the concentration that produces 50% of the maximal effect) and the Emax (the maximum release effect).

Visualizing the Experimental Workflow

G cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_analysis Data Analysis A 1. Brain Dissection B 2. Homogenization A->B C 3. Differential Centrifugation B->C D 4. Isolate P2 Pellet (Synaptosomes) C->D E 5. Pre-load with [³H]Neurotransmitter D->E F 6. Filter & Wash E->F G 7. Superfuse with Test Compound F->G H 8. Collect Fractions G->H I 9. Scintillation Counting H->I J 10. Calculate % Release I->J K 11. Dose-Response Curve J->K L 12. Determine EC₅₀ & Emax K->L

References

A Comparative Guide to the In-Vitro and In-Vivo Effects of 2-Amino-5,6-diethylindane: A Predictive Analysis Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential in-vitro and in-vivo pharmacological effects of 2-Amino-5,6-diethylindane. It is important to note that direct experimental data for this specific compound is not publicly available. Therefore, this document leverages established structure-activity relationships (SAR) within the 2-aminoindane class of molecules to build a predictive profile. This analysis is intended for researchers, scientists, and drug development professionals interested in the potential pharmacological landscape of novel psychoactive compounds and their derivatives.

Introduction to this compound

This compound is a substituted derivative of 2-aminoindane, a rigid analog of phenethylamine. While its standalone pharmacological profile has not been characterized, it has been identified as a metabolite of the long-acting beta-2 adrenergic agonist, Indacaterol, where it is designated as metabolite P39.[1][2] The formation of this compound from Indacaterol occurs via cleavage of the aminoethanol linkage.[1][2] The biological activity of this metabolite, however, has not been detailed in the available literature.

The core 2-aminoindane scaffold is known to interact with monoamine transporters, and substitutions on the indane ring system can significantly modulate its affinity and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] This guide will, therefore, extrapolate the potential effects of this compound by comparing its structure to well-characterized 2-aminoindane analogs.

Predictive In-Vitro Profile of this compound

The in-vitro effects of 2-aminoindane derivatives are primarily centered on their interaction with monoamine transporters and certain G-protein coupled receptors. The nature of the substituents on the aromatic ring of the indane moiety dictates the pharmacological profile.

Interaction with Monoamine Transporters: A Structure-Activity Relationship (SAR) Perspective

The parent compound, 2-aminoindane (2-AI), is a selective substrate for NET and DAT, exhibiting potent releasing actions at these transporters with EC50 values of 86 nM and 439 nM, respectively, while having negligible effects on SERT (EC50 > 10,000 nM).[3][4] Ring substitutions, however, can dramatically alter this selectivity. For instance, the addition of a 5,6-methylenedioxy group (MDAI) or a 5-methoxy group (5-MeO-AI) increases potency at SERT.[3]

The 5,6-diethyl substitution in this compound introduces two electron-donating and lipophilic ethyl groups to the aromatic ring. Alkyl groups are generally considered activating groups in electrophilic aromatic substitution, donating electron density to the ring.[5][6] This increased electron density, coupled with increased lipophilicity, may enhance the binding affinity for monoamine transporters compared to the unsubstituted 2-AI.

Table 1: Comparison of In-Vitro Monoamine Transporter Activity of 2-Aminoindane Analogs

CompoundSubstituentsDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)Reference
2-Aminoindane (2-AI)None43986>10,000[3]
5,6-Methylenedioxy-2-aminoindane (MDAI)5,6-methylenedioxy1334117114[3]
5-Methoxy-2-aminoindane (5-MeO-AI)5-methoxy2646861134[3]
5-Methoxy-6-methyl-2-aminoindane (MMAI)5-methoxy, 6-methyl>10,000310131[3]
This compound 5,6-diethyl Predicted: Moderate Predicted: Potent Predicted: Moderate-Potent -

Based on the SAR of related compounds, the diethyl substitution in this compound is hypothesized to confer a mixed monoamine transporter profile. The electron-donating nature of the ethyl groups may increase affinity for all three transporters compared to 2-AI. It is plausible that it would retain significant activity at NET and DAT, while also gaining moderate to potent activity at SERT, potentially resulting in a profile somewhat analogous to MDAI but with distinct characteristics due to the nature of the alkyl substituents.

Interaction with Adrenergic Receptors

Several 2-aminoindane derivatives have been shown to possess affinity for α2-adrenergic receptors.[3] 2-AI, for instance, has a high affinity for α2A, α2B, and α2C subtypes.[3] It is reasonable to predict that this compound would also exhibit some affinity for these receptors, which could modulate its overall in-vivo effects.

Experimental Protocol: In-Vitro Monoamine Transporter Release Assay

To empirically determine the in-vitro profile of this compound, a monoamine transporter release assay using rat brain synaptosomes would be the gold standard.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).

  • Radioligand Loading: Preload the synaptosomes with the respective tritiated monoamine substrates (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine).

  • Drug Incubation: Incubate the preloaded synaptosomes with varying concentrations of this compound.

  • Quantification of Release: Measure the amount of radioactivity released from the synaptosomes into the supernatant using liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curves to determine the EC50 values for release at each transporter.

InVitro_Workflow cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_analysis Data Analysis Brain Rat Brain Dissection Homogenization Homogenization Brain->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Loading [3H]Monoamine Loading Centrifugation->Loading Incubation Incubation with This compound Loading->Incubation Separation Filtration/Separation Incubation->Separation Counting Scintillation Counting Separation->Counting Curves Concentration-Response Curves Counting->Curves EC50 EC50 Determination Curves->EC50

Figure 1: Workflow for in-vitro monoamine release assay.

Predictive In-Vivo Profile of this compound

The in-vivo effects of 2-aminoindanes are a direct consequence of their in-vitro monoamine releasing properties and receptor interactions. These effects are typically assessed in animal models by observing changes in locomotor activity, stereotyped behaviors, and drug discrimination paradigms.

Predicted Behavioral Effects

Given the predicted mixed monoamine releasing profile, this compound is likely to exhibit stimulant and potentially entactogenic-like effects in vivo.

  • Stimulant Effects: The release of dopamine and norepinephrine is expected to increase locomotor activity and produce other stimulant-like behaviors. The potency of these effects would be dependent on its relative activity at DAT and NET.

  • Entactogenic-like Effects: Significant serotonin release could lead to behaviors associated with entactogens, such as those observed with MDAI.[7][8] However, the balance between serotonergic and catecholaminergic activity will be crucial in defining the overall behavioral phenotype. 2-aminoindanes are generally reported to be less euphoric than their phenethylamine counterparts due to a more selective induction of serotonin and/or norepinephrine release over dopamine.[8]

Experimental Protocol: In-Vivo Locomotor Activity Assessment

A common method to assess the stimulant properties of a compound is to measure its effects on locomotor activity in rodents.

Methodology:

  • Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment (e.g., open-field arenas equipped with photobeam detectors).

  • Drug Administration: Administer various doses of this compound (and a vehicle control) via a relevant route (e.g., intraperitoneal or oral).

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) over a specified period.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the control group to determine dose-dependent effects.

InVivo_Workflow Start Animal Acclimation Dosing Drug Administration (Vehicle vs. Doses) Start->Dosing Testing Open-Field Activity Monitoring Dosing->Testing Data Data Collection (Locomotion, Rearing) Testing->Data Analysis Statistical Analysis Data->Analysis Conclusion Dose-Response Effect Analysis->Conclusion

Figure 2: Workflow for in-vivo locomotor activity study.

Comparison of Predicted In-Vitro and In-Vivo Effects

The predicted in-vitro monoamine releasing activity of this compound provides a mechanistic basis for its expected in-vivo behavioral effects. A compound with a balanced DAT/NET/SERT releasing profile would likely produce a complex behavioral phenotype with both stimulant and entactogenic-like features. The table below summarizes the predicted relationship between the in-vitro and in-vivo effects.

Table 2: Predicted Correlation between In-Vitro and In-Vivo Effects

In-Vitro EffectPredicted In-Vivo Consequence
Dopamine (DA) ReleaseIncreased locomotor activity, stereotypy
Norepinephrine (NE) ReleaseIncreased arousal, sympathomimetic effects
Serotonin (5-HT) ReleasePotential for entactogenic-like behaviors
α2-Adrenergic Receptor BindingModulation of sympathomimetic and behavioral effects

Conclusion and Future Directions

In the absence of direct experimental data, this guide provides a predictive pharmacological profile of this compound based on the well-established structure-activity relationships of the 2-aminoindane class. It is hypothesized that the 5,6-diethyl substitution will confer a mixed monoamine releasing profile, leading to both stimulant and potentially entactogenic-like effects in vivo.

The critical next step is the empirical validation of these predictions through rigorous in-vitro and in-vivo studies. The experimental protocols outlined in this guide provide a framework for such investigations. Characterizing the pharmacology of novel compounds like this compound is crucial for understanding their potential therapeutic applications or risks as emerging psychoactive substances.

References

A Comparative Analysis of the Biological Activity of 2-Amino-5,6-diethylindane and Other Stimulants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the anticipated biological activity of 2-Amino-5,6-diethylindane (2-ADEI) with established stimulants such as amphetamine, methamphetamine, and MDMA. Due to the limited direct experimental data on 2-ADEI, this analysis is built upon the well-established pharmacology of the 2-aminoindane class of molecules, providing a predictive framework for researchers in pharmacology and drug development.

Introduction to Stimulant Pharmacology and the 2-Aminoindane Class

Central nervous system (CNS) stimulants exert their effects primarily through the modulation of monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1] The classical mechanism of action for many stimulants, including amphetamines, involves the reversal of monoamine transporter function, leading to the non-vesicular release of these neurotransmitters into the synaptic cleft.[2] This surge in synaptic monoamines is responsible for the characteristic physiological and psychological effects of these compounds, such as increased alertness, euphoria, and enhanced focus.

The 2-aminoindane chemical scaffold represents a class of "rigid" analogues of phenethylamines, where the ethylamine side chain is incorporated into a five-membered ring. This structural constraint significantly influences their interaction with monoamine transporters. Generally, 2-aminoindanes are recognized as monoamine releasing agents.[3] However, a distinguishing feature of this class is a general preference for serotonin and/or norepinephrine release over dopamine release when compared to their amphetamine counterparts.[3] This altered selectivity profile often translates to a shift in behavioral effects, with a reduction in euphoria and an enhancement of entactogenic or empathogenic properties.[3]

Comparative Pharmacological Profiles

Inferred Profile of this compound (2-ADEI)

The structure of 2-ADEI features two ethyl groups at the 5 and 6 positions of the indane ring. Alkyl substitutions on the aromatic ring of phenethylamines and related compounds are known to modulate potency and selectivity for the monoamine transporters. Based on the pharmacology of related 2-aminoindanes, it is hypothesized that 2-ADEI will function as a monoamine releasing agent. The diethyl substitution may enhance its lipophilicity, potentially facilitating its entry into the central nervous system. The specific impact of this substitution pattern on transporter affinity and release potency remains to be experimentally determined.

Amphetamine

Amphetamine is a potent releaser of dopamine and norepinephrine, with significantly less activity at the serotonin transporter.[4] This catecholamine-selective profile is strongly associated with its robust stimulant and euphoric effects.[4] The d-isomer of amphetamine is notably more potent than the l-isomer as a dopamine releaser.[4]

Methamphetamine

The addition of a methyl group to the amine of amphetamine to form methamphetamine increases its lipophilicity, leading to enhanced brain penetration and a more potent central stimulant effect compared to amphetamine.[5] Like amphetamine, it is a potent dopamine and norepinephrine releaser.

3,4-Methylenedioxymethamphetamine (MDMA)

MDMA, commonly known as ecstasy, is a potent serotonin and norepinephrine releaser, with a less pronounced effect on dopamine release compared to amphetamine.[6] This distinct profile, characterized by a preference for serotonin release, is responsible for its hallmark entactogenic and empathogenic effects.[6]

Quantitative Comparison of Monoamine Releaser Potency

The following table summarizes the in vitro potencies (EC₅₀ values in nM) of various 2-aminoindane analogues and comparator stimulants for inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from pre-loaded synaptosomes. Lower EC₅₀ values indicate higher potency.

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)Primary ActivityReference(s)
2-Aminoindane (2-AI) 43986>10,000NE/DA Releaser[7]
N-Methyl-2-aminoindane (NM-2-AI) >10,000High Affinity>10,000Selective NE Releaser[8]
5-Methoxy-2-aminoindane (MEAI) >10,000Moderate AffinityModest Affinity5-HT/NE Releaser[9]
5,6-Methylenedioxy-2-aminoindane (MDAI) WeakModeratePotent5-HT/NE Releaser[7]
d-Amphetamine PotentPotentWeakDA/NE Releaser[4]
MDMA ModeratePotentPotent5-HT/NE Releaser[6]

Note: Specific EC₅₀ values for d-Amphetamine and MDMA vary across different studies and experimental conditions. The table indicates their general potency profile.

Based on the data from these analogues, we can predict that 2-ADEI will likely exhibit a profile as a monoamine releasing agent, with a potential for greater selectivity towards norepinephrine and serotonin transporters over the dopamine transporter, a characteristic feature of many substituted 2-aminoindanes.[3]

Experimental Methodologies

The determination of a compound's activity at monoamine transporters is a critical step in its pharmacological characterization. In vitro neurotransmitter release assays using synaptosomes are a standard and reliable method for this purpose.

Protocol: In Vitro Monoamine Release Assay Using Synaptosomes
  • Synaptosome Preparation:

    • Rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) is homogenized in a buffered sucrose solution.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals.

  • Radiolabeling:

    • Synaptosomes are incubated with a tritiated monoamine neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT).

    • The radiolabeled neurotransmitter is taken up into the synaptosomes via the respective transporters and stored in vesicles.

  • Superfusion and Release:

    • The radiolabeled synaptosomes are transferred to a superfusion apparatus.

    • A physiological buffer is continuously passed over the synaptosomes to establish a stable baseline of radioactivity.

    • The test compound (e.g., 2-ADEI) is introduced into the superfusion buffer at various concentrations.

    • The amount of radioactivity in the collected fractions of the superfusate is measured using liquid scintillation counting. An increase in radioactivity above baseline indicates neurotransmitter release.

  • Data Analysis:

    • The amount of release is quantified and plotted against the concentration of the test compound.

    • An EC₅₀ value, the concentration of the compound that produces 50% of the maximal release, is calculated to determine its potency.

This self-validating system allows for the direct measurement of a compound's ability to induce neurotransmitter release and to determine its potency and selectivity for the different monoamine transporters.

Visualizing a Potential Mechanism and Experimental Workflow

Chemical Structures

G cluster_0 This compound (2-ADEI) cluster_1 d-Amphetamine cluster_2 MDMA 2-ADEI Amphetamine MDMA

Caption: Chemical structures of 2-ADEI, d-Amphetamine, and MDMA.

Monoamine Neurotransmitter Release Pathway

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO Monoamine Oxidase Vesicle Synaptic Vesicle (DA, NE, 5-HT) Vesicle->VMAT2 Transporter Monoamine Transporter (DAT, NET, SERT) Released_NT Released Neurotransmitter Transporter->Released_NT Efflux Released_NT->Transporter Reuptake (Blocked) Receptor Postsynaptic Receptors Released_NT->Receptor Binds Stimulant Stimulant (e.g., 2-ADEI) Stimulant->Transporter Reverses Transport

Caption: Mechanism of stimulant-induced monoamine release.

Experimental Workflow for Neurotransmitter Release Assay

A 1. Brain Tissue Homogenization B 2. Differential Centrifugation A->B C 3. Isolate Synaptosomes B->C D 4. Incubate with [3H]Neurotransmitter C->D E 5. Superfusion with Buffer (Baseline) D->E F 6. Add Test Compound (e.g., 2-ADEI) E->F G 7. Collect Superfusate Fractions F->G H 8. Liquid Scintillation Counting G->H I 9. Analyze Data (Calculate EC50) H->I

Caption: Workflow for in vitro monoamine release assay.

Conclusion

While direct experimental data on this compound is currently lacking, its structural similarity to other 2-aminoindanes provides a strong basis for predicting its pharmacological profile. It is likely to act as a monoamine releasing agent, potentially with a preference for norepinephrine and serotonin over dopamine. This profile suggests that its behavioral effects may differ from classical stimulants like amphetamine, possibly with reduced euphoric potential and more pronounced entactogenic or other serotonin-mediated effects. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions, which is essential for a comprehensive understanding of the biological activity of this compound.

References

A Comparative Guide to the Structural Elucidation of 2-Amino-5,6-diethylindane: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of novel psychoactive substances (NPS), the indane scaffold has emerged as a significant structural motif, often engineered to mimic the effects of classical stimulants like amphetamine.[1][2][3] The precise atomic arrangement of these molecules is paramount, as subtle changes in stereochemistry can drastically alter their pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 2-Amino-5,6-diethylindane, a substituted indane of interest, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Imperative of Unambiguous Structural Confirmation

This compound (PubChem CID: 10192615) is a molecule with the potential for psychoactive properties, making its accurate structural identification a critical task for researchers, forensic chemists, and regulatory bodies.[4][5][6][7] The validation of analytical methods to confidently identify such compounds is a cornerstone of forensic science, ensuring the reliability of results within the legal system.[8][9][10] The emergence of numerous NPS necessitates robust and unequivocal analytical approaches to keep pace with illicit drug manufacturers who constantly modify chemical structures to evade detection.[11][12][13]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most powerful and reliable method for determining the three-dimensional structure of molecules.[14][15] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is often challenging to ascertain with other techniques.[14][15][16]

1. Crystal Growth (The Crucial First Step):

  • Rationale: The success of X-ray crystallography is entirely dependent on the quality of the single crystal. A well-ordered crystal lattice is required to produce a clear diffraction pattern.[17] For small organic molecules like this compound, slow evaporation is a highly effective crystallization technique.[18][19] The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal to promote slow, controlled crystal growth.[19]

  • Protocol:

    • Prepare a nearly saturated solution of purified this compound in a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture determined by solubility trials).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[19]

    • Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant, controlled temperature.[20]

    • Monitor crystal growth over several days to weeks. Ideal crystals for single-crystal X-ray diffraction are typically 0.1-0.3 mm in each dimension.[18]

2. Data Collection:

  • Rationale: An intense, monochromatic X-ray beam is directed at the crystal. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. Modern diffractometers with high-brilliance X-ray sources can significantly reduce data collection times and improve data quality, especially for small or weakly diffracting crystals.[21]

  • Protocol:

    • Mount a suitable single crystal on a goniometer head.

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo-Kα or Cu-Kα radiation).[16]

    • Rotate the crystal and collect the diffraction data over a wide range of angles.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The initial model is then refined to best fit the experimental data. The Flack parameter is a critical value in determining the absolute configuration of a chiral molecule. A value close to zero indicates the correct enantiomer has been modeled.[16]

  • Protocol:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model by fitting atoms into the electron density.

    • Refine the model against the experimental data to optimize atomic positions, and thermal parameters.

    • For chiral molecules like this compound, determine the absolute configuration by analyzing anomalous scattering data and calculating the Flack parameter.[22][23]

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be more practical in certain scenarios.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry.[14][15][16]Unambiguous and definitive structural determination.[16]Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry.[24]Provides detailed information about the chemical environment of atoms in solution. Can be used to determine relative stereochemistry through analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.[24]Determination of absolute configuration is not straightforward and often requires the use of chiral derivatizing or solvating agents.[25][26] Can be complex to interpret for molecules with overlapping signals.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and can be coupled with chromatographic techniques (GC-MS, LC-MS) for separation and identification of compounds in complex mixtures.[11][27]Provides limited information about the 3D structure and stereochemistry. Isomers often produce similar mass spectra.
Computational Chemistry Predicted molecular geometry, bond angles, and energies.[28][29]Can predict the most stable conformation of a molecule and complement experimental data.[29][30][31][32]Predictions are theoretical and must be validated by experimental data. Accuracy depends on the level of theory and basis set used.[29]

Workflow and Logical Relationships

The following diagram illustrates the workflow for the structural elucidation of this compound, highlighting the central role of X-ray crystallography and its relationship with other analytical techniques.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_definitive Definitive Structural Confirmation cluster_validation Computational Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Connectivity & Relative Stereochemistry) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Crystal_Growth Crystal Growth Purification->Crystal_Growth XRay Single-Crystal X-ray Crystallography NMR->XRay Guides Crystallization Strategy MS->XRay Confirms Composition Crystal_Growth->XRay Structure Absolute 3D Structure XRay->Structure Computational Computational Modeling (Conformational Analysis) Structure->Computational Validates Predicted Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The definitive structural confirmation of novel psychoactive substances like this compound is a critical undertaking. While techniques such as NMR and mass spectrometry provide essential preliminary data, single-crystal X-ray crystallography remains the unparalleled gold standard for unambiguous determination of the absolute three-dimensional structure. The detailed protocol and comparative analysis presented in this guide underscore the power of X-ray crystallography and provide researchers with a framework for its application in the crucial field of NPS analysis. The integration of crystallographic data with spectroscopic and computational methods provides a self-validating system, ensuring the highest level of scientific integrity and confidence in the final structural assignment.

References

A Comparative Guide to Novel Aminoindane Compounds: Pharmacology and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of novel aminoindane compounds, focusing on their pharmacological profiles as monoamine transporter ligands. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, experimental evaluation, and therapeutic potential of this class of molecules. We will delve into their synthesis, receptor binding affinities, and functional effects, comparing them to well-established compounds like MDMA and amphetamine.

Introduction to Aminoindanes

Aminoindanes are a class of psychoactive compounds characterized by an indane ring system with an amino group.[1] They are structurally related to phenethylamines and amphetamines.[2] Historically, aminoindanes were investigated for various therapeutic applications, including as anti-Parkinsonian agents and bronchodilators.[1] In recent years, novel substituted 2-aminoindanes have emerged as designer drugs, often marketed as "legal highs" or alternatives to substances like MDMA.[1][3] These compounds primarily exert their effects by interacting with monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5] Their varying affinities for and actions at these transporters dictate their unique pharmacological and psychoactive profiles.

Comparative Pharmacology of Novel Aminoindanes

The primary mechanism of action for many novel aminoindanes is the inhibition of monoamine reuptake and/or the induction of monoamine release (efflux).[4] The balance between these actions and the selectivity for DAT, NET, and SERT are critical determinants of their effects.

Monoamine Transporter Interaction Profiles

The following table summarizes the in vitro potencies of several novel aminoindanes at DAT, NET, and SERT, with MDMA and d-amphetamine included for comparison. Potency is expressed as the half-maximal inhibitory concentration (IC₅₀) for uptake inhibition or the half-maximal effective concentration (EC₅₀) for monoamine release. Lower values indicate greater potency.

CompoundDAT (EC₅₀/IC₅₀, nM)NET (EC₅₀/IC₅₀, nM)SERT (EC₅₀/IC₅₀, nM)Primary MechanismReference(s)
Novel Aminoindanes
2-Aminoindane (2-AI)43986>10,000Releaser[4]
5-Iodo-2-aminoindane (5-IAI)---Releaser[6]
5,6-Methylenedioxy-2-aminoindane (MDAI)1,334117114Releaser[6]
5-Methoxy-2-aminoindane (MEAI)2,646861134Releaser[7]
5-Methoxy-6-methyl-2-aminoindane (MMAI)>10,0003,10131Releaser[7]
Benchmark Compounds
(±)-MDMA51–27854–11050–85Releaser[7]
d-Amphetamine5.8–24.86.6–7.2698–1,765Releaser[7]

Expert Analysis of Structure-Activity Relationships:

The data reveals key structural determinants of activity. Unsubstituted 2-AI is a selective norepinephrine and dopamine releaser.[4] The addition of a methylenedioxy ring (MDAI) or a methoxy group (MEAI, MMAI) significantly increases affinity for the serotonin transporter, shifting the pharmacological profile towards that of an entactogen, similar to MDMA.[6][7] MMAI, with its methoxy and methyl substitutions, displays remarkable selectivity for SERT.[7] This highlights the profound impact of aromatic ring substitutions on transporter selectivity.

Mechanism of Action: Reuptake Inhibition vs. Release

Novel aminoindanes, like amphetamines, can act as substrates for monoamine transporters, leading to transporter-mediated efflux (reverse transport) of neurotransmitters from the presynaptic terminal into the synaptic cleft.[3] This is a distinct mechanism from reuptake inhibitors, which simply block the transporter, preventing the reabsorption of neurotransmitters. The releasing action of these compounds leads to a more pronounced and rapid increase in synaptic monoamine concentrations.

Synthesis of Novel Aminoindane Compounds

The synthesis of 2-aminoindane derivatives can be achieved through various routes. A common approach involves the cyclization of a precursor to form the indane ring system, followed by the introduction or modification of the amino group.

A general synthetic scheme is presented below:

Synthesis Benzaldehyde Derivative Benzaldehyde Derivative Cyclization Cyclization Benzaldehyde Derivative->Cyclization Acrylamide Acrylamide Acrylamide->Cyclization Indanone Derivative Indanone Derivative Cyclization->Indanone Derivative Forms indanone ring Hofmann Degradation Hofmann Degradation Indanone Derivative->Hofmann Degradation Converts amide to amine Indene Amine Indene Amine Hofmann Degradation->Indene Amine Reduction Reduction Indene Amine->Reduction Reduces double bond 2-Aminoindane Derivative 2-Aminoindane Derivative Reduction->2-Aminoindane Derivative

Caption: Generalized synthetic route to 2-aminoindane derivatives.

For instance, one patented method describes the cyclization of a benzaldehyde derivative with acrylamide, followed by a Hofmann degradation to form the amino group, and subsequent reduction to yield the final 2-aminoindane product.[8] Another approach involves the palladium-catalyzed carboamination of 2-allylphenyltriflate derivatives with amines.[9]

Experimental Protocols

To ensure the reproducibility and validity of pharmacological data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize novel aminoindane compounds.

Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Workflow Diagram:

Uptake_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed HEK293 cells expressing DAT, NET, or SERT in 96-well plates Culture_Cells Culture overnight to allow adherence Seed_Cells->Culture_Cells Wash_Cells Wash cells with buffer Culture_Cells->Wash_Cells Pre-incubation Pre-incubate with test compound or vehicle Wash_Cells->Pre-incubation Add_Substrate Add radiolabeled substrate (e.g., [3H]dopamine) Pre-incubation->Add_Substrate Incubation Incubate for a defined period Add_Substrate->Incubation Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubation->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity using a scintillation counter Lyse_Cells->Scintillation_Counting Calculate_IC50 Calculate IC50 values by non-linear regression Scintillation_Counting->Calculate_IC50

Caption: Workflow for monoamine transporter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media. Seed the cells in 96-well plates and allow them to adhere overnight.[5]

  • Assay Buffer Preparation: Prepare a Krebs-HEPES buffer (KHB) or a similar physiological buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Performance:

    • Wash the cells once with room temperature assay buffer.[5]

    • Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.[10]

    • Initiate the uptake by adding a solution containing a known concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Terminate the reaction by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Detection:

    • Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known selective inhibitor (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).

    • Subtract non-specific uptake from all values.

    • Plot the percent inhibition of specific uptake versus the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

Monoamine Release Assay using Rat Brain Synaptosomes

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from isolated nerve terminals (synaptosomes).

Workflow Diagram:

Release_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Homogenize_Tissue Homogenize rat brain tissue (e.g., striatum) in sucrose buffer Centrifugation Differential centrifugation to isolate synaptosomes Homogenize_Tissue->Centrifugation Resuspend Resuspend synaptosome pellet in buffer Centrifugation->Resuspend Pre-load Pre-load synaptosomes with radiolabeled monoamine Resuspend->Pre-load Wash_Synaptosomes Wash to remove excess radiolabel Pre-load->Wash_Synaptosomes Induce_Release Incubate with test compound or vehicle Wash_Synaptosomes->Induce_Release Separate Separate synaptosomes from supernatant (filtration or centrifugation) Induce_Release->Separate Measure_Radioactivity Measure radioactivity in supernatant and synaptosomes Separate->Measure_Radioactivity Calculate_Release Calculate percent release Measure_Radioactivity->Calculate_Release Calculate_EC50 Determine EC50 values by non-linear regression Calculate_Release->Calculate_EC50

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5,6-diethylindane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Amino-5,6-diethylindane, a specialized chemical intermediate. Given the limited publicly available hazard data for this specific compound, this protocol is grounded in the established principles for managing hazardous aromatic amines and is designed to meet the rigorous safety standards of research and drug development professionals. The procedures outlined herein are built upon a foundation of regulatory compliance and chemical safety best practices to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

This compound belongs to the family of aromatic amines. Many compounds in this class are known for their potential toxicity, including carcinogenicity, mutagenicity, and skin sensitization.[1] Therefore, in the absence of specific toxicological data, it must be handled as a hazardous substance with all appropriate precautions.

The primary routes of exposure are inhalation, skin absorption, and ingestion.[1][2][3] Aromatic amines can be readily absorbed through the skin, making dermal contact a significant concern.[1][4] The fundamental principle of this guide is prudent avoidance of exposure .

Table 1: Chemical Properties and Inferred Hazards of this compound

PropertyValue / InformationSource
Molecular Formula C₁₃H₁₉N[5]
Molecular Weight 189.30 g/mol [5]
IUPAC Name 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[5]
CAS Number 312753-70-1[5]
Inferred Hazards Potential skin and eye irritant. Harmful if swallowed or inhaled. Suspected mutagen/carcinogen based on class (aromatic amine). Harmful to aquatic life.[1][6][7]Analogous Compound Data & Chemical Class Properties
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[2]General Amine Chemistry

Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including preparation for disposal, all personnel must be equipped with the following PPE. The causality for each piece of equipment is critical for ensuring a self-validating safety system.

  • Eye Protection : Wear tightly fitting chemical safety goggles or a full-face shield. This is non-negotiable to prevent accidental splashes from causing severe eye irritation or damage.[8]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Aromatic amines are known to permeate many common glove types, so ensure the selected gloves are appropriate for handling amines.[4] Gloves must be inspected for integrity before each use and immediately replaced if contaminated.

  • Body Protection : A standard laboratory coat is required to prevent skin contact. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[8]

  • Respiratory Protection : All handling of this compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.[8]

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. Cross-contamination can lead to hazardous reactions and complicates the disposal process.

Step-by-Step Containment Procedure:

  • Waste Identification : Clearly identify the waste as "this compound, Hazardous Chemical Waste." This initial step is crucial for regulatory compliance.

  • Select a Compatible Container :

    • For solid waste (e.g., contaminated filter paper, weighing boats, gloves), use a designated, sealable hazardous waste container lined with a heavy-duty plastic bag.

    • For liquid waste (e.g., solutions containing the compound), use a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene - HDPE). Ensure the container has a secure, tight-fitting lid.[9]

  • Do Not Mix Wastes : Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] In particular, keep it segregated from acids and strong oxidizers.[2]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Container Management : Do not overfill the container; a maximum of 90% capacity is recommended to prevent spills and allow for vapor expansion.[9] The exterior of the container must be kept clean and free of contamination.[9]

Disposal Workflow: From Generation to Final Pickup

The disposal of this compound is a regulated process that must be managed through authorized channels. Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[6][10]

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal A Waste Generated (Solid or Liquid) B Characterize as Hazardous Aromatic Amine A->B C Select Compatible Hazardous Waste Container B->C D Segregate from Incompatible Wastes C->D E Securely Seal Container (Do not overfill) D->E F Affix 'Hazardous Waste' Label (Contents, Date, Hazards) E->F G Store in Designated, Secure, Ventilated Area F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Schedule Waste Pickup H->I J Maintain Disposal Records (As required by regulations) I->J

Caption: Workflow for the safe disposal of this compound.

Procedural Steps:
  • Accumulation : Collect waste in the properly prepared and labeled container as described in Section 3.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11] This area should be secure, well-ventilated, and provide secondary containment to manage potential leaks.

  • Arrange for Disposal : Once the container is full or the waste has been stored for the maximum allowable time per institutional and EPA guidelines, contact your organization's EHS department or an approved hazardous waste disposal company to schedule a pickup.[6][10][11]

  • Record Keeping : Maintain accurate records of the waste generated and disposed of, as required by the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[12]

Emergency Procedures for Spills and Exposure

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Cleanup Methodology:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the affected area.

  • Ventilate : Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Don PPE : Before attempting any cleanup, equip yourself with the full range of PPE described in Section 2.

  • Contain the Spill :

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.[2]

  • Collect Waste : Place all contaminated materials (spilled substance, absorbent material, contaminated cleaning supplies, and PPE) into a designated hazardous waste container and label it accordingly.[2][8]

  • Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Personnel Exposure Protocol:

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[13][14]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[13][15]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

References

Navigating the Safe Handling of 2-Amino-5,6-diethylindane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-Amino-5,6-diethylindane, demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to work safely and effectively, building a culture of trust and confidence in your laboratory operations.

Hazard Assessment: Understanding the Risks of Aromatic Amines

Key potential hazards include:

  • Dermal, Oral, and Inhalation Toxicity: Aromatic amines can be harmful if they come into contact with the skin, are swallowed, or if their vapors are inhaled.

  • Skin and Eye Irritation/Corrosion: Many amines are corrosive and can cause severe skin burns and eye damage upon contact.[1][2]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory irritation.

  • Flammability: While not always the primary hazard, the potential for flammability should be considered, especially if handled near ignition sources.[2]

Given these potential risks, a comprehensive risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensuring your safety. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the principles of chemical safety.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact with the potentially corrosive and toxic compound. A quantitative study on aromatic amine permeation highlights the importance of selecting appropriate glove materials to prevent breakthrough.[3]
Eyes Safety goggles with side shields or a face shieldTo protect against splashes and vapors that can cause severe eye damage.[4] For significant splash risks, a face shield should be used in conjunction with goggles.[4]
Body Laboratory coat or chemical-resistant apronTo protect the skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of potentially harmful vapors.[5] In cases of poor ventilation or the potential for aerosol generation, a respirator may be necessary.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Conduct Risk Assessment B Gather and Inspect PPE A->B C Ensure Fume Hood is Operational B->C D Don Appropriate PPE C->D E Weigh/Dispense in Fume Hood D->E F Keep Container Tightly Closed E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Dispose of Waste via Licensed Contractor H->I

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Protocol:

  • Pre-Handling Checks:

    • Ensure that a current risk assessment for the procedure is in place.

    • Verify that the chemical fume hood is functioning correctly.

    • Inspect all PPE for integrity before use.

    • Locate the nearest eyewash station and safety shower.

  • Handling the Compound:

    • Always wear the prescribed PPE.[5]

    • Conduct all manipulations of the solid or its solutions within a certified chemical fume hood to minimize inhalation exposure.

    • When not in use, ensure the container is tightly sealed to prevent the release of vapors.[1]

    • Avoid the generation of dust or aerosols.

  • Post-Handling Procedures:

    • Thoroughly decontaminate the work surface after use.

    • Remove and properly dispose of contaminated gloves and any disposable PPE.

    • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan: Responsible Waste Management

The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Dedicated Waste Container: Use a designated, clearly labeled, and sealed container for all waste containing this compound.[6]

  • Halogenated vs. Non-Halogenated: As this compound does not contain halogens, it should be segregated into the non-halogenated organic waste stream unless mixed with halogenated solvents.

  • Prevent Mixing: Do not mix amine waste with other incompatible chemical wastes to prevent hazardous reactions.[6]

Disposal Method:

  • Professional Disposal Service: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7] All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[6]

  • Incineration: The typical method for the final destruction of such organic compounds is high-temperature incineration by a specialized facility.[7]

  • Record Keeping: Maintain accurate records of the quantities of waste generated and the date of disposal.

By adhering to these rigorous safety and handling protocols, you contribute to a secure research environment that fosters scientific advancement without compromising personal or environmental well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5,6-diethylindane
Reactant of Route 2
2-Amino-5,6-diethylindane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.